methylene calcitriol
Description
Properties
CAS No. |
1428946-52-4 |
|---|---|
Molecular Formula |
C28H44O3 |
Molecular Weight |
428.65 |
Synonyms |
(5Z,7E)-1α,3β-dihydroxy-17-((R)-7-hydroxy-7-methyl-octan-2-yl)-9,10-secoandrosta-5,7,10(19)-triene |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Methylene Calcitriol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: October 31, 2025
Abstract
Methylene calcitriol, a synthetic analog of calcitriol, demonstrates significantly enhanced biological potency. This technical guide provides an in-depth examination of the molecular mechanisms underpinning its action, focusing on the prominent analog 2-methylene-19-nor-(20S)-1,25-dihydroxyvitamin D₃ (2MD) . This document details its interaction with the Vitamin D Receptor (VDR), the subsequent genomic signaling cascade, its superior potency compared to calcitriol, and its effects on gene expression and cellular processes such as proliferation and differentiation. Detailed experimental protocols and quantitative data are provided to support further research and development.
Introduction
Calcitriol, the hormonally active form of Vitamin D, exerts its biological effects by binding to the Vitamin D Receptor (VDR), a ligand-activated transcription factor.[1][2] These effects include crucial roles in calcium homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation.[1][3] However, the therapeutic application of calcitriol is often limited by its potent calcemic effects.[4] This has driven the development of synthetic analogs, such as this compound derivatives, designed to exhibit enhanced or more selective therapeutic activities with an improved safety profile.
The analog 2-methylene-19-nor-(20S)-1,25-dihydroxyvitamin D₃ (2MD) has emerged as a particularly potent derivative. It is characterized by the substitution of a methylene group at the C-2 position and the removal of the C-19 methylene group from the A-ring of calcitriol. These modifications result in a compound that is significantly more potent than its natural counterpart in mediating VDR-dependent actions.[2][3] This guide will dissect the core mechanism responsible for this enhanced activity.
Core Signaling Pathway
The primary mechanism of action for this compound is mediated through the classical genomic pathway of the Vitamin D Receptor.[2]
-
Ligand Binding: 2MD, like calcitriol, binds to the Ligand Binding Pocket (LBP) of the VDR. However, structural modifications in 2MD induce a unique conformational change in the VDR that is distinct from that induced by calcitriol.[2]
-
Heterodimerization: Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[5]
-
VDRE Interaction: This VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[5] The unique conformation induced by 2MD leads to an increased affinity of the VDR/RXR complex for these VDREs.[2]
-
Co-regulator Recruitment: The ligand-bound VDR-RXR complex recruits a suite of co-activator proteins, such as Steroid Receptor Coactivator-1 (SRC-1) and DRIP205.[2] 2MD is more potent in promoting the interaction between VDR and these co-activators, leading to a more robust assembly of the transcriptional machinery.[2]
-
Gene Transcription: The assembled complex then modulates the transcription of target genes, leading to either activation or repression of their expression. This results in the diverse biological effects attributed to the compound, including anti-proliferative and pro-differentiative actions.[2]
Figure 1. this compound (2MD) Genomic Signaling Pathway.
Quantitative Data: Potency Comparison
The structural modifications in 2MD translate into a marked increase in biological potency across several key metrics when compared directly to calcitriol.
Table 1: VDR Binding and Transcriptional Activity
| Parameter | Calcitriol (1,25(OH)₂D₃) | 2-Methylene-19-nor-(20S)-1,25(OH)₂D₃ (2MD) | Potency Increase (Fold) | Reference |
| VDR Binding Affinity (Kᵢ) | 0.2 nM | 0.1 nM | 2x | [1] |
| Transcriptional Activation (ED₅₀) | ~10⁻⁹ M | ~10⁻¹⁰ M | ~10x | [1] |
Data derived from studies using recombinant rat VDR and a rat 24-hydroxylase promoter-reporter gene in ROS 17/2.8 cells.
Table 2: Cellular and In Vivo Activity
| Parameter | Calcitriol (1,25(OH)₂D₃) | 2-Methylene-19-nor-(20S)-1,25(OH)₂D₃ (2MD) | Potency Increase (Fold) | Reference |
| HL-60 Cell Differentiation (ED₅₀) | 3 x 10⁻¹⁰ M | 3 x 10⁻¹¹ M | 10x | [1] |
| Bone Calcium Mobilization (in vivo) | Active | 30-100x more active | 30-100x | [3] |
| New Bone Synthesis (in vitro) | 10⁻⁸ M | 10⁻¹² M | 10,000x | [3] |
HL-60 is a human promyelocytic leukemia cell line. In vivo data is from rat models.
Experimental Protocols
The following protocols outline the key experiments used to characterize the mechanism of action of this compound analogs.
VDR Competitive Binding Assay
This assay determines the affinity of a test compound (e.g., 2MD) for the VDR by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Receptor Preparation: Full-length recombinant Vitamin D Receptor is prepared.
-
Reaction Mixture: The reaction is set up in a buffer containing the recombinant VDR, 1.0 nM of radiolabeled [³H]1,25(OH)₂D₃, and varying concentrations of the unlabeled competitor (calcitriol or 2MD).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand.
-
Quantification: The amount of bound radioactivity is measured using scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation, providing a measure of the ligand's binding affinity.[1]
Reporter Gene Assay for Transcriptional Activation
This cell-based assay quantifies the ability of a ligand to activate VDR-mediated gene transcription.
Figure 2. General Workflow for a VDR Reporter Gene Assay.
Methodology:
-
Cell Culture & Transfection: Human Embryonic Kidney (HEK293T) cells or Rat Osteosarcoma (ROS 17/2.8) cells are cultured.[1] Cells are then co-transfected with two plasmids: one that expresses the full-length VDR and a second "reporter" plasmid containing the firefly luciferase gene under the control of a promoter with one or more VDREs (e.g., from the CYP24A1 gene promoter).
-
Treatment: After allowing time for gene expression, the transfected cells are treated with a range of concentrations of 2MD or calcitriol. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated for a set period (typically 24 hours) to allow for VDR activation and subsequent luciferase expression.
-
Lysis and Luminescence Reading: The cells are lysed to release the cellular contents, including the newly synthesized luciferase enzyme. A luciferase substrate (luciferin) is added, and the resulting light emission is quantified using a luminometer.
-
Data Analysis: Luminescence values are normalized to a control and plotted against ligand concentration. A dose-response curve is generated, from which the ED₅₀ (the concentration that produces 50% of the maximal response) is calculated.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This technique measures the change in the messenger RNA (mRNA) levels of a specific VDR target gene, such as CYP24A1, in response to treatment.
Methodology:
-
Cell Culture and Treatment: Osteoblastic cells (or another VDR-expressing cell line) are cultured and treated with 2MD or calcitriol at various concentrations for a defined period (e.g., 24 hours).[2]
-
RNA Extraction: Total RNA is isolated from the cells using a suitable RNA purification kit. The quality and quantity of the RNA are assessed.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is prepared by mixing the cDNA with a master mix containing DNA polymerase, dNTPs, a fluorescent dye (e.g., SYBR Green), and primers specific to the target gene (CYP24A1) and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Amplification and Detection: The reaction is run in a real-time PCR machine, which cycles through denaturation, annealing, and extension temperatures. The accumulation of PCR product is measured in real-time by detecting the fluorescence signal.
-
Data Analysis: The cycle threshold (Ct) value for the target gene is normalized to the Ct value of the housekeeping gene (ΔCt). The change in gene expression relative to the vehicle-treated control is then calculated using the ΔΔCt method.
Molecular Basis for Enhanced Potency
The superior activity of 2MD is not due to better cellular uptake or initial association with the VDR, which are similar to calcitriol.[2] Instead, the mechanism lies in the specific structural changes it induces in the receptor after binding.
-
Unique VDR Conformation: Protease digestion studies reveal that 2MD binding induces a unique VDR conformation that is different from the one induced by calcitriol.[2]
-
Enhanced DNA Binding: This altered conformation increases the affinity of the VDR/RXR heterodimer for its target VDREs on the DNA. Chromatin immunoprecipitation (ChIP) assays show a stronger recruitment of the VDR to promoter regions in the presence of 2MD compared to calcitriol.[2]
-
Improved Co-regulator Recruitment: Mammalian two-hybrid assays demonstrate that 2MD is more effective at promoting the interaction between VDR and essential co-activators like SRC-1 and DRIP205.[2]
This cascade of enhanced molecular interactions provides a robust explanation for the heightened transcriptional and biological activity of 2MD.
Figure 3. Logical Flow of 2MD's Enhanced Potency vs. Calcitriol.
Conclusion
This compound, exemplified by the analog 2MD, represents a class of highly potent VDR agonists. Its mechanism of action, while following the canonical VDR signaling pathway, is distinguished by an ability to induce a unique receptor conformation. This conformational change enhances both the affinity of the VDR-RXR complex for DNA and the recruitment of essential co-activators, resulting in a significantly amplified transcriptional and biological response compared to calcitriol. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols presented herein, provides a solid foundation for the continued research and development of next-generation Vitamin D analogs for therapeutic applications.
References
- 1. Removal of the 20-methyl group from 2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3 (2MD) selectively eliminates bone calcium mobilization activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methylene-19-nor-(20S)-1,25-dihydroxyvitamin D3 potently stimulates gene-specific DNA binding of the vitamin D receptor in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The development of a bone- and parathyroid-specific analog of vitamin D: 2-methylene-19-Nor-(20S)-1α,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological properties of 2-methylene-19-nor-25-dehydro-1α-hydroxyvitamin D3-26,23-lactones—weak agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
discovery and synthesis of methylene calcitriol
An In-depth Technical Guide on the Discovery and Synthesis of Methylene Calcitriol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylene-19-nor-(20S)-1,25-dihydroxyvitamin D3 (2MD), commonly referred to as this compound, is a potent synthetic analog of calcitriol, the hormonally active form of Vitamin D. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of 2MD. It is intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development. The enhanced potency and selective actions of 2MD on bone tissue highlight its therapeutic potential for conditions such as osteoporosis. This guide details the key synthetic pathways, summarizes its biological efficacy through structured data, outlines critical experimental protocols, and illustrates the underlying molecular interactions and experimental workflows.
Introduction: The Quest for Selective Vitamin D Analogs
1α,25-Dihydroxyvitamin D3 (calcitriol) is a crucial hormone that regulates calcium and phosphorus homeostasis, cellular differentiation, and immune function.[1] Its biological effects are mediated by the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-dependent transcription factor.[1] While calcitriol has therapeutic applications for osteoporosis, psoriasis, and secondary hyperparathyroidism, its use is often limited by the risk of hypercalcemia.[1] This has driven the development of synthetic analogs with a more favorable therapeutic window, aiming to separate the desired cellular effects from the systemic calcemic activity.
The modification of the Vitamin D A-ring has proven to be a particularly fruitful strategy. A significant breakthrough was the discovery that shifting the exomethylene group from carbon 10 to carbon 2 in a 19-norvitamin D scaffold dramatically increases biological potency.[2][3] This led to the development of 2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3 (2MD), a "superagonist" analog that exhibits significantly enhanced and selective activity, particularly on bone formation.[2][4]
Synthesis of this compound (2MD)
The synthesis of 2MD is achieved through a convergent approach, which involves the separate synthesis of the A-ring and the C,D-ring systems, followed by their coupling. Key strategies employed include the Lythgoe-type Wittig-Horner reaction and the palladium-catalyzed Sonogashira coupling.[4][5][6]
Key Synthetic Strategies
-
Wittig-Horner Coupling : This reaction involves the coupling of an A-ring phosphine oxide with a C,D-ring ketone (Windaus-Grundmann type ketone) to form the triene system of the vitamin D scaffold.[3][6]
-
Sonogashira Coupling : This cross-coupling reaction is used to connect an A-ring dienyne fragment with a C,D-ring enol triflate.[4][5][7] This method has been widely used for preparing various 2-methylene substituted calcitriol analogs.[5][8]
General Synthetic Pathway
The synthesis generally begins with a chiral precursor, such as (-)-quinic acid, to construct the A-ring synthon.[5][7][9] The C,D-ring fragment, typically a protected (20R)- or (20S)-25-hydroxy Grundmann ketone, is derived from commercially available starting materials like vitamin D2.[3][10]
The workflow below illustrates a generalized Sonogashira coupling approach.
Mechanism of Enhanced Potency
The significantly higher potency of 2MD compared to native calcitriol is not due to increased cellular uptake or a stronger initial association with the VDR.[11] Instead, the molecular mechanism is rooted in the unique conformational changes 2MD induces in the VDR upon binding.
VDR Activation and Gene Transcription
Like calcitriol, 2MD mediates its effects by binding to the VDR. This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR).[3] The VDR/RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, recruiting coactivator proteins to initiate transcription.[11]
The 2MD-Induced Conformational Shift
Protease digestion studies have revealed that the VDR adopts a unique conformation when bound to 2MD.[11] This distinct conformation leads to several key downstream effects that amplify the transcriptional response:
-
Enhanced VDR-DNA Binding : Chromatin immunoprecipitation (ChIP) assays show a much stronger association of the 2MD-bound VDR with the VDREs of target genes.[11]
-
Increased Coactivator Recruitment : The 2MD-VDR complex is more potent in recruiting essential coactivators, such as SRC-1 and DRIP205, which are critical for initiating gene transcription.[11]
This enhanced recruitment and DNA binding translate into a more robust and sustained transcriptional activation at concentrations up to two orders of magnitude lower than that of calcitriol.[11]
Biological Activity: Quantitative Comparison
2MD demonstrates superior activity over calcitriol in a variety of in vitro and in vivo assays. Its profile suggests a selective potency for bone-related activities.
Table 1: In Vitro Biological Activity Profile
| Assay | 2MD (this compound) | 1α,25(OH)₂D₃ (Calcitriol) | Reference |
| VDR Binding Affinity | High affinity | High affinity (Reference) | [12] |
| HL-60 Cell Differentiation | Potent induction | Potent induction | [3] |
| Transcriptional Activity (e.g., Cyp24 promoter) | ~100-fold more potent | Standard | [11] |
Table 2: In Vivo Calcemic Activity Profile
| Assay | 2MD (this compound) | 1α,25(OH)₂D₃ (Calcitriol) | Reference |
| Intestinal Calcium Transport | Strong activity | Strong activity | [3] |
| Bone Calcium Mobilization | Extremely effective; more pronounced ability than calcitriol | Standard | [3][9] |
Note: The 21-nor analog of 2MD was found to retain strong intestinal calcium transport activity while largely eliminating bone calcium mobilization, suggesting a potential for an improved safety profile.[3]
Key Experimental Protocols
The following are generalized protocols for key assays used to characterize the biological activity of 2MD.
VDR Competitive Binding Assay
This assay measures the ability of a test compound to compete with radiolabeled calcitriol for binding to the Vitamin D Receptor.
-
Preparation : Full-length recombinant rat VDR is used.[2] A radiolabeled ligand, typically [³H]1α,25(OH)₂D₃, is prepared at a fixed concentration (e.g., 1 nM).
-
Incubation : The VDR is incubated with the radiolabeled ligand and varying concentrations of the unlabeled competitor (2MD or calcitriol).
-
Separation : Bound and free radioligand are separated using a method like hydroxylapatite binding.
-
Quantification : The amount of bound radioactivity is measured by liquid scintillation counting.
-
Analysis : Data are used to calculate the inhibition constant (Ki), which reflects the binding affinity of the competitor. The relative affinity is often expressed as a ratio to calcitriol's Ki.[2]
In Vivo Bone Calcium Mobilization Assay
This assay evaluates the ability of a compound to stimulate the release of calcium from bone into the bloodstream.
-
Animal Model : Male weanling Sprague-Dawley rats are made vitamin D-deficient by feeding them a vitamin D-deficient diet for several weeks.[2] The diet is also manipulated to be low in calcium (e.g., 0.02% Ca) to maximize the reliance on bone stores.[1][2]
-
Dosing : Rats receive consecutive daily intraperitoneal (i.p.) doses of the test compound (e.g., 2MD) or vehicle control for a set period (e.g., four days).[2]
-
Sample Collection : 24 hours after the final dose, blood is collected.[1]
-
Analysis : Total serum calcium concentration is determined using a calcium analyzer or colorimetric assay. An increase in serum calcium relative to the vehicle control indicates bone calcium mobilization.[1]
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to investigate the interaction of the VDR with specific DNA sequences (VDREs) within intact cells.
-
Cell Culture and Treatment : Osteoblastic cells are cultured and treated with either 2MD, calcitriol, or a vehicle control.[11]
-
Cross-linking : Proteins are cross-linked to DNA using formaldehyde.
-
Chromatin Shearing : The chromatin is isolated and sheared into smaller fragments using sonication.
-
Immunoprecipitation : An antibody specific to the VDR is used to immunoprecipitate the VDR-DNA complexes.
-
Reverse Cross-linking : The cross-links are reversed, and the DNA is purified.
-
Analysis : Quantitative PCR (qPCR) is performed using primers that flank a known VDRE (e.g., in the Cyp24 promoter) to quantify the amount of precipitated DNA. A higher signal indicates stronger binding of the VDR to that specific DNA region.[11]
Conclusion and Future Directions
2-Methylene-19-nor-(20S)-1,25-dihydroxyvitamin D3 (2MD) represents a significant advancement in the field of Vitamin D analog development. Its discovery was based on the strategic modification of the calcitriol A-ring, leading to a compound with substantially increased potency. The mechanism of this superagonism lies in its ability to induce a unique, highly active conformation of the VDR, enhancing both DNA binding and coactivator recruitment.
The potent anabolic effects on bone, coupled with a strong calcemic activity profile, established 2MD as a promising candidate for osteoporosis treatment.[4][13] Further exploration into analogs of 2MD, such as the 21-nor derivative, has shown the potential to dissociate intestinal calcium transport from bone calcium mobilization, which could lead to therapies with an even greater margin of safety.[3] The synthesis and evaluation of 2MD and its derivatives continue to provide valuable insights into the structure-activity relationships of VDR ligands, paving the way for the design of next-generation therapeutics for a range of diseases, from bone disorders to cancer.[]
References
- 1. Synthesis and biological properties of 2-methylene-19-nor-25-dehydro-1α-hydroxyvitamin D3-26,23-lactones—weak agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2017023617A1 - Synthesis and biological activity of 2-methylene analogs of calcitriol and related compounds - Google Patents [patents.google.com]
- 3. Removal of the 20-methyl group from 2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3 (2MD) selectively eliminates bone calcium mobilization activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 25-hydroxy-2-methylene-vitamin D3 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of 2-Methylene Analogues of Calcitriol and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological properties of 2-methylene-19-nor-25-dehydro-1alpha-hydroxyvitamin D(3)-26,23-lactones--weak agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. primo.rowan.edu [primo.rowan.edu]
- 8. Novel superagonist analogs of 2-methylene calcitriol: Design, molecular docking, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New 1alpha,25-dihydroxy-19-norvitamin D3 compounds of high biological activity: synthesis and biological evaluation of 2-hydroxymethyl, 2-methyl, and 2-methylene analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 11. 2-Methylene-19-nor-(20S)-1,25-dihydroxyvitamin D3 potently stimulates gene-specific DNA binding of the vitamin D receptor in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New analogs of 2-methylene-19-nor-(20S)-1,25-dihydroxyvitamin D3 with conformationally restricted side chains: evaluation of biological activity and structural determination of VDR-bound conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methylene Calcitriol Analogs: A Deep Dive into Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of methylene calcitriol analogs. These modified forms of calcitriol, the active form of vitamin D3, have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in bone metabolism and cancer therapy. By altering the core structure of calcitriol, researchers have developed analogs with enhanced potency and selectivity, offering promising avenues for drug development.
Core Chemical Structure and Key Modifications
Calcitriol, or 1α,25-dihydroxyvitamin D3, is a secosteroid hormone that plays a crucial role in calcium homeostasis. Its structure consists of a triene system in the A-ring and a side chain attached to the D-ring. This compound analogs are characterized by the introduction of a methylene (=CH2) group at various positions of the calcitriol scaffold. The most extensively studied modifications are at the C-2 position of the A-ring, often in combination with the removal of the C-19 methylene group, leading to 19-nor analogs.
One of the most prominent examples is 2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3 (2MD), a potent analog that has shown significant promise in stimulating bone formation.[1][2] The introduction of the 2-methylene group has been shown to significantly enhance the biological activity of these compounds.[3][4] Other modifications include alterations in the side chain, such as the introduction of methyl groups or the formation of lactone rings, to modulate the binding affinity to the vitamin D receptor (VDR) and the subsequent biological response.[5][6]
Below is a generalized chemical structure of a 2-methylene-19-nor-calcitriol analog, highlighting the key modification sites.
Caption: Generalized structure of a 2-methylene-19-nor-calcitriol analog.
Synthesis of this compound Analogs
The synthesis of this compound analogs is a complex multi-step process that typically involves the coupling of two key fragments: an A-ring synthon and a CD-ring synthon (also known as the Grundmann ketone).[5][7] Common synthetic strategies include:
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is widely used to connect a vinyl triflate of the CD-ring with an A-ring dienyne.[3][5][7]
-
Wittig-Horner Reaction: This reaction involves the coupling of a phosphine oxide-stabilized A-ring carbanion with the Grundmann ketone to form the triene system.[6]
The synthesis of the A-ring synthon often starts from commercially available chiral precursors like (-)-quinic acid.[2][7] The CD-ring fragment is typically derived from the degradation of vitamin D2 or synthesized from other steroid precursors.
Caption: General synthetic workflow for this compound analogs.
Structure-Activity Relationship and Biological Data
The biological activity of this compound analogs is primarily mediated through their binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[8][9] The affinity of these analogs for the VDR, as well as their subsequent effects on bone metabolism and cell proliferation, are highly dependent on their chemical structure.
| Analog | VDR Binding Affinity (Relative to Calcitriol) | Intestinal Calcium Absorption (Relative to Calcitriol) | Bone Calcium Mobilization (Relative to Calcitriol) | Reference |
| 2MD (2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3) | High | Similar | 30- to 100-fold more active | [2][10] |
| (20S,22R)-1α,25-dihydroxy-22-methyl-2-methylene-vitamin D3 analogs | High | High | High | [5] |
| 1α,25-dihydroxy-2-methylenevitamin D3 | High | More active | Similar to 2MD | [1][7] |
| 17-20 dehydro analogs of 2MD (Z-isomer) | High | Not specified | Similar to 2MD | [10] |
| 17-20 dehydro analogs of 2MD (E-isomer) | High | Not specified | Less calcemic | [10] |
Note: The table summarizes qualitative and semi-quantitative data from the cited literature. Direct quantitative comparisons may vary between different studies and experimental conditions.
VDR-Mediated Signaling Pathway
Upon binding to the VDR in the cytoplasm, this compound analogs induce a conformational change in the receptor. This complex then translocates to the nucleus, where it heterodimerizes with the retinoid X receptor (RXR). The VDR-RXR complex binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic pathway is responsible for the long-term effects of these analogs on calcium homeostasis and cell differentiation.
Caption: VDR-mediated genomic signaling pathway of this compound analogs.
Experimental Protocols
Competitive VDR Binding Assay
This assay is used to determine the relative binding affinity of the analogs for the VDR.
-
Preparation of Receptor: Full-length recombinant rat VDR is typically used.
-
Radioligand: Tritiated 1α,25-(OH)2D3 ([3H]calcitriol) is used as the competitive ligand.
-
Incubation: A constant amount of VDR and [3H]calcitriol are incubated with increasing concentrations of the unlabeled test analog.
-
Separation: The bound and free radioligand are separated using a method like hydroxylapatite binding.
-
Quantification: The amount of bound [3H]calcitriol is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the analog that displaces 50% of the bound [3H]calcitriol (IC50) is determined and compared to that of unlabeled calcitriol.
In Vivo Assays for Calcemic Activity
These assays assess the effects of the analogs on calcium metabolism in animal models, typically rats.
-
Animal Model: Weanling male Sprague-Dawley rats are often used. They are fed a vitamin D-deficient diet for several weeks.
-
Dosing: The rats are administered the test analog or vehicle control, typically intraperitoneally or orally, for a specified period.
-
Intestinal Calcium Absorption: A segment of the small intestine (e.g., duodenum) is isolated, and the active transport of 45Ca is measured in vitro using the everted gut sac method.
-
Bone Calcium Mobilization: The effect on bone is assessed by measuring the serum calcium levels of the rats. An increase in serum calcium in vitamin D-deficient rats indicates mobilization of calcium from the bone.
-
Data Analysis: The responses are compared to those of a control group and a group treated with a standard dose of calcitriol.
Conclusion
This compound analogs represent a significant advancement in the field of vitamin D research. Through targeted chemical modifications, particularly at the C-2 and C-19 positions, researchers have been able to develop compounds with enhanced and selective biological activities. The data summarized in this guide highlights the potential of these analogs as therapeutic agents for a range of conditions, from osteoporosis to cancer. Further research into the structure-activity relationships and the precise molecular mechanisms of these compounds will continue to drive the development of novel and more effective therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2017023617A1 - Synthesis and biological activity of 2-methylene analogs of calcitriol and related compounds - Google Patents [patents.google.com]
- 5. Novel superagonist analogs of 2-methylene calcitriol: Design, molecular docking, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological properties of 2-methylene-19-nor-25-dehydro-1alpha-hydroxyvitamin D(3)-26,23-lactones--weak agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of 2-Methylene Analogues of Calcitriol and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Centennial Collection of VDR Ligands: Metabolites, Analogs, Hybrids and Non-Secosteroidal Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New analogs of 2-methylene-19-nor-(20S)-1,25-dihydroxyvitamin D3 with conformationally restricted side chains: evaluation of biological activity and structural determination of VDR-bound conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of 2-methylene analogues of calcitriol
An In-depth Technical Guide on the Biological Activity of 2-Methylene Analogues of Calcitriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol, the hormonally active form of Vitamin D3 (1α,25-dihydroxyvitamin D3), is a key regulator of calcium and phosphorus homeostasis. Beyond its classical role in bone metabolism, calcitriol exhibits potent anti-proliferative, pro-differentiative, and immunomodulatory properties, making it a molecule of significant interest in drug development. However, its therapeutic application is often limited by its calcemic side effects. This has driven the development of synthetic analogues of calcitriol with modified structures that aim to dissociate these therapeutic effects from the effects on calcium levels.
Among the most promising modifications is the introduction of a methylene group at the C-2 position of the A-ring. These 2-methylene analogues of calcitriol have demonstrated unique biological activity profiles, with some exhibiting superagonistic properties and altered tissue selectivity. This technical guide provides a comprehensive overview of the biological activity of these analogues, detailing their synthesis, interaction with the Vitamin D Receptor (VDR), and their effects on gene transcription, cell differentiation, and calcium metabolism. Detailed experimental protocols and signaling pathway visualizations are provided to support further research and development in this area.
Synthesis of 2-Methylene Analogues of Calcitriol
The synthesis of 2-methylene analogues of calcitriol is a complex multi-step process that has been achieved through various convergent strategies. A common approach involves the coupling of a pre-synthesized A-ring fragment containing the 2-methylene group with a CD-ring side-chain fragment.
Key synthetic strategies include:
-
Lythgoe-type Wittig-Horner coupling: This method involves the reaction of an A-ring phosphine oxide with a CD-ring ketone (Windaus-Grundmann type ketone) to form the triene system of the vitamin D scaffold.[1]
-
Sonogashira coupling: This palladium-catalyzed cross-coupling reaction is used to connect an A-ring dienyne fragment with a CD-ring enol triflate.[2]
The synthesis of the A-ring synthon often starts from a chiral precursor, such as (-)-quinic acid, to ensure the correct stereochemistry of the final product.[3] The CD-ring fragment is typically derived from the corresponding Grundmann ketone, which can be modified to introduce various side-chain structures.[2]
Biological Activity: Quantitative Data
The is typically evaluated through a series of in vitro and in vivo assays. The following tables summarize the quantitative data for key analogues compared to the natural hormone, calcitriol.
Table 1: In Vitro Biological Activity of 2-Methylene Analogues of Calcitriol
| Compound | Relative VDR Binding Affinity (Calcitriol = 1) | Relative HL-60 Cell Differentiation Activity (Calcitriol = 1) | Relative Transcriptional Activity (CYP24A1 promoter) (Calcitriol = 1) |
| Calcitriol (1α,25-(OH)₂D₃) | 1 | 1 | 1 |
| 2-methylene-1α,25-(OH)₂D₃ | ~1 | ~1 | ~1 |
| (20S)-2-methylene-1α,25-(OH)₂D₃ | ~1 | High | High |
| (5E)-1α,25-dihydroxy-2-methylenevitamin D₃ | 2.5 | 0.4 | ~1 |
| 2-methylene-1α-OH-D₃ | Significantly lower | Less potent | Less active |
| (20S)-2-methylene-1α-OH-D₃ | Significantly lower | Less potent | Less active |
Data compiled from multiple sources.[4] The exact values can vary between studies.
Table 2: In Vivo Calcemic Activity of 2-Methylene Analogues of Calcitriol in Rats
| Compound | Relative Bone Calcium Mobilization Activity (Calcitriol = 1) | Relative Intestinal Calcium Transport Activity (Calcitriol = 1) |
| Calcitriol (1α,25-(OH)₂D₃) | 1 | 1 |
| 2-methylene-1α,25-(OH)₂D₃ | Higher | Equal or slightly more potent |
| (20S)-2-methylene-1α,25-(OH)₂D₃ | Higher | Equal or slightly more potent |
| (5E)-1α,25-dihydroxy-2-methylenevitamin D₃ | Decreased | Decreased |
| 2-methylene-1α-OH-D₃ | More active than calcitriol | More active than calcitriol |
| (20S)-2-methylene-1α-OH-D₃ | More active than calcitriol | More active than calcitriol |
Data compiled from multiple sources.[4] The exact values can vary between studies.
Signaling Pathway and Mechanism of Action
The biological effects of 2-methylene analogues of calcitriol, like calcitriol itself, are primarily mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.
dot
Caption: VDR Signaling Pathway for 2-Methylene Analogues of Calcitriol.
The process begins with the analogue entering the target cell and binding to the VDR in the cytoplasm. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR-RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding recruits a complex of coactivator proteins that initiate the transcription of these genes, leading to the synthesis of new proteins that mediate the biological response.[5][6] One of the key target genes is CYP24A1, which encodes the enzyme responsible for catabolizing calcitriol and its analogues, thus providing a negative feedback loop.[7]
Detailed Experimental Protocols
Vitamin D Receptor (VDR) Competitive Binding Assay
This assay determines the affinity of a test compound for the VDR relative to radiolabeled calcitriol.
Materials:
-
Full-length recombinant VDR
-
[³H]1α,25(OH)₂D₃ (radiolabeled calcitriol)
-
Test compounds (2-methylene analogues)
-
Binding buffer (e.g., Tris-HCl buffer containing protease inhibitors and dithiothreitol)
-
Hydroxyapatite slurry
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds and a standard curve of unlabeled calcitriol.
-
In microcentrifuge tubes, combine the binding buffer, a fixed amount of recombinant VDR, and a fixed concentration of [³H]1α,25(OH)₂D₃.
-
Add the serially diluted test compounds or standard calcitriol to the tubes.
-
Incubate the mixture for a specified time (e.g., 4 hours) at a controlled temperature (e.g., 4°C) to allow for competitive binding.
-
To separate the VDR-bound from free radioligand, add a hydroxyapatite slurry to each tube and incubate.
-
Centrifuge the tubes to pellet the hydroxyapatite with the bound VDR complex.
-
Wash the pellets with buffer to remove any unbound radioligand.
-
Resuspend the final pellet in scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
The amount of [³H]1α,25(OH)₂D₃ bound to the VDR will be inversely proportional to the affinity and concentration of the test compound. The relative binding affinity is calculated by comparing the IC₅₀ (concentration required to displace 50% of the radioligand) of the test compound to that of unlabeled calcitriol.[4][8]
dot
Caption: Workflow for VDR Competitive Binding Assay.
HL-60 Cell Differentiation Assay
This assay assesses the ability of vitamin D analogues to induce the differentiation of human promyelocytic leukemia cells (HL-60) into monocytes or macrophages.
Materials:
-
HL-60 cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Test compounds (2-methylene analogues)
-
Nitroblue tetrazolium (NBT)
-
Phorbol 12-myristate 13-acetate (PMA)
Procedure:
-
Culture HL-60 cells in suspension in a humidified incubator at 37°C with 5% CO₂.[9]
-
Seed the cells at a specific density (e.g., 1 x 10⁵ cells/mL) in culture plates.
-
Treat the cells with various concentrations of the test compounds or calcitriol as a positive control.
-
Incubate the cells for a period of 72 to 96 hours to allow for differentiation.
-
Assess differentiation using the NBT reduction assay: a. Incubate the treated cells with a solution of NBT and PMA. b. Differentiated cells will produce superoxide radicals that reduce the yellow, water-soluble NBT to a dark blue, insoluble formazan. c. Count the percentage of blue-black cells under a microscope.
-
Alternatively, differentiation can be assessed by flow cytometry for the expression of cell surface markers characteristic of monocytes, such as CD11b and CD14.[10]
Transcriptional Activity Assay (CYP24A1 Promoter)
This assay measures the ability of a compound to activate the transcription of the CYP24A1 gene, a primary target of VDR signaling.
Materials:
-
A suitable cell line (e.g., MCF-7, HEK293)
-
A reporter plasmid containing the CYP24A1 promoter linked to a reporter gene (e.g., luciferase)
-
A transfection reagent
-
Test compounds (2-methylene analogues)
-
Luciferase assay reagent
Procedure:
-
Culture the cells in appropriate medium.
-
Transfect the cells with the CYP24A1 promoter-reporter plasmid.
-
After transfection, treat the cells with various concentrations of the test compounds or calcitriol.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
The level of luciferase activity is directly proportional to the transcriptional activation of the CYP24A1 promoter by the test compound.[8][11]
In Vivo Intestinal Calcium Transport Assay
This assay evaluates the effect of vitamin D analogues on the active transport of calcium in the intestine of live animals.
Materials:
-
Male weanling rats
-
Vitamin D-deficient diet
-
Test compounds (2-methylene analogues)
-
⁴⁵Ca (radioactive calcium)
-
Anesthesia
Procedure:
-
Raise rats on a vitamin D-deficient diet for several weeks.
-
Administer the test compounds or vehicle control to the rats daily for a set period (e.g., 4 days).
-
On the final day, anesthetize the rats and expose the duodenum through a midline incision.
-
Create a ligated loop of the duodenum.[12]
-
Inject a solution containing ⁴⁵Ca into the duodenal loop.
-
After a specific time (e.g., 30 minutes), collect a blood sample.
-
Measure the radioactivity in the serum to determine the amount of ⁴⁵Ca absorbed.
-
Increased serum radioactivity in the treated group compared to the control group indicates enhanced intestinal calcium transport.[13]
In Vivo Bone Calcium Mobilization Assay
This assay assesses the ability of vitamin D analogues to mobilize calcium from bone into the bloodstream.
Materials:
-
Male weanling rats
-
Vitamin D-deficient, low calcium diet
-
Test compounds (2-methylene analogues)
-
Equipment for blood collection and serum calcium measurement
Procedure:
-
Raise rats on a vitamin D-deficient, low calcium diet.[14]
-
Administer a single dose of the test compound or vehicle control to the rats.
-
Collect blood samples at various time points after administration (e.g., 24, 48, 72 hours).
-
Measure the serum calcium concentration using an appropriate method (e.g., atomic absorption spectrophotometry).
-
An increase in serum calcium levels in the treated group compared to the control group indicates mobilization of calcium from the bone.[15]
Conclusion
2-Methylene analogues of calcitriol represent a promising class of compounds with potent and, in some cases, selective biological activities. Their enhanced effects on bone formation and cell differentiation, coupled with potentially lower calcemic side effects for certain analogues, make them attractive candidates for the treatment of osteoporosis, cancer, and autoimmune diseases. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these novel vitamin D analogues. Future research should continue to focus on elucidating the precise molecular mechanisms underlying their selective activities and on optimizing their pharmacokinetic and pharmacodynamic profiles for clinical applications.
References
- 1. Synthesis and biological properties of 2-methylene-19-nor-25-dehydro-1α-hydroxyvitamin D3-26,23-lactones—weak agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel superagonist analogs of 2-methylene calcitriol: Design, molecular docking, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. primo.rowan.edu [primo.rowan.edu]
- 4. WO2017023617A1 - Synthesis and biological activity of 2-methylene analogs of calcitriol and related compounds - Google Patents [patents.google.com]
- 5. Frontiers | Mechanism of calcitriol regulating parathyroid cells in secondary hyperparathyroidism [frontiersin.org]
- 6. Vitamin D and Its Receptor from a Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Mouse Cyp24a1 Expression via Promoter-Proximal and Downstream-Distal Enhancers Highlights New Concepts of 1,25-Dihydroxyvitamin D3 Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for the differentiation of HL-60 cells into a neutrophil-like state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Intestinal Vitamin D Receptor Is Dispensable for Maintaining Adult Bone Mass in Mice With Adequate Calcium Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vitamin D dependence and aboral gradient of in vivo intestinal calcium transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
The Strategic Placement of a Methylene Group: Engineering Potent and Selective Calcitriol Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The active form of vitamin D, calcitriol (1α,25-dihydroxyvitamin D3), is a critical regulator of calcium and phosphorus homeostasis, and also plays a significant role in cellular growth, differentiation, and immune modulation.[1][2][3] However, its therapeutic applications are often limited by its potent calcemic effects.[4][5] This has driven the development of synthetic analogs with modified structures to achieve greater therapeutic specificity and reduced side effects. A key structural modification that has yielded highly potent and selective analogs is the introduction of a methylene group at the C-2 position of the A-ring. This guide delves into the function of this methylene group, summarizing key quantitative data, outlining experimental methodologies, and visualizing the underlying molecular pathways.
The Pivotal Role of the C-2 Methylene Group
The introduction of a methylene group at the C-2 position, particularly when combined with the removal of the C-19 methylene group (a "19-nor" analog), dramatically alters the biological activity profile of calcitriol.[4][6] One of the most studied and potent examples of this class of analogs is 2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3 (2MD).[7][8]
The primary function of the C-2 methylene group is to enhance the interaction of the analog with the Vitamin D Receptor (VDR), leading to a more potent and sustained biological response. While the precise molecular mechanism is still under investigation, it is hypothesized that the methylene group alters the conformation of the A-ring, leading to a more favorable binding orientation within the VDR's ligand-binding pocket.[9][10] This enhanced binding can lead to more efficient recruitment of coactivator proteins, ultimately resulting in a more robust transcriptional activation of target genes.[11]
Furthermore, the combination of the 2-methylene and 19-nor modifications appears to confer tissue-selective activity. For instance, 2MD exhibits significantly greater potency in bone tissue compared to its effects on intestinal calcium transport, a desirable characteristic for therapeutic agents aimed at treating bone disorders like osteoporosis.[7][8]
Quantitative Biological Activity of Methylene-Containing Calcitriol Analogs
The following tables summarize the quantitative data on the biological activity of key calcitriol analogs, providing a comparative view of their potency.
Table 1: Vitamin D Receptor (VDR) Binding Affinity
| Compound | Relative VDR Binding Affinity (vs. Calcitriol) | Reference |
| Calcitriol (1α,25-(OH)₂D₃) | 1.0 | [4] |
| 2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D₃ (2MD) | Comparable to Calcitriol | [4] |
| 2α-methyl-20-epi-1,25(OH)₂D₃ | 12-fold higher | [5] |
| 2-methylene-19,25,26,27-tetranor-vitamin D₃ | 10-fold lower | [4] |
Table 2: In Vitro Transcriptional Activity (CYP24A1 Gene Activation)
| Compound | Relative Potency (vs. Calcitriol) | Reference |
| Calcitriol (1α,25-(OH)₂D₃) | 1.0 | [4][12] |
| 2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D₃ (2MD) | 10-fold higher | [4] |
| (20R)-1α,25-dihydroxy-2-methylenevitamin D₃ | Equal to Calcitriol | [12] |
Table 3: In Vitro HL-60 Cell Differentiation
| Compound | Relative Potency (vs. Calcitriol) | Reference |
| Calcitriol (1α,25-(OH)₂D₃) | 1.0 | [4][12] |
| 2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D₃ (2MD) | 10-fold higher | [4] |
| (20S)-1α,25-dihydroxy-2-methylenevitamin D₃ | As effective or more effective than 2MD | [12] |
Table 4: In Vivo Biological Activity
| Compound | Bone Calcium Mobilization (Relative to Calcitriol) | Intestinal Calcium Transport (Relative to Calcitriol) | Reference |
| Calcitriol (1α,25-(OH)₂D₃) | 1x | 1x | [7][8] |
| 2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D₃ (2MD) | 30-100x | Approximately equal | [7][8] |
| (20S)-1α,25-dihydroxy-2-methylenevitamin D₃ | Slightly lower than 2MD | Equal or slightly more potent than Calcitriol and 2MD | [12] |
| (20R)-1α,25-dihydroxy-2-methylenevitamin D₃ | Order of magnitude higher than Calcitriol | Equal or slightly more potent than Calcitriol | [12] |
Signaling Pathways and Experimental Workflows
The biological effects of calcitriol and its analogs are mediated through the Vitamin D Receptor, a nuclear transcription factor.[11][13] The following diagrams illustrate the signaling pathway and a typical experimental workflow for evaluating these compounds.
Caption: Signaling pathway of calcitriol analogs via the Vitamin D Receptor (VDR).
Caption: General experimental workflow for the evaluation of calcitriol analogs.
Detailed Methodologies for Key Experiments
While specific laboratory protocols can vary, the following sections outline the principles and key steps of the standard assays used to characterize calcitriol analogs.
Vitamin D Receptor (VDR) Binding Assay
Principle: This competitive binding assay measures the affinity of a test compound for the VDR. A radiolabeled form of calcitriol ([³H]-1α,25(OH)₂D₃) is incubated with a source of VDR (e.g., recombinant VDR or a tissue extract) in the presence of varying concentrations of the unlabeled test analog. The amount of radiolabeled ligand displaced by the test analog is measured, allowing for the determination of the analog's binding affinity (Ki).
Key Steps:
-
Preparation of VDR: Recombinant human VDR is expressed and purified.
-
Incubation: A constant amount of [³H]-1α,25(OH)₂D₃ and VDR are incubated with a range of concentrations of the unlabeled test analog.
-
Separation of Bound and Free Ligand: The VDR-ligand complex is separated from the unbound ligand using methods such as hydroxylapatite binding or size-exclusion chromatography.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test analog that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is determined. This is then used to calculate the binding affinity (Ki).
HL-60 Cell Differentiation Assay
Principle: The human promyelocytic leukemia cell line, HL-60, can be induced to differentiate into monocytes/macrophages by calcitriol and its analogs. This assay quantifies the potency of an analog in inducing this differentiation.
Key Steps:
-
Cell Culture: HL-60 cells are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of the test analog or calcitriol (as a positive control) for a period of 48-96 hours.
-
Assessment of Differentiation: Differentiation is assessed by measuring the expression of a cell surface marker of monocytes (e.g., CD11b or CD14) using flow cytometry, or by measuring the activity of a non-specific esterase.
-
Data Analysis: The effective concentration that induces 50% of the maximal differentiation response (EC₅₀) is calculated for each compound.
Transcriptional Activity (Reporter Gene Assay)
Principle: This assay measures the ability of a calcitriol analog to activate transcription of a target gene through the VDR. A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter containing one or more Vitamin D Response Elements (VDREs).
Key Steps:
-
Cell Transfection: A suitable cell line (e.g., HEK293 or COS-1) is transiently transfected with a VDR expression plasmid and the VDRE-reporter plasmid.
-
Treatment: The transfected cells are treated with various concentrations of the test analog or calcitriol.
-
Cell Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The concentration of the analog that produces 50% of the maximal transcriptional response (EC₅₀) is determined.
In Vivo Bone Calcium Mobilization Assay
Principle: This assay assesses the ability of a calcitriol analog to mobilize calcium from bone stores, leading to an increase in serum calcium levels.
Key Steps:
-
Animal Model: Typically, weanling male rats are fed a vitamin D-deficient diet for several weeks.
-
Dosing: The animals are then administered a single dose or multiple doses of the test analog or calcitriol.
-
Blood Sampling: Blood samples are collected at various time points after dosing.
-
Serum Calcium Measurement: The concentration of calcium in the serum is measured using atomic absorption spectrophotometry or a colorimetric assay.
-
Data Analysis: The change in serum calcium levels over time is plotted for each treatment group to determine the calcemic activity of the analog.
In Vivo Intestinal Calcium Transport Assay
Principle: This assay measures the effect of a calcitriol analog on the active transport of calcium across the intestinal epithelium.
Key Steps:
-
Animal Model and Dosing: Similar to the bone calcium mobilization assay, vitamin D-deficient rats are used and dosed with the test compounds.
-
Everted Gut Sac Preparation: A segment of the small intestine (typically the duodenum) is removed, everted, and tied into a sac containing a buffer with a known calcium concentration.
-
Incubation: The sac is incubated in a buffer containing a higher concentration of radiolabeled calcium (⁴⁵Ca).
-
Measurement of Calcium Transport: After incubation, the amount of ⁴⁵Ca transported into the sac is measured.
-
Data Analysis: The ratio of the final ⁴⁵Ca concentration inside the sac to that outside the sac (I/S ratio) is calculated as a measure of active calcium transport.
This guide provides a comprehensive overview of the critical role of the C-2 methylene group in enhancing the biological activity and selectivity of calcitriol analogs. The presented data and methodologies offer a valuable resource for researchers and professionals in the field of vitamin D research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Calcitriol - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2017023617A1 - Synthesis and biological activity of 2-methylene analogs of calcitriol and related compounds - Google Patents [patents.google.com]
- 7. The development of a bone- and parathyroid-specific analog of vitamin D: 2-methylene-19-Nor-(20S)-1α,25-dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The development of a bone- and parathyroid-specific analog of vitamin D: 2-methylene-19-Nor-(20S)-1α,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Methylene Group on C-2 of 24,24-Difluoro-19-nor-1α,25-Dihydroxyvitamin D3 Markedly Increases Bone Calcium Mobilization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Methylene Group on C-2 of 24,24-Difluoro-19-nor-1α,25-dihydroxyvitamin D3 Markedly Increases Bone Calcium Mobilization in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. go.drugbank.com [go.drugbank.com]
Methylene Substituted Vitamin D Compounds: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The vitamin D endocrine system, centrally mediated by its active form 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), is a critical regulator of calcium and phosphorus homeostasis.[1][2] Beyond its classical role in mineral metabolism, 1,25(OH)2D3 exhibits potent antiproliferative, pro-differentiating, and immunomodulatory activities, suggesting broad therapeutic potential in treating hyperproliferative disorders like cancer and psoriasis, as well as autoimmune diseases.[2][3][4] However, the clinical utility of the native hormone is often limited by its associated risk of hypercalcemia.[2] This has driven the development of synthetic vitamin D analogs with a more favorable therapeutic index, exhibiting reduced calcemic activity while retaining or enhancing other desirable biological functions.[2] Among the most promising of these are the methylene-substituted vitamin D compounds, particularly those with modifications at the C-2 position of the A-ring.[1][5] This technical guide provides a comprehensive literature review of these compounds, focusing on their synthesis, biological evaluation, and the molecular mechanisms underlying their activity.
Core Concepts: Structure-Activity Relationships
The introduction of a methylene group at the C-2 position of the vitamin D scaffold, often in combination with the removal of the C-19 methylene group (to create 19-nor analogs), has profound effects on biological activity.[5] One of the most extensively studied compounds in this class is 2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3 (2MD).[1][6][7]
2-Methylene-19-nor-vitamin D Analogs
The combination of a C-2 methylene substitution and the 19-nor modification often leads to compounds with unique biological profiles. 2MD, for instance, exhibits Vitamin D Receptor (VDR) binding affinity comparable to the natural hormone but demonstrates a significantly enhanced ability to mobilize calcium from bone.[5] It is also more potent in inducing the differentiation of cells like human promyelocytic leukemia (HL-60) cells and in activating the expression of VDR target genes.[5][7]
The stereochemistry at C-20 also plays a crucial role. The (20S) configuration, as seen in 2MD, appears to be particularly important for the enhanced bone activity.[6] Furthermore, modifications to the side chain of these 2-methylene-19-nor analogs can fine-tune their biological activity, in some cases reducing calcemic effects while preserving antiproliferative properties.[5][8] For example, the removal of the 20-methyl group in 2MD was found to selectively eliminate bone calcium mobilization activity while retaining strong intestinal calcium transport.[8]
Other Methylene-Substituted Analogs
Research has also explored other methylene substitutions. For instance, analogs with two exocyclic methylene groups, at both C-2 and C-10, have been synthesized and shown to possess pronounced in vivo calcemic activity.[9] The configuration of substituents on the A-ring, such as 2α versus 2β substitutions, also significantly impacts potency, with 2α-substituted analogs generally being more potent.[5][10]
Quantitative Biological Data Summary
The following tables summarize the quantitative data on the biological activity of various methylene-substituted vitamin D compounds compared to the native hormone, 1α,25(OH)2D3.
| Compound | VDR Binding Affinity (Relative to 1,25(OH)2D3) | HL-60 Cell Differentiation (Relative Potency) | Transcriptional Activity (Relative Potency) | Reference |
| 2-methylene-19-nor-(20S)-1α,25-(OH)2D3 (2MD) | Similar | ~10x more potent | ~10x more potent | [5] |
| 2-methylene substituted calcitriol (8) | Similar | - | - | [11] |
| (5E)-2-methylene substituted calcitriol (12) | 2.5x higher | 0.4x | - | [11] |
| 21-nor-2MD | Similar | Little effect | Little effect | [8] |
| Compound | Intestinal Calcium Transport (Relative to 1,25(OH)2D3) | Bone Calcium Mobilization (Relative to 1,25(OH)2D3) | Reference |
| 2-methylene-19-nor-(20S)-1α,25-(OH)2D3 (2MD) | Similar | ~100x more potent | [5] |
| 2-methylene calcitriol (8) | Higher | Higher | [11] |
| (20S)-2-methylene calcitriol (9) | Higher | Higher | [11] |
| 21-nor-2MD | Strong | Largely eliminated | [8] |
Key Experimental Protocols
Synthesis of Methylene-Substituted Vitamin D Analogs
The synthesis of methylene-substituted vitamin D compounds typically involves a convergent approach, where the A-ring and the C,D-ring systems are synthesized separately and then coupled.[9][12][13]
Common Synthetic Strategies:
-
Wittig-Horner Reaction: This is a key coupling reaction used to form the triene system of the vitamin D molecule. It involves the reaction of a phosphine oxide synthon of the A-ring with a C,D-ring ketone (Grundmann ketone).[8][12]
-
Sonogashira Coupling: This cross-coupling reaction has been employed for the synthesis of analogs with two exocyclic methylene groups at C-2 and C-10, involving the coupling of a triflate enol of the C,D-ring with a dienyne A-ring fragment.[9]
-
Julia Coupling: An alternative method for coupling the A-ring and C,D-ring fragments.[12][13]
Example Synthetic Workflow for 2-Methylene-19-nor-Vitamin D Analogs:
Caption: General synthetic workflow for 2-methylene-19-nor-vitamin D analogs.
Biological Evaluation Assays
In Vitro Assays:
-
Vitamin D Receptor (VDR) Binding Assay: This competitive binding assay measures the affinity of the test compound for the VDR. It typically uses a full-length recombinant VDR and a radiolabeled vitamin D compound.[11][12][13]
-
HL-60 Cell Differentiation Assay: This assay assesses the ability of the compound to induce the differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages. Differentiation is often quantified by measuring nitroblue tetrazolium (NBT) reduction.[5][11]
-
Transcriptional Activity Assay: This is a reporter gene assay used to measure the ability of the compound to activate VDR-mediated gene transcription. Cells are transfected with a reporter construct containing a vitamin D response element (VDRE) linked to a reporter gene (e.g., luciferase).[1][7]
In Vivo Assays:
-
Intestinal Calcium Transport: This assay measures the ability of the compound to stimulate the transport of calcium across the intestinal epithelium. It is typically performed in vitamin D-deficient rats.[1][8]
-
Bone Calcium Mobilization: This assay assesses the calcemic activity of the compound by measuring its ability to mobilize calcium from bone into the serum. This is also typically performed in vitamin D-deficient rats on a low-calcium diet.[1][8]
Caption: Workflow for the biological evaluation of methylene substituted vitamin D compounds.
Molecular Mechanism of Action: Signaling Pathways
The biological effects of methylene-substituted vitamin D compounds, like the native hormone, are primarily mediated through the nuclear Vitamin D Receptor (VDR).[7][14]
VDR-Mediated Genomic Pathway:
-
Ligand Binding: The vitamin D analog enters the target cell and binds to the VDR in the nucleus.[14]
-
Conformational Change: Ligand binding induces a conformational change in the VDR. Studies with 2MD suggest that it induces a unique VDR conformation.[7]
-
Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).[5]
-
DNA Binding: The VDR/RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[7] 2MD has been shown to enhance the binding of the VDR to DNA.[7]
-
Recruitment of Co-regulators: The complex then recruits co-activator or co-repressor proteins, which modulate the rate of transcription. 2MD is more potent in promoting the interaction with coactivators like SRC-1 and DRIP205.[7]
-
Gene Transcription and Biological Response: This leads to the transcription of target genes, resulting in the synthesis of proteins that mediate the biological response, such as regulation of calcium transport, cell differentiation, or apoptosis.[7]
Caption: VDR-mediated genomic signaling pathway for methylene substituted vitamin D compounds.
Conclusion and Future Directions
Methylene-substituted vitamin D compounds represent a significant advancement in the quest for therapeutically useful vitamin D analogs with improved selectivity. The introduction of a methylene group at C-2, particularly in the 19-nor series, has yielded compounds with potent and, in some cases, tissue-selective activities. The ability to separate the calcemic effects from the antiproliferative and pro-differentiating actions holds immense promise for the treatment of various diseases.
Future research in this area will likely focus on:
-
Further Structure-Activity Relationship Studies: Continued exploration of modifications to the A-ring, C,D-ring, and side chain to further refine the biological activity profile.
-
Elucidation of Tissue-Specific Mechanisms: A deeper understanding of how these analogs achieve tissue-selective actions is crucial for rational drug design.
-
Clinical Trials: Advancing the most promising candidates through preclinical and clinical development for indications such as cancer, osteoporosis, and autoimmune disorders.[2][3]
The ongoing investigation into methylene-substituted vitamin D compounds continues to be a vibrant and promising area of medicinal chemistry and drug discovery.
References
- 1. Synthesis and biological properties of 2-methylene-19-nor-25-dehydro-1α-hydroxyvitamin D3-26,23-lactones—weak agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D analogs: therapeutic applications and mechanisms for selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D analogs: mechanism of action and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Methylene Group on C-2 of 24,24-Difluoro-19-nor-1α,25-Dihydroxyvitamin D3 Markedly Increases Bone Calcium Mobilization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Methylene-19-nor-(20S)-1,25-dihydroxyvitamin D3 potently stimulates gene-specific DNA binding of the vitamin D receptor in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Removal of the 20-methyl group from 2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3 (2MD) selectively eliminates bone calcium mobilization activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of 25-hydroxy-2-methylene-vitamin D3 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2017023617A1 - Synthesis and biological activity of 2-methylene analogs of calcitriol and related compounds - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. New 2-alkylidene 1alpha,25-dihydroxy-19-norvitamin D3 analogues of high intestinal activity: synthesis and biological evaluation of 2-(3'-alkoxypropylidene) and 2-(3'-hydroxypropylidene) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vitamin D - Wikipedia [en.wikipedia.org]
The Dawn of a Superagonist: Early Synthetic Strategies for Methylene Calcitriol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for vitamin D analogs with enhanced therapeutic profiles has led to the development of potent, selective compounds that modulate the vitamin D receptor (VDR). Among these, 2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D₃ (also known as methylene calcitriol or 2MD) has emerged as a "superagonist" with significant promise, particularly in bone health. This technical guide delves into the foundational research on the synthesis of this compound, providing a detailed overview of the key experimental protocols, quantitative data, and the underlying biological pathways.
Core Synthetic Approaches: Building a Potent Analog
Early research into the synthesis of this compound and its analogs primarily revolved around two convergent strategies: the Lythgoe-type Wittig-Horner reaction and the Sonogashira coupling. These methods allowed for the flexible construction of the vitamin D framework by coupling the A-ring and the CD-ring synthons.
The Wittig-Horner Olefination Route
A cornerstone in vitamin D synthesis, the Wittig-Horner reaction has been extensively utilized for the creation of the C5-C6 double bond, connecting the A-ring and the triene system. In the context of this compound, this involved the coupling of a phosphine oxide-containing A-ring precursor with a Grundmann-type ketone representing the CD-ring and side chain.
Experimental Protocol: Wittig-Horner Coupling for 2-Methylene-19-nor-vitamin D Analogs
This protocol is a generalized representation based on early synthetic reports. Specific substrate details and protecting groups may vary.
Materials:
-
A-ring phosphine oxide (e.g., derived from (-)-quinic acid)
-
CD-ring ketone (Grundmann's ketone analog)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Argon or Nitrogen atmosphere
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Anion Generation: A solution of the A-ring phosphine oxide in anhydrous THF is cooled to -78 °C under an inert atmosphere (Argon or Nitrogen). To this solution, a stoichiometric amount of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1 hour to ensure the complete formation of the phosphine oxide anion, often observed by a color change.
-
Coupling Reaction: A solution of the CD-ring ketone in anhydrous THF is then added dropwise to the solution of the phosphine oxide anion at -78 °C. The reaction mixture is stirred at this temperature for several hours (typically 2-4 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography followed by HPLC to yield the protected 2-methylene-19-nor-vitamin D analog. Subsequent deprotection steps are then carried out to yield the final product.[1][2]
The Sonogashira Coupling Route
An alternative and powerful strategy for forming the C5-C6 bond involves a palladium- and copper-catalyzed Sonogashira cross-coupling reaction. This method couples a vinyl triflate of the CD-ring with a terminal alkyne on the A-ring synthon.
Experimental Protocol: Sonogashira Coupling for Vitamin D Analog Synthesis
This protocol outlines the general steps for the Sonogashira coupling as applied in early this compound syntheses.
Materials:
-
A-ring dienyne fragment
-
CD-ring enol triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., THF, diethylamine, or a mixture)
-
Base (e.g., diethylamine, triethylamine)
-
Argon or Nitrogen atmosphere
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
HPLC system for purification
Procedure:
-
Reaction Setup: A reaction flask is charged with the CD-ring enol triflate, the palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Reagent Addition: Anhydrous solvent and the base are added, followed by the A-ring dienyne fragment.
-
Reaction Conditions: The reaction mixture is stirred at room temperature, or with gentle heating, for a period ranging from a few hours to overnight, with progress monitored by TLC.
-
Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic extracts are washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by HPLC to afford the coupled product.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from early research on this compound and its analogs, providing a comparative overview of their biological activities.
Table 1: Vitamin D Receptor (VDR) Binding Affinity
| Compound | Relative VDR Binding Affinity (Calcitriol = 1) | Reference |
| Calcitriol (1α,25-(OH)₂D₃) | 1 | [5] |
| 2-methylene-19-nor-(20S)-1α,25-(OH)₂D₃ (2MD) | ~1-10 | [5] |
| 1α,25-dihydroxy-2-methylenevitamin D₃ | ~1 | [5] |
| (5E)-1α,25-dihydroxy-2-methylenevitamin D₃ | ~2.5 | [5] |
| 25-desoxy-1α-hydroxy-2-methylenevitamin D₃ | Significantly lower | [5] |
Table 2: In Vitro HL-60 Cell Differentiation
| Compound | Potency Relative to Calcitriol | Reference |
| Calcitriol (1α,25-(OH)₂D₃) | 1 | [6] |
| 2-methylene-19-nor-(20S)-1α,25-(OH)₂D₃ (2MD) | More potent | [6] |
| 2α-Methyl-substituted 19-nor analogs (20S-series) | Especially potent | [6] |
Table 3: In Vivo Calcemic Activity
| Compound | Bone Calcium Mobilization | Intestinal Calcium Transport | Reference | |---|---|---| | Calcitriol (1α,25-(OH)₂D₃) | Active | Active |[5] | | 2-methylene-19-nor-(20S)-1α,25-(OH)₂D₃ (2MD) | Extremely effective | More active than calcitriol |[5][6] | | 1α,25-dihydroxy-2-methylenevitamin D₃ | Almost as active as 2MD | More active than 2MD |[5] |
Signaling Pathway and Experimental Workflows
The biological effects of this compound, like calcitriol, are mediated through the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.
Caption: VDR signaling pathway of this compound.
The enhanced potency of this compound is attributed to its ability to induce a unique conformational change in the VDR, leading to more efficient recruitment of coactivators and enhanced gene transcription.
Caption: General experimental workflow for this compound research.
Conclusion
The early synthetic research on this compound laid the groundwork for the development of a highly potent and selective vitamin D analog. The convergent Wittig-Horner and Sonogashira coupling strategies provided efficient pathways to this novel compound. Subsequent biological evaluations revealed its superior activity profile, particularly its profound effects on bone metabolism, establishing it as a significant candidate for further therapeutic development. This guide provides a comprehensive overview of these pioneering efforts, offering valuable insights for researchers continuing to explore the vast potential of vitamin D analogs.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. Strategies for the Synthesis of 19-nor-Vitamin D Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological properties of 2-methylene-19-nor-25-dehydro-1α-hydroxyvitamin D3-26,23-lactones—weak agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
The Pharmacokinetics and Pharmacodynamics of Methylene Calcitriol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylene calcitriol, a synthetic analog of calcitriol (the active form of vitamin D3), represents a class of compounds with significant therapeutic potential. These analogs, characterized by the introduction of a methylene group, exhibit modified pharmacokinetic and pharmacodynamic profiles compared to the endogenous hormone. This technical guide provides an in-depth overview of the core pharmacokinetics and pharmacodynamics of a prominent this compound analog, 2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3 (also known as 2MD or DP001), with a focus on its mechanism of action, quantitative data, and the experimental methodologies used in its evaluation.
Pharmacodynamics: Enhanced Potency and Tissue Selectivity
The primary mechanism of action for this compound, like calcitriol, is mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[1] Upon binding, the ligand-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on target genes, modulating their transcription.[1][2]
However, 2MD exhibits significantly greater potency and a distinct profile of tissue selectivity compared to calcitriol. Preclinical studies have demonstrated that 2MD is approximately 30- to 100-fold more active in bone calcium mobilization.[3] It is also two orders of magnitude more potent in stimulating osteoclastogenesis and osteoclastic bone resorption.[3] In stark contrast, its efficacy in intestinal calcium transport is comparable to that of calcitriol.[3] This enhanced bone-specific activity is attributed to the unique conformational change 2MD induces in the VDR upon binding. This altered conformation leads to a more stable VDR-RXR heterodimer, enhanced binding to VDREs, and a more potent recruitment of coactivators such as Steroid Receptor Coactivator-1 (SRC-1) and Vitamin D Receptor-Interacting Protein 205 (DRIP205).[1]
Comparative In Vitro and In Vivo Activity
| Parameter | Calcitriol | 2-Methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3 (2MD) | Reference |
| VDR Binding Affinity | Comparable | Comparable | [4] |
| Bone Calcium Mobilization | 1x | 30-100x more potent | [3] |
| Intestinal Calcium Transport | 1x | Approximately equal | [3] |
| Osteoclastogenesis Stimulation | 1x | 100x more potent | [3] |
| New Bone Synthesis (in vitro) | Active at 10-8 M | Active at 10-12 M | [3] |
| HL-60 Cell Differentiation | 1x | 10x more potent | [4] |
| CYP24A1 Gene Activation | 1x | 10x more potent | [4] |
Pharmacokinetics of 2-Methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3 (DP001)
Pharmacokinetic studies of DP001 in hemodialysis patients with secondary hyperparathyroidism have revealed a distinct profile compared to calcitriol.
| Pharmacokinetic Parameter | Value (mean ± SD) | Reference |
| Half-life (t1/2) | 50.8 ± 8.2 hours | |
| Time to Maximum Plasma Concentration (Tmax) | 4.0 ± 0.8 hours | |
| Maximum Plasma Concentration (Cmax) | 3.4 ± 0.3 pg/mL | |
| Area Under the Curve (AUC0-inf) | 204.3 ± 23.9 pg·h/mL | |
| Apparent Volume of Distribution (Vd/F) | 2.03 ± 0.22 L/kg |
Data from a study where 550 ng of DP001 was administered orally three times a week for four weeks to hemodialysis patients.
Key Experimental Protocols
Competitive Vitamin D Receptor Binding Assay
Objective: To determine the binding affinity of this compound analogs to the VDR.
Methodology:
-
Preparation of VDR: Full-length recombinant VDR is used.
-
Radioligand: A known concentration of radiolabeled calcitriol (e.g., [3H]1α,25(OH)2D3) is used.
-
Competition: A fixed amount of VDR and radioligand are incubated with increasing concentrations of the unlabeled test compound (this compound analog).
-
Separation: The bound and free radioligand are separated. This is commonly achieved by adsorbing the free radioligand to a charcoal-dextran suspension followed by centrifugation.
-
Quantification: The radioactivity in the supernatant (representing the VDR-bound radioligand) is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is then used to determine the relative binding affinity compared to unlabeled calcitriol.
In Vivo Bone Calcium Mobilization Assay in Rats
Objective: To assess the ability of this compound analogs to mobilize calcium from bone stores.
Methodology:
-
Animal Model: Vitamin D-deficient rats are used. The rats are often thyroparathyroidectomized to eliminate the influence of endogenous parathyroid hormone and calcitonin.[5]
-
Diet: The rats are maintained on a low-calcium diet.
-
Radiolabeling: Rats are injected with 45Ca prior to the study to label their bone mineral stores.
-
Dosing: The test compound (this compound analog) or vehicle is administered to the rats, typically via subcutaneous or intraperitoneal injection.
-
Blood Sampling: Blood samples are collected at specified time points after dosing.
-
Analysis: The concentration of 45Ca in the serum is measured using a liquid scintillation counter. An increase in serum 45Ca levels in the treated group compared to the vehicle control group indicates mobilization of calcium from the bone.[5]
Intestinal Calcium Transport Assay in Rats
Objective: To measure the effect of this compound analogs on the active transport of calcium across the intestinal epithelium.
Methodology:
-
Animal Model: Vitamin D-deficient rats fed a low-calcium diet are used.
-
Dosing: Rats are treated with the test compound or vehicle for several consecutive days.
-
Everted Gut Sac Preparation: A segment of the duodenum is removed, everted (turned inside out), and tied at one end to form a sac.[6]
-
Incubation: The sac is filled with a buffer solution containing a known concentration of calcium and 45Ca and is then incubated in a larger volume of the same buffer.
-
Measurement: After the incubation period, the concentration of 45Ca inside (serosal side) and outside (mucosal side) the sac is determined.
-
Data Analysis: The ratio of the serosal to mucosal 45Ca concentration (S/M ratio) is calculated. An S/M ratio greater than 1 indicates active transport of calcium against a concentration gradient. The potency of the test compound is determined by comparing the S/M ratios of the treated and control groups.[6]
Visualizing the Mechanism of Action
This compound Signaling Pathway
Caption: this compound (2MD) signaling pathway.
Experimental Workflow for VDR Binding Assay
References
- 1. 2-Methylene-19-nor-(20S)-1,25-dihydroxyvitamin D3 potently stimulates gene-specific DNA binding of the vitamin D receptor in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New analogs of 2-methylene-19-nor-(20S)-1,25-dihydroxyvitamin D3 with conformationally restricted side chains: evaluation of biological activity and structural determination of VDR-bound conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple test of intestinal absorption of calcium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo mobilization of bone calcium in thyroparathyroidectomized rats by 1 alpha, 25-dihydroxycholecalciferol (calcitriol) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
solubility and stability of methylene calcitriol in DMSO
An In-Depth Technical Guide to the Solubility and Stability of Methylene Calcitriol in DMSO
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative data on the solubility and stability of this compound (CAS 1428946-52-4) in dimethyl sulfoxide (DMSO) is limited.[1][][3] This guide provides a comprehensive overview based on the properties of its parent compound, calcitriol, and established analytical methodologies for vitamin D analogs. All data presented for calcitriol should be considered an estimation for this compound, and empirical validation is strongly recommended.
Introduction
This compound is a synthetic derivative and known impurity of calcitriol, the biologically active form of vitamin D3.[1][] Like its parent compound, it is investigated for its potential pharmacological activities, which are mediated through the Vitamin D Receptor (VDR).[] For in vitro research and drug development, Dimethyl Sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions of lipophilic molecules. Understanding the is therefore critical for ensuring accurate and reproducible experimental results.
This technical guide summarizes the available data for the parent compound calcitriol, provides recommended experimental protocols for determining the specific properties of this compound, and illustrates key biological and experimental workflows.
Solubility in Dimethyl Sulfoxide (DMSO)
Due to its high polarity and aprotic nature, DMSO is an excellent solvent for a wide range of organic compounds, including vitamin D analogs.[4] While specific data for this compound is not published, the solubility of the structurally similar parent compound, calcitriol, has been reported by various suppliers.
Quantitative Solubility Data (Calcitriol)
The reported solubility of calcitriol in DMSO varies, which may be due to differences in analytical methods, compound purity, and the hydration state of the DMSO used.[5] It is crucial to use anhydrous (moisture-free) DMSO for optimal solubility.[5]
| Compound | Solvent | Reported Solubility | Molar Concentration (Approx.) | Source(s) |
| Calcitriol | DMSO | ~50 mg/mL | ~120 mM | [6] |
| Calcitriol | DMSO | 83 mg/mL | 199.2 mM | [5][7] |
| Calcitriol | DMSO | 240 mg/mL | 576.0 mM | [8] |
Note: The molecular weight of calcitriol is 416.64 g/mol . The molecular weight of this compound is 428.65 g/mol .[]
Recommended Protocol: Solubility Determination
A standard shake-flask method followed by quantitative analysis is recommended to determine the precise solubility of this compound in DMSO.
Objective: To determine the saturation solubility of this compound in anhydrous DMSO at a specified temperature (e.g., 25°C).
Materials:
-
This compound (crystalline solid)
-
Anhydrous DMSO
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Nuclear Magnetic Resonance (NMR) spectrometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound solid to a known volume of anhydrous DMSO in a sealed vial. The amount should be more than what is expected to dissolve.
-
Equilibration: Vigorously mix the vial using a vortex mixer for 2-3 minutes. Place the vial in a thermostatic shaker set to 25°C and agitate for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess, undissolved solid.
-
Sample Dilution: Carefully pipette a small, known aliquot of the clear supernatant and dilute it with an appropriate solvent (e.g., methanol/acetonitrile for HPLC) to a concentration within the calibrated range of the analytical instrument. A large dilution factor will be necessary.
-
Quantitative Analysis:
-
Using HPLC-UV: Analyze the diluted sample using a validated HPLC method. Quantify the concentration against a standard curve prepared with known concentrations of this compound.
-
Using ¹H-NMR: Alternatively, analyze the diluted sample by ¹H-NMR with a known concentration of an internal standard.
-
-
Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the saturation solubility.
Experimental Workflow: Solubility Determination
References
- 1. veeprho.com [veeprho.com]
- 3. This compound | 1428946-52-4 [chemicalbook.com]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Calcitriol (1,25-Dihydroxyvitamin D3) | VDR agonist | CAS 32222-06-3 | Buy Calcitriol (1,25-Dihydroxyvitamin D3) from Supplier InvivoChem [invivochem.com]
- 8. Calcitriol | 1,25-Dihydroxyvitamin D3 | VDR agonist | TargetMol [targetmol.com]
The Evolving Landscape of Vitamin D Analogs: A Technical Guide to 2-Methylene-19-nor-(20S)-1,25-dihydroxyvitamin D3 (2MD) and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-methylene-19-nor-(20S)-1,25-dihydroxyvitamin D3 (2MD) is a potent synthetic analog of the hormonally active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃).[1][2] Characterized by its high affinity for the vitamin D receptor (VDR) and unique biological activity profile, 2MD has emerged as a lead compound for the development of novel therapeutics targeting bone metabolism, hyperparathyroidism, and other conditions. This technical guide provides an in-depth overview of known analogs of 2MD, summarizing their biological activities, detailing key experimental protocols for their evaluation, and visualizing the core signaling pathways through which they exert their effects.
Introduction to 2-Methylene-19-nor-(20S)-1,25-dihydroxyvitamin D3 (2MD)
2MD exhibits significantly greater potency in stimulating bone calcium mobilization and suppressing parathyroid hormone compared to 1,25(OH)₂D₃, while displaying comparable activity in intestinal calcium transport.[3] This tissue-selective activity profile has driven extensive research into the synthesis and evaluation of a diverse range of 2MD analogs. The primary goal of these efforts is to further refine the therapeutic index by dissociating the calcemic effects from the desired pharmacological activities. Modifications to the A-ring, side-chain, and C/D-ring system of the 2MD scaffold have yielded a variety of compounds with distinct biological properties.
Known Analogs of 2MD and their Biological Activities
The structural modifications of 2MD analogs are diverse, leading to a wide spectrum of biological activities. The following tables summarize the quantitative data for key analogs, providing a comparative overview of their VDR binding affinity and functional potency.
Table 1: Vitamin D Receptor (VDR) Binding Affinity of 2MD and its Analogs
| Compound Name/Identifier | Structural Modification | Relative VDR Binding Affinity (Compared to 1,25(OH)₂D₃) | Reference |
| 2MD | 2-methylene, 19-nor, 20S-epimer | Comparable | [4] |
| 2AMD | 2α-methyl, 19-nor, 20S-epimer | More potent | [3] |
| Vit-III 17-20Z | E/Z-isomers of 17-20 dehydro | High affinity | [5] |
| Vit-III 17-20E | E/Z-isomers of 17-20 dehydro | High affinity | [5] |
| 2MbisP | Shortened side-chain | Slightly less potent | [6] |
| GC-3 | 25-dehydro-26,23-lactone | ~1.5 logs less potent | [7] |
| HLV | 25-dehydro-26,23-lactone | ~1.5 logs less potent | [7] |
| Analog 3 | Modified alkyl side-chain | ~8 times less potent | [8] |
| Analog 4 | Modified alkyl side-chain (25-methyl) | ~8 times less potent | [8] |
Table 2: In Vitro and In Vivo Biological Activities of 2MD and its Analogs
| Compound Name/Identifier | HL-60 Cell Differentiation | Transcriptional Activation | Bone Calcium Mobilization (in vivo) | Intestinal Calcium Transport (in vivo) | Reference |
| 2MD | 10 times more potent than 1,25(OH)₂D₃ | ~100 times more potent than 1,25(OH)₂D₃ | 30-100 times more active than 1,25(OH)₂D₃ | Approximately equal to 1,25(OH)₂D₃ | [3][4] |
| 2AMD | Not specified | Not specified | More potent than 1,25(OH)₂D₃ | Not specified | [3] |
| Vit-III 17-20Z | Similar to 2MD | Similar to 2MD | Similar to 2MD | Not specified | [5] |
| Vit-III 17-20E | Comparable to 1,25(OH)₂D₃ | Comparable to 1,25(OH)₂D₃ | Significantly less calcemic | Not specified | [5] |
| 2MbisP | Slightly less potent than 1,25(OH)₂D₃ | Prevents adipocyte differentiation | Non-calcemic | Not specified | [6] |
| GC-3 | Weak agonist | Weak agonist | Less potent than 1,25(OH)₂D₃ | Agonist, less potent than 1,25(OH)₂D₃ | [7] |
| HLV | Weak agonist | Weak agonist | Less potent than 1,25(OH)₂D₃ | Agonist, less potent than 1,25(OH)₂D₃ | [7] |
| Analog 3 | Slightly lower than 1,25(OH)₂D₃ | Not specified | Very high potency | High activity | [8] |
| Analog 4 | Slightly lower than 1,25(OH)₂D₃ | Not specified | Marked calcemic activity | Marked calcemic activity | [8] |
Core Signaling Pathway of 2MD and its Analogs
The biological actions of 2MD and its analogs are primarily mediated through the nuclear Vitamin D Receptor (VDR). Upon ligand binding, the VDR undergoes a conformational change, promoting its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. 2MD is believed to induce a unique VDR conformation that enhances its interaction with coactivators and its binding to VDREs, leading to its potent biological activity.[1][2]
Caption: Generalized signaling pathway for 2MD and its analogs via the Vitamin D Receptor.
Key Experimental Protocols
The characterization of 2MD analogs involves a series of standardized in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.
Competitive VDR Binding Assay
This assay determines the affinity of a test compound for the VDR relative to a radiolabeled ligand, typically [³H]-1,25(OH)₂D₃.
Protocol:
-
Preparation of VDR: Utilize recombinant VDR or a cytosolic extract from a VDR-rich tissue (e.g., pig intestine).
-
Incubation: In a multi-well plate, incubate a constant amount of VDR and [³H]-1,25(OH)₂D₃ with increasing concentrations of the unlabeled test compound (analog) and a non-specific binding control.
-
Separation: After incubation to equilibrium, separate the bound from free radioligand. This is commonly achieved by adding dextran-coated charcoal, which adsorbs the free ligand, followed by centrifugation.
-
Quantification: Measure the radioactivity in the supernatant (containing the VDR-bound ligand) using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specifically bound [³H]-1,25(OH)₂D₃ as a function of the log of the competitor concentration. Calculate the IC₅₀ value (the concentration of the analog that displaces 50% of the radioligand) from the resulting sigmoidal curve. The relative binding affinity (RBA) can be calculated as (IC₅₀ of 1,25(OH)₂D₃ / IC₅₀ of analog) x 100%.
HL-60 Cell Differentiation Assay
This assay assesses the ability of a compound to induce the differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages, a well-established cellular response to VDR agonists.
Protocol:
-
Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Seed the cells at a density of 1 x 10⁵ cells/mL and treat with various concentrations of the test analog or 1,25(OH)₂D₃ (as a positive control) for 96 hours.
-
Assessment of Differentiation: Differentiation can be assessed by several methods:
-
Nitroblue Tetrazolium (NBT) Reduction: Differentiated cells produce superoxide upon stimulation (e.g., with PMA), which reduces NBT to a blue formazan precipitate. The percentage of NBT-positive cells is determined by light microscopy.
-
CD11b/CD14 Expression: Differentiated monocytic cells express specific cell surface markers like CD11b and CD14. The expression of these markers is quantified by flow cytometry using fluorescently labeled antibodies.
-
Phagocytic Activity: The ability of the differentiated cells to phagocytose particles (e.g., fluorescent beads) can be measured.
-
-
Data Analysis: Plot the percentage of differentiated cells against the log of the analog concentration to determine the EC₅₀ value.
Caption: Experimental workflow for the HL-60 cell differentiation assay.
Mammalian Two-Hybrid Assay for VDR-Coactivator Interaction
This assay quantifies the ligand-dependent interaction between the VDR and a specific coactivator protein in living mammalian cells.
Protocol:
-
Plasmid Constructs:
-
Create a "bait" plasmid expressing the VDR ligand-binding domain (LBD) fused to a DNA-binding domain (DBD), e.g., GAL4.
-
Create a "prey" plasmid expressing a coactivator protein (e.g., SRC-1) fused to a transcriptional activation domain (AD), e.g., VP16.
-
Use a reporter plasmid containing a promoter with binding sites for the DBD (e.g., UAS) upstream of a reporter gene (e.g., luciferase or CAT).
-
-
Transfection: Co-transfect mammalian cells (e.g., COS-1 or HEK293) with the bait, prey, and reporter plasmids.
-
Treatment: After transfection, treat the cells with various concentrations of the test analog.
-
Reporter Gene Assay: After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).
-
Data Analysis: An increase in reporter gene activity indicates an interaction between the VDR-LBD and the coactivator, which is dependent on the presence and potency of the test analog. Plot the reporter activity against the log of the analog concentration to determine the EC₅₀ value.[5]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine whether the VDR-RXR heterodimer binds to specific VDREs in the chromatin of intact cells in response to treatment with a 2MD analog.
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for VDR. The antibody will bind to the VDR-DNA complexes.
-
Immune Complex Capture: Use protein A/G beads to capture the antibody-VDR-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: The purified DNA can be analyzed by:
-
Quantitative PCR (qPCR): To quantify the enrichment of a specific target DNA sequence (VDRE).
-
ChIP-sequencing (ChIP-seq): To identify all the VDR binding sites across the genome.[1]
-
Conclusion
The study of 2MD and its analogs continues to be a vibrant area of research in medicinal chemistry and pharmacology. The development of new analogs with improved tissue selectivity and reduced calcemic side effects holds significant promise for the treatment of a range of diseases. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers and drug development professionals working to advance the therapeutic potential of this important class of vitamin D compounds. The continued exploration of the structure-activity relationships of 2MD analogs will undoubtedly lead to the discovery of novel and more effective clinical candidates.
References
- 1. A ChIP-seq defined genome-wide map of vitamin D receptor binding: Associations with disease and evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methylene-19-nor-(20S)-1,25-dihydroxyvitamin D3 potently stimulates gene-specific DNA binding of the vitamin D receptor in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatin immunoprecipitation (ChIP) [bio-protocol.org]
- 4. Chromatin immunoprecipitation [bio-protocol.org]
- 5. Selective Interaction of Vitamin D Receptor with Transcriptional Coactivators by a Vitamin D Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenotypic and Functional Analysis of HL-60 Cells Used in Opsonophagocytic-Killing Assay for Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological properties of 2-methylene-19-nor-25-dehydro-1α-hydroxyvitamin D3-26,23-lactones—weak agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Methylene analogs of 1alpha-hydroxy-19-norvitamin D3: synthesis, biological activities and docking to the ligand binding domain of the rat vitamin D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Methylene Calcitriol and Vitamin D Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol, the biologically active form of Vitamin D, and its synthetic analogs are potent regulators of a wide range of physiological processes, including calcium homeostasis, immune modulation, cell proliferation, and differentiation.[1][2][3][4] These compounds exert their effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor that modulates the expression of numerous target genes.[5][6][7] The evaluation of novel Vitamin D analogs, such as methylene calcitriol, necessitates a robust panel of in vitro assays to characterize their biological activity, potency, and potential therapeutic applications.
These application notes provide detailed protocols for key in vitro assays to assess the biological activity of this compound and other Vitamin D analogs. The described methods cover fundamental aspects of Vitamin D signaling, from receptor binding and target gene activation to cellular responses like proliferation and cytokine production.
Mechanism of Action: The VDR Signaling Pathway
Calcitriol and its analogs mediate their genomic effects by binding to the VDR. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[5][8] This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[6][9] This interaction recruits co-activator or co-repressor proteins, ultimately leading to the activation or repression of gene transcription.[6][7] A well-characterized target gene is CYP24A1, which encodes the enzyme responsible for calcitriol catabolism, creating a negative feedback loop.[7]
Caption: Genomic signaling pathway of calcitriol and its analogs.
Experimental Protocols
The following protocols outline key in vitro assays for characterizing the biological activity of this compound.
Vitamin D Receptor (VDR) Binding Affinity Assay
This competitive binding assay measures the ability of a test compound to displace a radiolabeled Vitamin D analog from the VDR, providing an assessment of its binding affinity.
Materials:
-
Recombinant human VDR
-
Radiolabeled ligand (e.g., [³H]1α,25(OH)₂D₃)
-
Test compound (this compound)
-
Unlabeled 1α,25(OH)₂D₃ (for standard curve)
-
Binding buffer (e.g., TEGD buffer: 50 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 5 mM DTT, 10% glycerol)
-
Hydroxyapatite slurry
-
Wash buffer
-
Scintillation cocktail and counter
Protocol:
-
Prepare a dilution series of the test compound and unlabeled 1α,25(OH)₂D₃.
-
In a microcentrifuge tube, combine the recombinant VDR, radiolabeled ligand, and either the test compound or unlabeled 1α,25(OH)₂D₃.
-
Incubate the mixture for 4-18 hours at 4°C to allow for competitive binding.
-
Add hydroxyapatite slurry to each tube to bind the VDR-ligand complex.
-
Incubate on ice for 15 minutes with occasional vortexing.
-
Centrifuge the tubes and discard the supernatant.
-
Wash the hydroxyapatite pellet with wash buffer to remove unbound ligand.
-
Resuspend the pellet in scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) from the competition curve.
VDR-Mediated Gene Expression Analysis (qPCR)
This assay quantifies the expression of VDR target genes in response to treatment with the test compound. A common target gene for assessing VDR activation is CYP24A1.[10][11][12]
Materials:
-
A suitable cell line expressing VDR (e.g., human keratinocytes (HaCaT), colon cancer cells (Caco-2), or breast cancer cells (MCF-7))[13]
-
Cell culture medium and supplements
-
Test compound (this compound)
-
1α,25(OH)₂D₃ (positive control)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for the target gene (e.g., CYP24A1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or 1α,25(OH)₂D₃ for a specified time (e.g., 24 hours).
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
Cell Proliferation/Viability Assay (MTT/MTS)
This colorimetric assay assesses the effect of the test compound on cell proliferation and viability. Many Vitamin D analogs exhibit anti-proliferative effects in cancer cell lines.[14]
Materials:
-
Cancer cell line (e.g., B16-F10 melanoma, human malignant pleural mesothelioma cells)[15][14]
-
Cell culture medium and supplements
-
Test compound (this compound)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density.[14]
-
After 24 hours, treat the cells with a range of concentrations of the test compound.[15]
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).[15][14]
-
Add the MTT or MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Cytokine Production Assay (ELISA)
This assay measures the immunomodulatory effects of the test compound by quantifying the production of specific cytokines from immune cells. Calcitriol is known to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β.[16]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1)
-
Cell culture medium
-
Stimulating agent (e.g., lipopolysaccharide (LPS))
-
Test compound (this compound)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β)
Protocol:
-
Isolate PBMCs or culture the immune cell line.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with an appropriate agent (e.g., LPS) to induce cytokine production.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of a novel Vitamin D analog.
Caption: A generalized workflow for the in vitro characterization of Vitamin D analogs.
Data Presentation
Quantitative data from the described assays should be summarized in tables to facilitate comparison between different compounds.
Table 1: VDR Binding Affinity and Transcriptional Activity of Vitamin D Analogs
| Compound | VDR Binding Affinity (IC₅₀, nM) | CYP24A1 Gene Expression (EC₅₀, nM) |
| 1α,25(OH)₂D₃ (Calcitriol) | Reference Value | Reference Value |
| This compound | Experimental Value | Experimental Value |
| Analog X | Experimental Value | Experimental Value |
| Analog Y | Experimental Value | Experimental Value |
Table 2: Anti-proliferative Activity of Vitamin D Analogs in Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
| 1α,25(OH)₂D₃ (Calcitriol) | B16-F10 | 0.24[15] |
| Malignant Pleural Mesothelioma | 0.01 - 0.1[14] | |
| This compound | Selected Cell Line | Experimental Value |
| Analog X | Selected Cell Line | Experimental Value |
Table 3: Immunomodulatory Effects of Vitamin D Analogs
| Compound | Cytokine | Cell Type | Inhibition of LPS-induced production (IC₅₀, nM) |
| 1α,25(OH)₂D₃ (Calcitriol) | TNF-α | PBMCs | Reference Value |
| IL-1β | PBMCs | Reference Value | |
| This compound | TNF-α | PBMCs | Experimental Value |
| IL-1β | PBMCs | Experimental Value |
Conclusion
The in vitro assays detailed in these application notes provide a comprehensive framework for the initial characterization of this compound and other novel Vitamin D analogs. By systematically evaluating VDR binding, target gene modulation, and cellular responses, researchers can effectively profile the biological activity of these compounds and identify promising candidates for further preclinical and clinical development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Calcitriol: Function, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 4. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcitriol induces estrogen receptor α expression through direct transcriptional regulation and epigenetic modifications in estrogen receptor-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Calcitriol affects hCG gene transcription in cultured human syncytiotrophoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Calcitriol Inhibits Viability and Proliferation in Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
Application Notes and Protocols for Treating Cell Cultures with Methylene Calcitriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylene calcitriol is a synthetic analog of calcitriol, the biologically active form of Vitamin D3.[] Like calcitriol, this compound exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[] This binding initiates a cascade of molecular events that regulate the expression of numerous genes involved in critical cellular processes. In various cancer cell lines, this activation leads to the induction of genes associated with cell cycle arrest and programmed cell death (apoptosis), thereby inhibiting tumor growth.[] this compound has demonstrated promising anticancer activities, including the inhibition of proliferation, induction of apoptosis, and suppression of angiogenesis in cancer cells.[]
These application notes provide a comprehensive guide for the use of this compound in cell culture, with detailed protocols based on the extensive research conducted on its parent compound, calcitriol. While specific protocols for this compound are not as widely published, the methodologies for calcitriol serve as an excellent and reliable starting point for experimental design.
Mechanism of Action: The Vitamin D Receptor (VDR) Signaling Pathway
Both calcitriol and its analog, this compound, mediate their biological effects primarily through the Vitamin D Receptor (VDR).[] The VDR is a member of the nuclear receptor superfamily of transcription factors.[2] The binding of this compound to the VDR leads to a conformational change in the receptor, promoting its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This interaction recruits a complex of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription.
The downstream effects of VDR activation are cell-type specific but generally include:
-
Cell Cycle Arrest: Upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, and downregulation of cyclins, leading to a halt in cell cycle progression, often at the G0/G1 or G2/M phase.[3]
-
Induction of Apoptosis: Modulation of pro- and anti-apoptotic proteins, such as increasing the expression of Bax and decreasing the expression of Bcl-2.
-
Promotion of Differentiation: Guiding cells towards a more mature and less proliferative state.
-
Anti-inflammatory Effects: Suppression of pro-inflammatory signaling pathways.[4]
-
Inhibition of Angiogenesis: Reducing the formation of new blood vessels that supply tumors.[]
-
Inhibition of Invasion and Metastasis: Downregulating the expression of genes involved in cell migration and tissue invasion.[4]
Data Presentation
The following tables summarize quantitative data from studies on calcitriol, which can be used as a reference for designing experiments with this compound. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and experimental setup.
Table 1: Effective Concentrations of Calcitriol in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration Range | Observed Effects |
| B16-F10 | Melanoma | 0.08 - 0.325 µM | Inhibition of cell proliferation, induction of apoptosis |
| MSTO-211H | Malignant Pleural Mesothelioma | 1 - 100 nM | Reduction in cell viability and proliferation, cell cycle arrest |
| REN | Malignant Pleural Mesothelioma | 1 - 100 nM | Reduction in cell viability and proliferation, cell cycle arrest |
| 786-O | Kidney Cancer | 100 nM | Inhibition of cell proliferation, induction of apoptosis and senescence |
| HT29 | Colorectal Cancer | 100 nM | Suppression of glycolysis and cell growth |
| SW480 | Colorectal Cancer | 100 nM | Suppression of glycolysis and cell growth |
Table 2: Time-Dependent Effects of Calcitriol on Cell Cultures
| Cell Line | Treatment Duration | Observed Effects |
| 786-O | 24, 48, 72 hours | Time-dependent inhibition of cell proliferation |
| MSTO-211H | 24 hours | Cell cycle arrest at G0/G1 phase |
| REN | 24 hours | Cell cycle arrest at G0/G1 phase |
| B16-F10 | 24 hours | Significant decrease in cell viability |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute, sterile
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Due to the light and air sensitivity of this compound, handle the compound under subdued light and inert gas (e.g., argon or nitrogen) if possible.
-
Prepare a high-concentration stock solution (e.g., 1-10 mM) by dissolving the this compound powder in an appropriate solvent. DMSO or ethanol are commonly used.
-
Gently vortex or pipette to ensure the compound is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Treating Adherent Cell Cultures with this compound
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture plates or flasks
-
This compound stock solution
-
Vehicle control (e.g., DMSO or ethanol at the same final concentration as the treatment)
Procedure:
-
Cell Seeding:
-
Culture the cells of interest to 70-80% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at the desired density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment:
-
The following day, prepare fresh dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cellular Effects:
-
Following the incubation period, the cells can be analyzed for various endpoints, such as:
-
Cell Viability/Proliferation: Using assays like MTT, MTS, or crystal violet staining.
-
Apoptosis: Using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or TUNEL assay.
-
Cell Cycle Analysis: By staining with a DNA-intercalating dye (e.g., propidium iodide) and analyzing by flow cytometry.
-
Gene and Protein Expression: Using methods like qRT-PCR and Western blotting to analyze the expression of target genes and proteins in the VDR signaling pathway.
-
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound Signaling Pathway.
Experimental Workflow
Caption: General Experimental Workflow.
References
- 2. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Calcitriol Inhibits Viability and Proliferation in Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of the anti-cancer and anti-inflammatory actions of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Animal Models for Efficacy and Mechanistic Studies of Calcitriol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Calcitriol, the hormonally active form of vitamin D3, is a critical regulator of calcium and phosphate homeostasis.[1][2] Beyond its classical effects on bone and mineral metabolism, calcitriol exhibits potent immunomodulatory, antiproliferative, pro-differentiative, and pro-apoptotic properties.[3][4] These pleiotropic effects have positioned calcitriol and its analogs as promising therapeutic agents for a range of pathologies, including psoriasis, various cancers, and osteoporosis.[5][6] Preclinical evaluation in relevant animal models is a cornerstone of drug development, allowing for the assessment of efficacy, safety, and the elucidation of underlying mechanisms of action. These application notes provide detailed protocols for utilizing established mouse models to study the effects of calcitriol in psoriasis, breast cancer, and bone health.
Core Mechanism of Action: VDR Signaling
Calcitriol exerts most of its biological effects by binding to the Vitamin D Receptor (VDR), a ligand-activated transcription factor belonging to the steroid hormone nuclear receptor superfamily.[1][7] The canonical signaling pathway involves the following steps:
-
Binding: Calcitriol enters the target cell and binds to the VDR in the cytoplasm or nucleus.[8]
-
Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).[3][7]
-
DNA Binding: This VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[3][7]
-
Gene Transcription: The complex recruits co-activator or co-repressor proteins, modulating the transcription of hundreds of genes involved in calcium metabolism, cell cycle regulation, differentiation, and immune response.[3][5]
Calcitriol can also elicit rapid, non-genomic responses through membrane-associated VDRs, activating signaling pathways like PI3K/AKT and MAPK/ERK.[9]
Application 1: Psoriasis Murine Model
Rationale: Psoriasis is an autoimmune inflammatory skin disease characterized by keratinocyte hyperproliferation.[10] Calcitriol is an effective treatment due to its ability to inhibit keratinocyte proliferation, promote differentiation, and modulate the immune response by suppressing T-cell activity and pro-inflammatory cytokine expression.[4][7][11]
Animal Model: Imiquimod-induced psoriasis model in BALB/c mice. This model effectively mimics the human psoriatic phenotype, including skin inflammation and epidermal thickening.[10]
Experimental Protocol: Imiquimod-Induced Psoriasis
-
Animal Selection: Use male BALB/c mice, 8-10 weeks old. Allow for a 1-week acclimatization period.
-
Psoriasis Induction:
-
Shave a designated area (approx. 2x3 cm) on the dorsal skin of each mouse.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved area for 5-7 consecutive days.
-
-
Group Allocation: Randomly divide mice into three groups (n=5-8 per group):
-
Group 1 (Vehicle Control): Receive topical application of the base cream (vehicle) without the active compound.
-
Group 2 (Positive Control): Receive a commercially available calcipotriol/calcitriol cream.[10]
-
Group 3 (Test Article): Receive the experimental calcitriol formulation.
-
-
Treatment: Beginning on the third day of imiquimod application, apply the assigned treatment topically to the affected skin area once daily for the remainder of the study.
-
Endpoint Evaluation:
-
Clinical Scoring (Daily): Assess the severity of inflammation based on the Psoriasis Area and Severity Index (PASI). Score erythema (redness), scaling, and thickness on a scale of 0 (none) to 4 (severe).
-
Transepidermal Water Loss (TEWL): Measure TEWL at the end of the study to assess skin barrier function.[12]
-
Histology: At the end of the study, euthanize mice and collect skin tissue. Perform H&E staining to measure epidermal thickness.
-
Gene Expression Analysis: Use qPCR on skin tissue lysates to quantify mRNA levels of inflammatory markers such as IL-13, IL-33, and S100A7.[4][12]
-
Expected Quantitative Outcomes
| Parameter | Vehicle Control | Calcitriol-Treated Group | Expected Outcome | Citation |
| PASI Score (Day 5) | 8.5 ± 1.2 | 3.0 ± 0.8 | Significant Reduction | [10] |
| Epidermal Thickness (µm) | 120 ± 15 | 45 ± 10 | Significant Reduction | [12] |
| S100A7 mRNA (fold change) | 15.0 ± 3.0 | 4.0 ± 1.5 | Significant Downregulation | [4] |
| IL-33 mRNA (fold change) | 10.0 ± 2.5 | 2.5 ± 1.0 | Significant Downregulation | [12] |
Application 2: Breast Cancer Murine Model
Rationale: Calcitriol has demonstrated anticancer activity by inhibiting cell proliferation, downregulating estrogen receptor (ER) expression, and specifically targeting tumor-initiating cells (TICs), also known as cancer stem cells.[13][14] The Wnt/β-catenin signaling pathway is a key target of calcitriol's action in some breast cancer models.[13][14]
Animal Model: Orthotopic implantation of MMTV-Wnt1 mouse mammary tumor cells into the mammary fat pad of syngeneic female mice. This model allows for the study of tumor growth in an immunologically competent host and is well-suited for evaluating therapies that target the Wnt pathway.[13][14]
Experimental Protocol: Orthotopic Breast Tumor Model
-
Animal Selection: Use female FVB/N mice, 6-8 weeks old.
-
Cell Culture: Culture MMTV-Wnt1 mammary tumor cells under standard conditions. Ensure cells express functional VDRs.[13]
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Inject 1x10^5 MMTV-Wnt1 cells in 50 µL of Matrigel/PBS into the fourth inguinal mammary fat pad.
-
-
Group Allocation: Once tumors are palpable (approx. 7-10 days post-implantation), randomly divide mice into groups (n=8-10 per group):
-
Group 1 (Control): Receive vehicle control (e.g., PBS or oil) injections.
-
Group 2 (Calcitriol Treatment): Receive calcitriol administered intraperitoneally (i.p.) or subcutaneously (s.c.) three times a week. A typical dose is 0.5 µg/kg.[15]
-
Group 3 (Dietary Vitamin D): (Optional) Place mice on a diet supplemented with Vitamin D3 to assess preventative or therapeutic effects.[13]
-
-
Endpoint Evaluation:
-
Tumor Growth: Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).
-
Tumor Latency: Record the time to tumor appearance for each mouse.
-
Metastasis: At the end of the study (e.g., 28-33 days), harvest lungs and count metastatic nodules.[15] Note: Some studies report that calcitriol can paradoxically increase metastasis in certain models like the 4T1 mouse, highlighting model-specific effects.[15][16]
-
Gene Expression: Analyze tumor tissue via qPCR for Wnt/β-catenin target genes (e.g., Axin2, Cyclin D1).[14]
-
TIC Frequency: Perform in vivo limiting dilution analysis or ex vivo tumor spheroid formation assays to quantify the frequency of TICs.[13][14]
-
Expected Quantitative Outcomes
| Parameter | Control Group | Calcitriol-Treated Group | Expected Outcome | Citation |
| Tumor-free Survival | Median 20 days | Median 35 days | Significant Delay in Tumor Appearance | [13][14] |
| Tumor Volume (Day 28) | 800 ± 150 mm³ | 350 ± 90 mm³ | Significant Reduction in Growth | [13] |
| TIC Frequency | 1 in 1500 | 1 in 4500 | Significant Decrease | [13][14] |
| Axin2 mRNA (fold change) | 1.0 ± 0.2 | 0.4 ± 0.1 | Significant Downregulation | [14] |
Application 3: Bone Health & Osteoporosis Model
Rationale: Calcitriol is fundamental to bone health, primarily by regulating calcium and phosphate levels.[2] Its therapeutic use in osteoporosis is based on its potential to suppress parathyroid hormone (PTH), inhibit osteoclastogenesis, and maintain bone mineral density (BMD).[17][18] However, results can be complex, as supraphysiological doses may sometimes promote bone resorption.[8][19]
Animal Model: A direct in vivo model in healthy mice to assess the pharmacological effect on peak bone mass. This avoids confounders from disease models like CKD or ovariectomy and directly tests the anabolic/anti-resorptive potential.[18]
Experimental Protocol: Bone Mass Augmentation
-
Animal Selection: Use C57BL/6 mice, 4-6 weeks old (an age of active bone modeling).
-
Group Allocation: Randomly divide mice into two groups (n=8-10 per group):
-
Group 1 (Vehicle Control): Receive daily i.p. injections of the vehicle.
-
Group 2 (Calcitriol Treatment): Receive daily i.p. injections of calcitriol at a dose of 0.1 µg/kg.[18]
-
-
Treatment Period: Administer treatment for 3-5 weeks.[17][18]
-
Monitoring:
-
Endpoint Evaluation:
-
Micro-CT Analysis (µCT): At the end of the study, harvest femurs and tibiae. Perform µCT analysis to quantify trabecular bone volume fraction (BV/TV), trabecular number (Tb.N), cortical thickness (Ct.Th), and overall BMD.[18]
-
Biomechanical Testing: Perform three-point bending tests on femurs to assess bone strength (e.g., failure load).[19]
-
Serum/Urine Markers: Use ELISA kits to measure serum levels of C-terminal telopeptide of type I collagen (CTX, a bone resorption marker) and urine levels of deoxypyridinoline (DPD).[18]
-
Histomorphometry: Process undecalcified bone sections and stain for tartrate-resistant acid phosphatase (TRAP) to quantify osteoclast surface (Oc.S/BS) and number.[17][18]
-
Expected Quantitative Outcomes
| Parameter | Vehicle Control | Calcitriol-Treated Group | Expected Outcome | Citation |
| Trabecular BV/TV (%) | 12.5 ± 2.0 | 18.0 ± 2.5 | Significant Increase | [18] |
| Bone Mineral Density (g/cm³) | 0.45 ± 0.05 | 0.55 ± 0.06 | Significant Increase | [18] |
| Serum CTX (ng/mL) | 25 ± 5 | 15 ± 4 | Significant Decrease | [18] |
| Osteoclast Surface (%) | 8.0 ± 1.5 | 4.5 ± 1.0 | Significant Decrease | [18] |
References
- 1. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. mdpi.com [mdpi.com]
- 4. Immunomodulatory Mechanisms of Action of Calcitriol in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcitriol: Function, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 6. Calcitriol | VCA Animal Hospitals [vcahospitals.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdwiki.org [mdwiki.org]
- 9. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Calcipotriol Solid Lipid Nanoparticles in Male BALB/c Mice Psoriasis Model - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]
- 11. Immunomodulatory mechanisms of action of calcitriol in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcitriol, an Active Form of Vitamin D3, Mitigates Skin Barrier Dysfunction in Atopic Dermatitis NC/Nga Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Mouse Breast Tumor-Initiating Cells by Calcitriol and Dietary Vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Mouse Breast Tumor Initiating Cells by Calcitriol and Dietary Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unfavorable effect of calcitriol and its low-calcemic analogs on metastasis of 4T1 mouse mammary gland cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calcitriol and Its Analogs Establish the Immunosuppressive Microenvironment That Drives Metastasis in 4T1 Mouse Mammary Gland Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcitriol suppression of parathyroid hormone fails to improve skeletal properties in an animal model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacologic Calcitriol Inhibits Osteoclast Lineage Commitment via the BMP-Smad1 and IκB-NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of long-term administration of vitamin D3 analogs to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. joe.bioscientifica.com [joe.bioscientifica.com]
- 21. Calcitriol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Dosing of Calcitriol and its Analogs in Rodent Studies
A NOTE TO THE RESEARCHER: The following application notes and protocols have been compiled to provide guidance on determining the optimal dosing of calcitriol and its analogs in rodent studies. It is important to note that a direct search for "methylene calcitriol" did not yield specific experimental data. Therefore, the information presented herein is based on studies of the well-characterized active form of Vitamin D, calcitriol , and its synthetic analog, calcipotriol . These compounds share a common mechanism of action through the Vitamin D Receptor (VDR) and serve as excellent models for establishing dosing regimens for novel Vitamin D analogs.
Introduction
Calcitriol, the hormonally active form of Vitamin D, and its analogs are potent regulators of calcium homeostasis, cellular proliferation, and differentiation.[1][2][3][4] Their therapeutic potential is being explored in various conditions, including cancer, psoriasis, and secondary hyperparathyroidism.[2][4][5] Establishing an optimal dosing regimen in preclinical rodent models is a critical step in the drug development process, ensuring therapeutic efficacy while minimizing toxicity, primarily hypercalcemia.[6]
Signaling Pathway of Calcitriol
Calcitriol exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor.[1][2] The binding of calcitriol to the VDR initiates a cascade of molecular events leading to the regulation of gene expression.
Caption: Calcitriol signaling pathway.
Quantitative Data on Dosing and Toxicity
The following tables summarize key quantitative data from rodent studies with calcitriol and its analogs. These values can serve as a starting point for designing new dosing regimens.
Table 1: Toxicity Studies of Calcitriol Analogs in Rats
| Compound | Study Type | Dosing Regimen | NOAEL (No Observed Adverse Effect Level) | Key Toxicities Observed at Higher Doses |
| Paracalcin | 6-month IV | - | 0.1 µg/kg/dose[7] | Hypercalcemia, decreased weight gain[7] |
| Paracalcin | Segment I (Fertility) | Up to 20 µg/kg, 3x/week (IV) | No significant toxicity on reproduction or fertility reported[7] | - |
| Paracalcin | Segment II (Embryo-fetal) | Up to 3.0 µg/kg/day (IV) | Maternal: 0.3 µg/kg/day[7] | Maternal toxicity (decreased weight gain) at ≥ 1 µg/kg/day[7] |
| Calcipotriol | Fertility Study | 1, 5, 25 µg/kg/day (SC) | Parents: 5 µg/kg/day; Reproduction & Fetal Development: 25 µg/kg/day[8] | Depression of body weight gain and food consumption in parents at 25 µg/kg/day[8] |
| Calcipotriol | Perinatal/Postnatal | 6.25, 12.5, 25 µg/kg/day (SC) | Dams: 12.5 µg/kg/day; Offspring: 12.5 µg/kg/day[9] | Lower body weight gain in offspring at 25 µg/kg/day[9] |
Table 2: Pharmacokinetic Parameters of Calcitriol and Analogs in Rodents
| Compound | Animal Model | Dose and Route | Cmax | AUC | Clearance Rate |
| Calcitriol | Mice | 4 µg/kg (oral) | 41% increase with aPPD co-administration[10][11] | 35% increase with aPPD co-administration[10][11] | - |
| Calcipotriol | Rats | 50 µg/kg (IV) | - | AUC was >100 times lower than 1,25(OH)2D3[12] | >100 times higher than 1,25(OH)2D3[12] |
Experimental Protocols
General Workflow for Optimal Dose Determination
The following diagram outlines a general workflow for determining the optimal dose of a vitamin D analog in a rodent model for a specific therapeutic indication.
Caption: Workflow for optimal dose determination.
Protocol for a Rodent Toxicity Study (Adapted from cited studies)
Objective: To determine the No Observed Adverse Effect Level (NOAEL) of a calcitriol analog.
Animals: Sprague-Dawley rats or C57BL/6 mice, 8-10 weeks old, equal numbers of males and females.
Groups:
-
Vehicle Control
-
Low Dose
-
Mid Dose
-
High Dose
Procedure:
-
Acclimatize animals for at least one week.
-
Administer the test compound daily for the study duration (e.g., 28 days or 6 months) via the intended clinical route (e.g., oral gavage, subcutaneous injection, or intravenous injection).[7][8][9]
-
Monitor animals daily for clinical signs of toxicity (e.g., changes in appearance, behavior, body weight, and food consumption).[8][9]
-
Collect blood samples at specified intervals for serum chemistry analysis, with a focus on calcium and phosphate levels.[6][13]
-
At the end of the study, perform a complete necropsy.
-
Collect and weigh key organs (e.g., kidneys, liver, parathyroid glands).
-
Perform histopathological examination of selected tissues.
Data Analysis: Analyze body weight, food consumption, clinical chemistry, organ weights, and histopathology data for dose-dependent effects to determine the NOAEL.
Protocol for a Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a calcitriol analog.
Animals: Nude mice (if studying in the context of xenograft models) or other appropriate strain.[10][11]
Procedure:
-
Administer a single dose of the calcitriol analog via the intended route (e.g., oral gavage).[10][11]
-
Collect blood samples at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Process blood to obtain serum and store at -80°C until analysis.
-
Quantify the concentration of the calcitriol analog in serum using a validated analytical method such as Liquid Chromatography-Mass Spectrometry (LC/MS).[10][11]
Data Analysis: Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.
Considerations for Optimal Dosing
-
Toxicity: The primary dose-limiting toxicity of calcitriol and its analogs is hypercalcemia.[6] Close monitoring of serum calcium is crucial. Co-administration of saline may reduce toxicity.[6]
-
Efficacy: The optimal dose will also depend on the specific disease model and the desired therapeutic effect. For example, in cancer models, the dose may be titrated to achieve tumor growth inhibition.[14]
-
Pharmacokinetics: The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion, will significantly influence the dosing regimen (e.g., frequency of administration). Analogs with faster clearance may require more frequent dosing.[12]
-
Route of Administration: The route of administration (e.g., oral, intravenous, topical) will affect the bioavailability and subsequent dosing.[13]
Conclusion
The provided data and protocols for calcitriol and its analogs offer a robust framework for initiating preclinical studies with novel Vitamin D compounds like this compound. A systematic approach involving dose-range finding toxicity studies, pharmacokinetic analysis, and efficacy evaluation in relevant disease models is essential for determining an optimal and safe therapeutic dose for further development.
References
- 1. Vitamin D - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Calcitriol - Wikipedia [en.wikipedia.org]
- 4. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanism of calcitriol regulating parathyroid cells in secondary hyperparathyroidism [frontiersin.org]
- 6. Hydration with saline decreases toxicity of mice injected with calcitriol in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. [Reproductive and developmental toxicity studies of calcipotriol (MC903): (1)--A fertility study in rats by subcutaneous administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Reproductive and developmental toxicity studies of calcipotriol (MC903): (4)--A perinatal and postnatal study in rats by subcutaneous administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic interaction of calcitriol with 20(S)-protopanaxadiol in mice: Determined by LC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Calcipotriol (MC 903): pharmacokinetics in rats and biological activities of metabolites. A comparative study with 1,25(OH)2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicokinetics of topically applied calcitriol and calcipotriol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Mouse Breast Tumor-Initiating Cells by Calcitriol and Dietary Vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methylene Calcitriol in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylene calcitriol, a term referencing the active form of vitamin D3, calcitriol (1α,25-dihydroxycholecalciferol), and its analogues, is distinguished by the exocyclic methylene group fundamental to its secosteroid structure. These compounds are potent regulators of gene expression, primarily through the vitamin D receptor (VDR), and have demonstrated significant anti-cancer activities in a multitude of preclinical studies.[1][2] The active metabolite of vitamin D, 1,25-dihydroxyvitamin D3 [1,25(OH)2D3], exhibits potent anti-cancer effects by regulating genes involved in reducing tumorigenesis, inhibiting cell growth, and inducing apoptosis.[2][3]
This document provides detailed application notes on the use of calcitriol and its potent, non-calcemic analogue, 1,25-dihydroxy-16-ene-23-yne-cholecalciferol, in various cancer cell lines. It includes summaries of quantitative data, detailed experimental protocols, and diagrams of key signaling pathways to facilitate further research and drug development.
Mechanism of Action: VDR and Wnt/β-Catenin Signaling Crosstalk
Calcitriol and its analogues exert their effects primarily through the nuclear Vitamin D Receptor (VDR).[1] Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription.[1][4] This genomic mechanism is central to its anti-cancer effects, which include cell cycle arrest, induction of apoptosis, and promotion of cell differentiation.[1][2]
A critical aspect of calcitriol's anti-cancer activity involves its crosstalk with the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancers like colorectal cancer.[5] Calcitriol can inhibit this pathway through multiple mechanisms: by inducing VDR to directly bind to β-catenin, preventing its translocation to the nucleus, and by increasing the expression of E-cadherin, which sequesters β-catenin at the cell membrane.[6][7] This leads to the downregulation of Wnt target genes, such as c-Myc and Cyclin D1, which are critical for cell proliferation.[3]
Application Notes in Cancer Cell Lines
Anti-proliferative and Cytotoxic Effects
This compound analogues inhibit the proliferation of a wide range of cancer cells. The half-maximal inhibitory concentration (IC50) varies depending on the specific analogue, cell line, and incubation time.
| Compound | Cancer Cell Line | IC50 Value | Incubation Time | Reference |
| Calcitriol | B16-F10 (Melanoma) | 0.24 µM | 72h | [8] |
| Calcitriol | LNCaP (Prostate) | ~10 nM | 6 days | [9] |
| Calcitriol | HT29 (Colorectal) | > 100 nM | 48h | [3] |
| Calcitriol | SW480 (Colorectal) | > 100 nM | 48h | [3] |
| 1,25(OH)2-16-ene-23-yne-D3 | DU 145 (Prostate) | Maximal inhibition at 100 nM | 72h | [10] |
| Inecalcitol | K-562 (CML) | 5.6 µM | Not Specified | [11] |
Induction of Apoptosis
A key mechanism of calcitriol's anti-cancer activity is the induction of programmed cell death (apoptosis). This is often characterized by the activation of caspases and regulation of the Bcl-2 family of proteins.[1][4]
| Compound | Cancer Cell Line | Effect on Apoptosis | Concentration | Incubation Time | Reference |
| Calcitriol | B16-F10 (Melanoma) | Increased levels of cleaved caspase-3, -8, -9 | 0.24 µM & 0.48 µM | 22h | [8] |
| Calcitriol | LNCaP (Prostate) | Increased DNA fragmentation | 10-100 nM | 48h | [9] |
| Calcitriol | 786-O (Kidney) | Increased apoptosis rate | 100 nM | 48h | [12] |
| Calcitriol | ACHN (Kidney) | Increased apoptosis rate | 100 nM | 48h | [12] |
Modulation of Key Regulatory Proteins
Treatment with this compound analogues leads to changes in the expression of proteins that control cell cycle, apoptosis, and cell signaling.
| Compound | Cancer Cell Line | Protein | Effect | Reference |
| Calcitriol | Oral Dysplasia (DOK) | Nuclear β-catenin | Decreased | [7] |
| Calcitriol | Oral Dysplasia (DOK) | Survivin | Decreased | [7] |
| Calcitriol | Oral Dysplasia (DOK) | E-cadherin | Increased | [7] |
| Calcitriol | Oral Dysplasia (DOK) | VDR | Increased | [7] |
| Calcitriol | SW480 (Colorectal) | c-Myc | Suppressed Expression | [3] |
| Calcitriol | SW480 (Colorectal) | Cyclin D1 | Suppressed Expression | [3] |
| Calcitriol | LNCaP (Prostate) | Bcl-2 | Repressed | [1][4] |
| Calcitriol | Various Cancers | Bax, Bak | Stimulated | [1][4] |
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells in appropriate well plates (e.g., 96-well for viability, 6-well for protein extraction) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. For example, seed human colorectal cancer cells in 96-well plates for a viability assay.[13]
-
Incubation: Culture cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., calcitriol or its analogue) in a suitable solvent like DMSO or ethanol.[14] Make serial dilutions in the cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the this compound analogue. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration).
-
Incubation: Return the plates to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell proliferation and viability.
Methodology:
-
Follow the cell culture and treatment steps outlined in Protocol 1 using a 96-well plate.
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[15]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[15]
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This method quantifies the percentage of apoptotic and necrotic cells following treatment.
Methodology:
-
Seed cells in 6-well plates and treat with this compound as described in Protocol 1 .
-
After the incubation period, harvest both floating and adherent cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Wash the collected cells twice with cold PBS by centrifuging at approximately 300-500 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.[6]
-
Add 2.5-5 µL of FITC-conjugated Annexin V and 2.5-5 µL of Propidium Iodide (PI) staining solution.[6]
-
Incubate the cells in the dark at room temperature for 15 minutes.[6]
-
Add an additional 400 µL of Annexin V Binding Buffer to each sample.[6]
-
Analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in the expression levels of specific proteins (e.g., VDR, β-catenin, Bcl-2, caspases).
Methodology:
-
Cell Lysis: After treatment (as per Protocol 1 in 6-well plates), wash the cells with cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the BCA assay, to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody against the protein of interest (e.g., anti-VDR, anti-β-catenin, anti-cleaved caspase-3) overnight at 4°C with gentle agitation. Dilute the antibody according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest's signal to a loading control like GAPDH or β-actin to compare expression levels across samples.[7]
References
- 1. Mechanistic Effects of Calcitriol in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcitriol Suppresses Warburg Effect and Cell Growth in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Disruption of Vitamin D and Calcium Signaling in Keratinocytes Predisposes to Skin Cancer [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Calcitriol Treatment Decreases Cell Migration, Viability and β-Catenin Signaling in Oral Dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Calcitriol - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Blockade of Wnt/β-Catenin Signaling by Paricalcitol Ameliorates Proteinuria and Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stabilisation of β-Catenin Downstream of T Cell Receptor Signalling | PLOS One [journals.plos.org]
Methylene Calcitriol in Immunological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methylene calcitriol, a synthetic derivative of calcitriol (the biologically active form of Vitamin D3), in immunological research. While much of the existing literature focuses on calcitriol, the similar mechanism of action—binding to the Vitamin D Receptor (VDR)—makes these findings highly relevant for studying this compound. This compound, like calcitriol, is a potent immunomodulator with significant potential in drug development for autoimmune diseases and cancer immunotherapy.[]
Introduction to this compound
This compound is a synthetic analog of calcitriol.[] Calcitriol is a key hormone in calcium homeostasis but also plays a critical role in the regulation of the immune system.[2][3][4][5] Both this compound and calcitriol exert their effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[][2][3] This binding initiates a cascade of genomic and non-genomic signaling events that modulate the activity of various immune cells, including T lymphocytes, macrophages, and dendritic cells.[2][3] The immunomodulatory properties of VDR agonists like this compound make them attractive candidates for therapeutic intervention in immune-mediated disorders.
Mechanism of Action: VDR-Mediated Immunomodulation
The primary mechanism of action for this compound involves its binding to the VDR. The VDR is expressed in a wide range of immune cells, including activated T and B lymphocytes, monocytes, and dendritic cells.[3] Upon binding, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, leading to the regulation of their transcription.[2]
This VDR activation can lead to:
-
Enhancement of the innate immune response. [2]
-
Modulation of the adaptive immune response to prevent excessive inflammation. [2]
-
Antiproliferative and pro-differentiative effects on various cell types. [2]
Signaling Pathway Diagram
Caption: this compound binds to the VDR, leading to downstream gene regulation and immunomodulation.
Applications in Immunological Research
This compound and other VDR agonists are valuable tools for investigating various aspects of the immune system. Key applications include:
-
Studying T Cell Differentiation and Function: VDR activation influences the differentiation of T helper (Th) cells, generally promoting a shift from a pro-inflammatory Th1/Th17 phenotype towards a more tolerogenic Th2/Treg phenotype.[5][6]
-
Investigating Cytokine Production: this compound can be used to study the regulation of cytokine synthesis. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-17, while promoting the expression of anti-inflammatory cytokines like IL-10.[][5][7]
-
Elucidating Mechanisms of Autoimmunity: Given its immunomodulatory effects, this compound is used in animal models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, to study disease pathogenesis and evaluate potential therapeutic strategies.[6]
-
Cancer Immunology Research: The antiproliferative and pro-differentiative effects of VDR agonists are being explored in the context of cancer.[8] this compound can be used to investigate the interplay between cancer cells and the immune system.[8]
Quantitative Data Summary
The following table summarizes quantitative data from studies on the immunological effects of calcitriol, which are expected to be comparable for this compound.
| Parameter | Cell Type | Treatment | Result | Reference |
| TNF-α Production | Human PBMCs | LPS + Calcitriol (10⁻⁹ M) | Inhibition of LPS-induced TNF-α production.[] | [] |
| IL-1β Production | Human PBMCs | LPS + Calcitriol (10⁻⁹ M) | Inhibition of LPS-induced IL-1β production.[] | [] |
| Gene Expression | Mouse CD4+ T cells | Calcitriol intervention | Significant (p<0.05) increase in Foxp3, IL-10, and TGF-β1 gene expression.[4][9] | [4][9] |
| T Cell Proliferation | Human T lymphocytes | Anti-CD3/CD28 + Calcitriol | Inhibition of T lymphocyte proliferation. | |
| IL-17 Production | Mouse CD4+ T cells (EAE model) | Calcitriol treatment | Reversal of increased IL-17 levels seen in EAE.[6] | [6] |
| TGF-β Production | Mouse CD4+ T cells (EAE model) | Calcitriol treatment | Reversal of decreased TGF-β levels seen in EAE.[6] | [6] |
Experimental Protocols
In Vitro T Cell Proliferation Assay
This protocol details a method to assess the effect of this compound on T lymphocyte proliferation.
Objective: To determine the anti-proliferative effect of this compound on activated T cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Anti-CD3 and Anti-CD28 antibodies (for T cell stimulation)
-
This compound (dissolved in a suitable solvent, e.g., ethanol)
-
MTT or [³H]-thymidine for proliferation measurement
-
96-well culture plates
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.
-
Plate the cells at a density of 2 x 10⁵ cells/well in a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (solvent alone).
-
Stimulate the T cells by adding anti-CD3 and anti-CD28 antibodies to the appropriate wells. Include an unstimulated control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
Assess cell proliferation using either the MTT assay or [³H]-thymidine incorporation.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
[³H]-Thymidine Incorporation: Add [³H]-thymidine to each well for the last 18 hours of incubation. Harvest the cells and measure radioactivity using a scintillation counter.
-
Experimental Workflow Diagram
Caption: Workflow for assessing the effect of this compound on T cell proliferation.
Cytokine Production Analysis by ELISA
This protocol describes how to measure the effect of this compound on cytokine production by immune cells.
Objective: To quantify the levels of specific cytokines (e.g., TNF-α, IL-10) in cell culture supernatants following treatment with this compound.
Materials:
-
PBMCs or a specific immune cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS) or other appropriate stimulant
-
This compound
-
ELISA kits for the cytokines of interest
-
96-well culture plates
-
Microplate reader
Protocol:
-
Isolate or culture the desired immune cells.
-
Plate the cells at an appropriate density in a 96-well plate.
-
Add varying concentrations of this compound to the wells, including a vehicle control.
-
Incubate for a pre-determined time (e.g., 1-2 hours) to allow for drug uptake.
-
Stimulate the cells with an appropriate agent (e.g., LPS for monocytes/macrophages). Include an unstimulated control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 12-24 hours.
-
Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.
-
Perform the ELISA for the target cytokines according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
Gene Expression Analysis by Real-Time PCR
This protocol outlines the steps to analyze changes in gene expression in response to this compound.
Objective: To measure the relative expression of target genes (e.g., FOXP3, IL10, TGFB1) in immune cells treated with this compound.
Materials:
-
Immune cells of interest (e.g., CD4+ T cells)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
Real-time PCR master mix with SYBR Green or TaqMan probes
-
Primers for target and housekeeping genes
-
Real-time PCR instrument
Protocol:
-
Culture and treat the immune cells with this compound and appropriate controls as described in previous protocols.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the real-time PCR reactions using the cDNA, primers for the target and a housekeeping gene (e.g., GAPDH, ACTB), and the real-time PCR master mix.
-
Run the real-time PCR program on a compatible instrument.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression.
Conclusion
This compound, as a VDR agonist, presents a powerful tool for immunological research. Its ability to modulate T cell responses, inhibit pro-inflammatory cytokine production, and promote a more tolerogenic immune environment makes it a compound of significant interest. The protocols and data presented here provide a foundation for researchers to explore the immunological effects of this compound in various experimental systems, contributing to a better understanding of immune regulation and the development of novel therapeutics.
References
- 2. This compound | 1428946-52-4 [chemicalbook.com]
- 3. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Calcitriol - Wikipedia [en.wikipedia.org]
- 6. cymitquimica.com [cymitquimica.com]
- 7. 1,25-Dihydroxy-16-ene-23-yne-vitamin D3 prolongs survival time of leukemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CAS No- 1428946-52-4 | Simson Pharma Limited [simsonpharma.com]
- 9. emjreviews.com [emjreviews.com]
Application Notes and Protocols for Gene Expression Analysis Following Calcitriol Treatment
A Note on Methylene Calcitriol: Initial literature searches did not yield specific information on a compound named "this compound." The following application notes and protocols are based on the well-documented effects of calcitriol, the biologically active form of vitamin D. It is presumed that "this compound" refers to calcitriol or a closely related analog. Researchers should validate the specific properties of their compound of interest.
Introduction
Calcitriol, the hormonal form of vitamin D, is a potent regulator of gene expression, influencing a wide array of cellular processes including proliferation, differentiation, apoptosis, and immune response.[1][2] Its effects are primarily mediated through the nuclear vitamin D receptor (VDR), which acts as a ligand-activated transcription factor.[3][4] Upon binding calcitriol, the VDR forms a heterodimer with the retinoid X receptor (RXR).[3][5][6] This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[3][5][6] Understanding the genome-wide effects of calcitriol is crucial for elucidating its therapeutic potential in various diseases, including cancer and autoimmune disorders.[2][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the effects of calcitriol treatment on gene expression. The included protocols detail the necessary steps for cell culture and treatment, RNA extraction, and subsequent gene expression analysis using quantitative real-time PCR (qPCR).
Data Presentation: Summary of Calcitriol-Modulated Gene Expression
The following tables summarize the observed changes in the expression of key genes in different cancer cell lines following treatment with calcitriol. These data are compiled from various studies and are intended to serve as a reference. Actual results may vary depending on the cell type, treatment conditions, and experimental methods used.
Table 1: Gene Expression Changes in Human Colorectal Cancer Cells (HT29 & SW480) after Calcitriol (100 nM) Treatment for 48 hours
| Gene | Function | Expected Change in Expression | Reference |
| c-Myc | Cell cycle progression, Apoptosis | Decrease | [8] |
| Cyclin D1 | Cell cycle progression | Decrease | [8] |
| GLUT1 | Glucose transport | Decrease | [8] |
| HK2 | Glycolysis | Decrease | [8] |
| LDHA | Glycolysis | Decrease | [8] |
| E-cadherin | Cell adhesion | Increase | [8] |
Table 2: Gene Expression Changes in Human Cervical Cancer Cells (CaSki) after Calcitriol Treatment
| Gene | Function | Expected Change in Expression | Reference |
| MMP7 | Extracellular matrix degradation, Cell migration | Decrease | [9] |
| MMP13 | Extracellular matrix degradation, Cell migration | Decrease | [9] |
| EPHA2 | Cell proliferation and migration | Decrease | [9] |
| RARA | Transcriptional regulation | Decrease | [9] |
| KLK6 | Proteolysis | Increase | [9] |
| CYP4F3 | Metabolism | Increase | [9] |
Table 3: Gene Expression Changes in Estrogen Receptor-Negative Breast Cancer Cells after Calcitriol Treatment
| Gene | Function | Expected Change in Expression | Reference |
| ERα (ESR1) | Estrogen signaling | Increase (re-expression) | [10] |
Table 4: Gene Expression Changes in Human Fetal Intestine after Calcitriol (10-7 M) Treatment
| Gene | Function | Expected Change in Expression | Reference |
| CYP27B1 (1α-hydroxylase) | Calcitriol synthesis | Decrease | [11] |
| CYP27A1 (25-hydroxylase) | Vitamin D metabolism | Decrease | [11] |
| VDR | Vitamin D receptor | Decrease | [11] |
Experimental Protocols
Protocol 1: Cell Culture and Calcitriol Treatment
This protocol outlines the general procedure for treating adherent cancer cell lines with calcitriol.
Materials:
-
Cancer cell line of interest (e.g., HT29, CaSki, SUM-229PE)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Calcitriol (dissolved in a suitable solvent, e.g., ethanol or DMSO)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells in complete medium until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into appropriate culture vessels (e.g., 6-well plates) at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Calcitriol Treatment:
-
Prepare a stock solution of calcitriol in a suitable solvent.
-
On the day of treatment, prepare serial dilutions of calcitriol in serum-free or low-serum medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM). Also, prepare a vehicle control using the same concentration of the solvent.
-
Remove the medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of calcitriol or the vehicle control to the respective wells.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Protocol 2: RNA Extraction and cDNA Synthesis
This protocol describes the isolation of total RNA from treated cells and its conversion to complementary DNA (cDNA).
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water
-
Ethanol (70%)
-
DNase I
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
RNA Extraction:
-
After the treatment period, remove the medium and wash the cells with PBS.
-
Lyse the cells directly in the culture dish by adding the lysis buffer provided in the RNA extraction kit.
-
Follow the manufacturer's instructions for RNA purification, including the optional on-column DNase digestion step to remove any contaminating genomic DNA.
-
Elute the RNA in RNase-free water.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit according to the manufacturer's protocol. This typically involves mixing the RNA template with a master mix containing reverse transcriptase, dNTPs, and primers (oligo(dT) and/or random primers).
-
Perform the reverse transcription reaction in a thermal cycler.
-
The resulting cDNA can be stored at -20°C until use.
-
Protocol 3: Quantitative Real-Time PCR (qPCR)
This protocol details the analysis of gene expression changes using qPCR.
Materials:
-
cDNA (from Protocol 2)
-
Gene-specific forward and reverse primers
-
qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
Real-time PCR detection system
-
Optical-grade PCR plates or tubes
Procedure:
-
Primer Design and Validation:
-
Design or obtain validated primers for your target genes and at least one stable housekeeping (reference) gene (e.g., GAPDH, ACTB).
-
Validate primer efficiency through a standard curve analysis.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.
-
Set up reactions in triplicate for each sample and gene, including a no-template control (NTC) for each primer set.
-
-
qPCR Program:
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Mandatory Visualizations
Caption: Classical genomic signaling pathway of calcitriol.
Caption: Workflow for gene expression analysis.
Caption: Overview of signaling pathways modulated by calcitriol.
References
- 1. Mechanistic Effects of Calcitriol in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Effects of Calcitriol in Cancer Biology [mdpi.com]
- 4. Vitamin D - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Calcitriol Biosynthesis and Activity: Focus on Gestational Vitamin D Deficiency and Adverse Pregnancy Outcomes [mdpi.com]
- 7. Strategic Applications of Gene Expression: From Drug Discovery/Development to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Transcriptomic profile induced by calcitriol in CaSki human cervical cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcitriol induces estrogen receptor α expression through direct transcriptional regulation and epigenetic modifications in estrogen receptor-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcitriol regulates the expression of the genes encoding the three key vitamin D3 hydroxylases and the drug-metabolizing enzyme CYP3A4 in the human fetal intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Methylene Calcitriol by HPLC and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of methylene calcitriol in different matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols are intended to serve as a comprehensive guide for researchers, scientists, and professionals involved in drug development and analysis.
Introduction
This compound, a synthetic derivative of calcitriol (the active form of vitamin D3), is an important compound in pharmaceutical research.[1] Accurate and robust analytical methods are crucial for its quantification in various matrices, including pharmaceutical formulations and biological samples, to ensure quality control and for pharmacokinetic studies. As an impurity and analogue of calcitriol, many analytical techniques developed for calcitriol can be adapted for this compound.[][3]
This document outlines detailed protocols for sample preparation, chromatographic separation, and detection using both HPLC-UV and LC-MS/MS, along with typical method validation parameters.
HPLC Method for Analysis of this compound
High-Performance Liquid Chromatography with UV detection is a widely used technique for the quantification of vitamin D analogues in pharmaceutical formulations.[4]
Experimental Protocol: HPLC-UV Analysis of this compound in Soft Capsules
This protocol describes the analysis of this compound in a soft capsule formulation.
1. Sample Preparation
-
Objective: To extract this compound from the oily matrix of a soft capsule.
-
Procedure:
-
Accurately weigh and transfer the contents of a representative number of soft capsules into a suitable volumetric flask.
-
Add a sufficient volume of a suitable organic solvent (e.g., a mixture of n-hexane and isopropanol) to dissolve the capsule contents.
-
Sonicate the flask for 15-20 minutes to ensure complete dissolution and dispersion.
-
Dilute to the mark with the same solvent and mix thoroughly.
-
If necessary, centrifuge a portion of the solution to separate any undissolved excipients.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
2. Chromatographic Conditions
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water, or methanol and water, in an isocratic or gradient elution mode. A typical starting point is Acetonitrile:Water (90:10, v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm, which is the characteristic absorbance maximum for the triene chromophore in vitamin D analogues.[6]
-
Injection Volume: 20 µL.
-
3. Data Analysis
-
Quantification is achieved by comparing the peak area of this compound in the sample chromatogram to a calibration curve prepared from this compound reference standards.
Quantitative Data Summary: HPLC Method Validation
The following table summarizes typical performance characteristics for an HPLC-UV method for a calcitriol-related compound, which can be used as a benchmark for the validation of a this compound method.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | [7] |
| Limit of Detection (LOD) | 10 - 40 ng/mL | [7][8] |
| Limit of Quantification (LOQ) | 30 - 140 ng/mL | [7][8] |
| Precision (%RSD) | < 2% | [9] |
| Accuracy/Recovery (%) | 98 - 102% | [9] |
LC-MS/MS Method for Analysis of this compound
Liquid Chromatography with tandem mass spectrometry offers superior sensitivity and selectivity, making it the preferred method for analyzing low concentrations of vitamin D analogues in complex biological matrices like plasma or serum.[5]
Experimental Protocol: LC-MS/MS Analysis of this compound in Human Plasma
This protocol details the analysis of this compound in human plasma, a common matrix for pharmacokinetic studies.
1. Sample Preparation
-
Objective: To extract this compound from plasma and remove interfering substances.
-
Method 1: Liquid-Liquid Extraction (LLE)
-
To 500 µL of plasma in a polypropylene tube, add an internal standard (e.g., deuterated calcitriol).
-
Add 1 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether or a hexane:ethyl acetate mixture).
-
Vortex for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
-
Method 2: Solid-Phase Extraction (SPE)
-
Pre-condition a C18 SPE cartridge with methanol followed by water.[10]
-
Load the plasma sample (pre-treated with a protein precipitating agent like acetonitrile) onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elute the this compound with a stronger organic solvent like methanol or acetonitrile.[10]
-
Evaporate the eluate to dryness.
-
-
Derivatization (Optional but Recommended for Enhanced Sensitivity)
-
Reconstitute the dried extract in a small volume of a solution containing a derivatizing agent such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[11] PTAD reacts with the cis-triene system of vitamin D analogues, improving ionization efficiency.[12]
-
Incubate the reaction mixture as required (e.g., room temperature for 1 hour).
-
Evaporate the solvent and reconstitute the residue in the mobile phase for injection.
-
2. LC-MS/MS Conditions
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a UHPLC system.
-
Chromatographic Conditions:
-
Column: C18 or similar reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The precursor and product ions for this compound need to be determined. Based on its molecular weight of 428.65 g/mol , the protonated molecule [M+H]⁺ would be m/z 429.7.[][13] Likely MRM transitions would involve the loss of water molecules.
-
Proposed MRM Transitions for this compound:
-
Quantifier: 429.7 -> [To be determined experimentally, likely a fragment after water loss]
-
Qualifier: 429.7 -> [To be determined experimentally, another characteristic fragment]
-
-
Note: These transitions should be optimized by infusing a standard solution of this compound into the mass spectrometer.
-
Quantitative Data Summary: LC-MS/MS Method Validation
The following table summarizes typical performance characteristics for an LC-MS/MS method for a calcitriol-related compound in a biological matrix.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.995 | [14] |
| Lower Limit of Quantification (LLOQ) | 10 - 50 pg/mL | [15] |
| Precision (%RSD) | < 15% | [15] |
| Accuracy/Recovery (%) | 85 - 115% | [15] |
Visualizations
Signaling Pathway
Caption: Simplified Vitamin D Receptor (VDR) signaling pathway activated by this compound.
Experimental Workflow
Caption: General experimental workflow for the analysis of this compound.
References
- 1. Calcitriol | CAS No- 32222-06-3 | Simson Pharma Limited [simsonpharma.com]
- 3. biocompare.com [biocompare.com]
- 4. This compound | CAS No- 1428946-52-4 | Simson Pharma Limited [simsonpharma.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. Simultaneous Determination of Vitamins D3 (Calcitriol, Cholecalciferol) and K2 (Menaquinone-4 and Menaquinone-7) in Dietary Supplements by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Solid phase extraction system for vitamin D and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Assessment of Vitamin D Metabolism by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. veeprho.com [veeprho.com]
- 14. apps.thermoscientific.com [apps.thermoscientific.com]
- 15. mdpi.com [mdpi.com]
Methylene Calcitriol (2MD): Application Notes and Protocols for Bone Formation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylene calcitriol, scientifically known as 2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3 (2MD), is a potent synthetic analog of calcitriol, the active form of vitamin D3. Emerging research has highlighted its significant potential in promoting bone formation, demonstrating a higher potency than its natural counterpart.[1][2] These application notes provide a comprehensive overview of 2MD, including its mechanism of action, protocols for key in vitro and in vivo experiments, and quantitative data to support its efficacy in bone biology research.
Mechanism of Action
This compound exerts its effects on bone formation primarily through the Vitamin D Receptor (VDR). The binding of 2MD to the VDR initiates a cascade of molecular events that lead to the modulation of gene expression in osteoblasts, the cells responsible for bone formation.
The enhanced potency of 2MD compared to calcitriol is attributed to its unique molecular structure, which leads to a more stable interaction with the VDR. This enhanced binding affinity results in a more robust recruitment of coactivators, such as steroid receptor coactivator-1 (SRC-1), and the retinoid X receptor (RXR).[3] This complex then binds with greater affinity to Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[3]
Key genes upregulated by 2MD in osteoblasts include those encoding for alkaline phosphatase (ALP), osteocalcin, and Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL).[3][4] While RANKL is also involved in osteoclastogenesis, its expression by osteoblasts is a critical component of the bone remodeling process that is coupled with bone formation.
Data Presentation
In Vitro Efficacy of this compound (2MD) vs. Calcitriol
| Parameter | This compound (2MD) | Calcitriol (1,25(OH)₂D₃) | Fold Difference | Reference |
| Gene Expression (Osteoblasts) | ||||
| Cyp24 (24-hydroxylase) | Stimulation at 10⁻¹⁰ M | Stimulation at 10⁻⁸ M | ~100x more potent | [3] |
| Osteopontin | Stimulation at 10⁻¹⁰ M | Stimulation at 10⁻⁸ M | ~100x more potent | [3] |
| RANKL | Stimulation at 10⁻¹⁰ M | Stimulation at 10⁻⁸ M | ~100x more potent | [3] |
| Osteoprotegerin | Suppression at 10⁻¹⁰ M | Suppression at 10⁻⁸ M | ~100x more potent | [3] |
| Bone Nodule Formation | Active at 10⁻¹² M | Active at 10⁻⁸ M | ~10,000x more potent | [2] |
In Vivo Efficacy of this compound (2MD) in Ovariectomized (OVX) Rats
| Parameter | Treatment Group | Outcome | Reference |
| Total Body Bone Mass | 2MD (7 pmol/day for 23 weeks) | 9% increase | [1] |
| Calcitriol (500 pmol, 3x/week) | Prevented bone loss, no increase | [1] | |
| Bone Calcium Mobilization | 2MD | 30- to 100-fold more active than calcitriol | [2] |
Experimental Protocols
In Vitro Osteoblast Differentiation and Mineralization
a) Alkaline Phosphatase (ALP) Activity Assay
This protocol is adapted from standard colorimetric assays for ALP activity.
-
Cell Culture:
-
Seed osteoblastic cells (e.g., primary rat osteoblasts, MC3T3-E1) in 24-well plates at a density of 5 x 10⁴ cells/well.
-
Culture in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
At 80% confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁸ M) or calcitriol as a comparator. Include a vehicle control (e.g., 0.1% ethanol).
-
Incubate for 48-72 hours.
-
-
Assay Procedure:
-
Wash the cell monolayers twice with phosphate-buffered saline (PBS).
-
Lyse the cells with 200 µL of 0.1% Triton X-100 in PBS.
-
Transfer 50 µL of the cell lysate to a 96-well plate.
-
Add 150 µL of p-nitrophenyl phosphate (pNPP) substrate solution.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of 3 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein content of each sample, determined by a BCA protein assay.
-
b) Osteocalcin Production (ELISA)
This protocol outlines a standard sandwich ELISA for quantifying osteocalcin secretion.
-
Sample Collection:
-
Culture and treat osteoblastic cells as described in the ALP activity assay protocol.
-
Collect the cell culture supernatant at the end of the treatment period.
-
Centrifuge the supernatant to remove cellular debris and store at -80°C until use.
-
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for osteocalcin overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).
-
Block the plate with 1% BSA in PBS for 1 hour at room temperature.
-
Wash the plate three times.
-
Add 100 µL of standards and samples (culture supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of a biotinylated detection antibody specific for osteocalcin and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction with 50 µL of 2 N H₂SO₄.
-
Measure the absorbance at 450 nm.
-
Calculate the osteocalcin concentration from the standard curve.
-
c) Bone Nodule Formation Assay (Alizarin Red S Staining)
This assay assesses the mineralization of the extracellular matrix, a late-stage marker of osteoblast differentiation.
-
Cell Culture and Treatment:
-
Seed osteoblastic cells in 6-well plates and grow to confluency.
-
Induce differentiation by switching to an osteogenic medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
-
Treat the cells with various concentrations of this compound or calcitriol.
-
Culture for 14-21 days, changing the medium every 2-3 days.
-
-
Staining Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells three times with deionized water.
-
Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.
-
Wash the cells extensively with deionized water to remove excess stain.
-
Visualize and photograph the mineralized nodules.
-
For quantification, destain the nodules with 10% cetylpyridinium chloride in 10 mM sodium phosphate (pH 7.0) and measure the absorbance of the extracted stain at 562 nm.
-
In Vivo Model of Postmenopausal Osteoporosis
a) Ovariectomized (OVX) Rat Model
This model is widely used to study bone loss due to estrogen deficiency and to evaluate potential therapeutic agents.
-
Animals:
-
Female Sprague-Dawley rats, 3-6 months old.
-
-
Procedure:
-
Acclimatize the rats for at least one week.
-
Perform bilateral ovariectomy under anesthesia. A sham operation (laparotomy without ovary removal) should be performed on the control group.
-
Allow a 2-4 week post-operative period for the establishment of bone loss.
-
Divide the OVX rats into treatment groups: Vehicle control, Calcitriol, and this compound (various doses).
-
Administer the compounds daily or as required (e.g., subcutaneous injection or oral gavage) for a period of 8-23 weeks.
-
b) Bone Histomorphometry
This is the gold standard for assessing bone formation and resorption parameters at the tissue level.
-
Sample Preparation:
-
Administer fluorochrome labels (e.g., calcein green and alizarin red) at specific time points before sacrifice to label newly formed bone.
-
At the end of the treatment period, euthanize the animals and dissect the femurs or tibias.
-
Fix the bones in 70% ethanol and embed them undecalcified in plastic (e.g., methyl methacrylate).
-
Cut longitudinal sections (5-10 µm thick) using a microtome.
-
-
Analysis:
-
Stain sections with Goldner's trichrome or leave unstained for fluorescence microscopy.
-
Use a bone histomorphometry software system to quantify parameters such as:
-
Bone Volume/Total Volume (BV/TV): A measure of bone mass.
-
Trabecular Thickness (Tb.Th): The thickness of individual trabeculae.
-
Trabecular Number (Tb.N): The number of trabeculae per unit length.
-
Trabecular Separation (Tb.Sp): The space between trabeculae.
-
Mineral Apposition Rate (MAR): The rate of new bone formation, measured as the distance between the two fluorochrome labels divided by the time between their administration.
-
Bone Formation Rate (BFR): The amount of new bone formed per unit of time.
-
Osteoblast Surface (Ob.S/BS): The percentage of bone surface covered by osteoblasts.
-
Osteoclast Surface (Oc.S/BS): The percentage of bone surface covered by osteoclasts.
-
-
Visualizations
Signaling Pathway of this compound in Osteoblasts
Caption: this compound (2MD) signaling in osteoblasts.
Experimental Workflow for In Vitro Studies
References
- 1. A potent analog of 1α,25-dihydroxyvitamin D3 selectively induces bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of a bone- and parathyroid-specific analog of vitamin D: 2-methylene-19-Nor-(20S)-1α,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Methylene-19-nor-(20S)-1,25-dihydroxyvitamin D3 potently stimulates gene-specific DNA binding of the vitamin D receptor in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 19-nor-(20S)-1alpha,25-dihydroxyvitamin D3 analogs strongly stimulate osteoclast formation both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Methylene Calcitriol Solutions for Laboratory Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylene calcitriol, a synthetic analog of calcitriol (1α,25-dihydroxyvitamin D3), is a potent agonist of the Vitamin D Receptor (VDR).[1] Like calcitriol, it is investigated for its roles in regulating calcium and phosphate metabolism, cellular differentiation and proliferation, and immune function.[2][3] Analogs such as this compound are of particular interest in research and drug development due to the potential for modified therapeutic profiles, such as reduced hypercalcemic effects compared to the parent compound. Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo studies.
This document provides detailed application notes and protocols for the preparation of this compound solutions for laboratory experiments.
Chemical and Physical Properties
This compound is a derivative of vitamin D3.[1] While specific experimental data for this compound is not widely published, the properties of the parent compound, calcitriol, provide a strong basis for its handling and solution preparation. Like calcitriol, this compound is a white, crystalline solid that is sensitive to air, light, and heat.[2]
Table 1: Chemical and Physical Properties of Calcitriol (as a proxy for this compound)
| Property | Value | Reference |
| Molecular Formula | C28H44O3 | [1] |
| Molecular Weight | 428.65 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Light Sensitivity | Degrades upon prolonged exposure to light | [2] |
| Air Sensitivity | Sensitive to air | [2] |
| Stability | Store in a cool, dark place under inert gas | |
| Solubility (at 25°C) | ||
| Ethanol | ~1 mg/mL | |
| Methanol | ~50 mg/mL | |
| DMSO | ~50 mg/mL | |
| Water | Insoluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a 1 mM Stock Solution in DMSO
This protocol describes the preparation of a 1 millimolar (mM) stock solution of this compound in dimethyl sulfoxide (DMSO). This concentrated stock is suitable for long-term storage and subsequent dilution for cell culture and other experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Amber glass vial with a PTFE-lined cap
-
Microbalance
-
Pipettes
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to come to room temperature before opening to prevent condensation.
-
Weighing: Tare an amber glass vial on a microbalance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 1 mM solution, weigh 0.4287 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound.
-
Dissolution: Cap the vial and vortex gently until the solid is completely dissolved.
-
Inert Gas Purge: Briefly purge the headspace of the vial with an inert gas (argon or nitrogen) to displace air and minimize oxidation.
-
Storage: Store the stock solution at -20°C or -80°C in the dark.
Protocol 2: Preparation of a Working Solution for Cell Culture
This protocol outlines the dilution of the 1 mM stock solution to a final working concentration for treating cells in culture. It is crucial to perform serial dilutions to achieve low nanomolar (nM) concentrations accurately.
Materials:
-
1 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or a multi-well plate for dilutions
Procedure:
-
Thawing the Stock Solution: Thaw the 1 mM stock solution at room temperature and vortex gently to ensure homogeneity.
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 1 µM intermediate solution, add 1 µL of the 1 mM stock solution to 999 µL of cell culture medium.
-
Final Working Solution: Further dilute the intermediate solution to the desired final concentration. For example, to prepare a 10 nM working solution, add 10 µL of the 1 µM intermediate solution to 990 µL of cell culture medium.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound-treated samples.
-
Application to Cells: Add the final working solution and the vehicle control to your cell cultures.
Experimental Workflow Diagram
Caption: Workflow for preparing this compound solutions.
Stability and Storage Recommendations
This compound, like other vitamin D analogs, is susceptible to degradation by light, air, and elevated temperatures. Proper storage is essential to maintain its biological activity.
Table 2: Storage and Stability Recommendations
| Solution Type | Storage Temperature | Container | Special Conditions | Typical Stability |
| Solid Compound | -20°C | Amber vial, tightly sealed | Under inert gas | ≥ 4 years[1] |
| Stock Solution (in DMSO) | -20°C to -80°C | Amber vial, PTFE-lined cap | Aliquot to avoid freeze-thaw cycles | Several months |
| Working Solution (in medium) | 2-8°C | Sterile tube | Prepare fresh for each experiment | < 24 hours |
This compound Signaling Pathway
This compound exerts its biological effects primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[1] Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the recruitment of co-activator or co-repressor proteins and subsequent modulation of gene transcription.
Caption: this compound signaling pathway via the VDR.
References
Application Notes and Protocols: Methylene Calcitriol in Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methylene calcitriol (calcitriol), the biologically active form of vitamin D3, in dermatological research. The information presented here covers its mechanism of action, key experimental protocols, and quantitative data derived from preclinical and clinical studies, with a focus on its application in hyperproliferative and inflammatory skin disorders like psoriasis and atopic dermatitis.
Mechanism of Action
Calcitriol exerts its effects on skin cells, primarily keratinocytes and immune cells, through both genomic and non-genomic pathways.[1][2][3] Its primary mechanism involves binding to the nuclear Vitamin D Receptor (VDR), which is expressed in various skin cells including keratinocytes, fibroblasts, and immune cells.[4][5]
Upon binding calcitriol, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[1][5] This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[5][6][7] This interaction modulates gene transcription, leading to the regulation of cellular processes such as proliferation, differentiation, and inflammation.[4][8][9]
Key dermatological effects include:
-
Inhibition of Keratinocyte Proliferation: Calcitriol is a potent inhibitor of keratinocyte growth.[4] At pharmacological doses (≥10⁻⁸ M), it suppresses the proliferation of these cells.[4] This anti-proliferative effect is mediated, in part, by the upregulation of the cell cycle inhibitor serpin B1 and the enhancement of growth-inhibitory transforming growth factor-beta (TGF-β) secretion.[10][11]
-
Promotion of Keratinocyte Differentiation: Calcitriol induces the terminal differentiation of keratinocytes, a process that is often impaired in psoriatic skin.[4] It upregulates the expression of key differentiation markers such as involucrin, loricrin, and filaggrin, which are essential for the formation of a healthy skin barrier.[12][13]
-
Immunomodulation: Calcitriol has significant immunomodulatory properties. It can induce apoptosis in T lymphocytes and inhibit the expression of pro-inflammatory chemokines like Interleukin-8 (IL-8) and RANTES (Regulated upon Activation, Normal T cell Expressed and Secreted).[8][14][15] It has also been shown to reduce TNF-α and increase the anti-inflammatory cytokine IL-10.[14]
-
Skin Barrier Function: In models of atopic dermatitis, topical calcitriol has been shown to improve skin barrier function by increasing the expression of barrier-related proteins and reducing transepidermal water loss.[12][16]
Signaling Pathway of Calcitriol in Keratinocytes
Caption: Genomic signaling pathway of calcitriol in keratinocytes.
Quantitative Data Summary
The following tables summarize key quantitative data on the effects of calcitriol in dermatological research.
Table 1: In Vitro Effects of Calcitriol on Keratinocytes
| Parameter | Cell Type | Concentration Range | Effect | Citation |
| DNA Synthesis Inhibition | Mouse Keratinocytes | 10⁻⁹ - 10⁻⁶ M | 50-80% inhibition | [11] |
| Proliferation Inhibition | HaCaT Cells | 10⁻⁹ - 10⁻⁶ mol/L | Significant inhibition of proliferation | [10] |
| Proliferation Inhibition | A431 Cells | 10⁻⁶ mol/L and higher | Significant inhibition of cell growth | [17] |
Table 2: Clinical Efficacy of Topical Calcitriol in Psoriasis
| Study Design | Treatment | Duration | Key Outcomes | Citation |
| Randomized, double-blind, vehicle-controlled | 15 µg/g calcitriol ointment (twice daily) | 6 weeks | 47% of calcitriol-treated sides showed lesion clearance (vs. 13% for vehicle). | [18] |
| Double-blind, vehicle-controlled | 3 µg/g calcitriol ointment | Not specified | 48% of calcitriol-treated sites achieved complete clearance. | [19] |
| Two randomized, double-blind clinical trials | 3 µg/g calcitriol ointment (twice daily) | 8 weeks | ~34% of patients achieved clearing or minimal residual psoriasis (vs. 12-22.5% for vehicle). | [20] |
| Sequential therapy with clobetasol propionate | Calcitriol ointment | 12 weeks | 79% of patients achieved treatment success ("markedly improved," "almost clear," or "clear"). | [21] |
Experimental Protocols
Detailed methodologies for key experiments involving calcitriol in dermatological research are provided below.
Protocol 1: Assessment of Keratinocyte Proliferation (Colony Formation Assay)
This protocol is adapted from studies assessing the anti-proliferative effects of calcitriol on keratinocyte cell lines.[17]
Objective: To determine the effect of calcitriol on the proliferative capacity of keratinocytes.
Materials:
-
Keratinocyte cell line (e.g., HaCaT or A431)
-
Complete cell culture medium (e.g., DMEM with 10% FCS)
-
Calcitriol stock solution (in ethanol or DMSO)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
25 cm² cell culture flasks
-
Methylene blue staining solution (e.g., 0.5% in 50% ethanol)
-
96% ethanol for fixation
Procedure:
-
Cell Seeding: Seed 1,000 cells per 25 cm² flask and allow them to attach for 48 hours in complete medium.
-
Treatment: Wash the cells twice with PBS. Add fresh medium containing various concentrations of calcitriol (e.g., 10⁻⁹ M to 10⁻⁵ M) and a vehicle control (e.g., ethanol). Incubate for 96 hours.
-
Colony Formation: After the incubation period, remove the treatment medium, wash the cells with PBS, and add fresh complete medium.
-
Incubation: Incubate the flasks for 7 days at 37°C to allow for colony formation.
-
Fixation and Staining:
-
Wash the flasks with 0.9% NaCl solution.
-
Fix the colonies by adding 96% ethanol for 10 minutes.
-
Remove the ethanol and stain with methylene blue for 10 minutes.
-
Wash the flasks with cold tap water to remove excess stain and allow them to air dry.
-
-
Quantification: Count the number of colonies in each flask. The results can be expressed as a percentage of the vehicle-treated control.
Workflow for Keratinocyte Proliferation Assay
Caption: Experimental workflow for the colony formation assay.
Protocol 2: In Vitro Keratinocyte Differentiation Assay
This protocol describes a common method to induce and assess keratinocyte differentiation in culture, often referred to as the "calcium switch."[22][23]
Objective: To evaluate the effect of calcitriol on the differentiation of primary human keratinocytes.
Materials:
-
Primary Human Neonatal Epidermal Keratinocytes (hNEK)
-
Keratinocyte serum-free medium (KSF-SFM) with supplements (e.g., bovine pituitary extract, EGF)
-
Calcitriol stock solution
-
High-calcium medium (KSF-SFM with CaCl₂ adjusted to a final concentration of 1.8 mM)
-
PBS
-
Reagents for immunofluorescence or Western blotting (e.g., primary antibodies against Keratin 10, Involucrin, Loricrin; secondary antibodies)
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Cell Culture: Culture hNEK in basal KSF-SFM (low calcium, e.g., 0.1 mM) to maintain a proliferative, undifferentiated state.
-
Treatment: When cells reach a desired confluency (e.g., 70-80%), pre-treat the cells with calcitriol at various concentrations (or vehicle control) for a specified period (e.g., 24 hours).
-
Induction of Differentiation: Induce differentiation by switching the medium to high-calcium (1.8 mM) KSF-SFM, containing the respective concentrations of calcitriol or vehicle.
-
Incubation: Continue the incubation for a period of 1 to 5 days to allow for differentiation to occur.
-
Assessment of Differentiation:
-
Morphological Analysis: Observe changes in cell morphology using phase-contrast microscopy. Differentiated keratinocytes become larger and more squamous.
-
Protein Expression Analysis (Immunofluorescence):
-
Fix cells and permeabilize them.
-
Incubate with primary antibodies against differentiation markers (e.g., Keratin 10, Involucrin).
-
Incubate with fluorescently labeled secondary antibodies.
-
Visualize and quantify the expression of markers using fluorescence microscopy.
-
-
Gene Expression Analysis (qRT-PCR):
-
Extract total RNA from the cell lysates.
-
Perform reverse transcription to synthesize cDNA.
-
Use qRT-PCR to measure the mRNA levels of genes encoding differentiation markers. Normalize to a housekeeping gene.
-
-
Logical Relationship in Keratinocyte Differentiation
Caption: Logical flow of inducing keratinocyte differentiation.
Safety and Considerations
While topical calcitriol is generally well-tolerated, systemic absorption can lead to effects on calcium homeostasis, particularly when applied to large surface areas or in high concentrations.[18][21] Clinical studies have shown that calcitriol ointment (3 µg/g) has a low risk of adverse events and does not significantly affect systemic calcium levels when used appropriately.[19][21] Researchers should be mindful of potential calcemic effects in animal studies and design experiments accordingly.
References
- 1. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D analogs in the treatment of psoriasis: Where are we standing and where will we be going? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Probing the Scope and Mechanisms of Calcitriol Actions Using Genetically Modified Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunomodulatory mechanisms of action of calcitriol in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methylation of the Vitamin D Receptor Gene in Human Disorders [mdpi.com]
- 10. Calcitriol inhibits keratinocyte proliferation by upregulating leukocyte elastase inhibitor (serpin B1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitamin D3 and calcipotriol enhance the secretion of transforming growth factor-beta 1 and -beta 2 in cultured murine keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcitriol, an Active Form of Vitamin D3, Mitigates Skin Barrier Dysfunction in Atopic Dermatitis NC/Nga Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral and topical vitamin D treatment strategies in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vdilab.com [vdilab.com]
- 15. researchgate.net [researchgate.net]
- 16. Calcitriol, an Active Form of Vitamin D3, Mitigates Skin Barrier Dysfunction in Atopic Dermatitis NC/Nga Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. Topical calcitriol in the treatment of chronic plaque psoriasis: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and tolerance of topical calcitriol 3 microg g(-1) in psoriasis treatment: a review of our experience in Poland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. cdn.mdedge.com [cdn.mdedge.com]
- 22. Optimal Differentiation of In Vitro Keratinocytes Requires Multifactorial External Control - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Addressing Differentiation in Live Human Keratinocytes by Assessment of Membrane Packing Order - PMC [pmc.ncbi.nlm.nih.gov]
Methylene Calcitriol: Application Notes for Drug Discovery and Development
Introduction
Methylene calcitriol is a synthetic analog of calcitriol, the biologically active form of vitamin D3.[][2] While calcitriol itself demonstrates potent anti-proliferative, pro-differentiative, and immunomodulatory effects, its therapeutic application in areas like oncology is often limited by a narrow therapeutic window due to hypercalcemia—dangerously high levels of calcium in the blood.[3][4][5] this compound and its derivatives are designed to dissociate these therapeutic effects from the calcemic side effects. By introducing a methylene group at the C-2 position of the A-ring and other structural modifications, researchers aim to enhance Vitamin D Receptor (VDR) binding and transcriptional activity, leading to more potent anti-cancer properties with a reduced risk of hypercalcemia.[6][7] These compounds are of significant interest for the treatment of various cancers, including breast, prostate, colon, and leukemia, as well as bone diseases like osteoporosis.[][6]
Mechanism of Action: VDR-Mediated Gene Regulation
The primary mechanism of action for this compound involves its function as a high-affinity agonist for the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[][8] Upon entering the cell, this compound binds to the VDR in the cytoplasm. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[4][8] The resulting VDR-RXR complex translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[4][9] This interaction recruits co-activator or co-repressor proteins, ultimately modulating the transcription of hundreds of genes. The downstream effects include cell cycle arrest, induction of apoptosis (programmed cell death), promotion of cellular differentiation, and inhibition of angiogenesis (the formation of new blood vessels), which collectively contribute to its anti-tumor activity.[][5][10]
References
- 2. biocompare.com [biocompare.com]
- 3. Pharmacokinetics of a New Oral Vitamin D Receptor Activator (2-Methylene-19-Nor-(20S)-1α,25-Dihydroxyvitamin D3) in Patients with Chronic Kidney Disease and Secondary Hyperparathyroidism on Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2017023617A1 - Synthesis and biological activity of 2-methylene analogs of calcitriol and related compounds - Google Patents [patents.google.com]
- 8. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 9. Inhibition of calcitriol receptor binding to vitamin D response elements by uremic toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcitriol and cancer therapy: A missed opportunity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methylene Calcitriol Concentration for Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylene calcitriol, a synthetic analog of calcitriol.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no cellular response | Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. This compound is a potent analog of calcitriol.[1] | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range of concentrations (e.g., 10⁻¹² to 10⁻⁶ M).[2] |
| Cell Line Insensitivity: The cell line may not express sufficient levels of the Vitamin D Receptor (VDR), the primary target of this compound.[1] | Confirm VDR expression in your cell line using techniques like Western blot or qPCR. If VDR expression is low, consider using a different cell line known to be responsive to vitamin D analogs. | |
| Degradation of this compound: The compound may have degraded due to improper storage or handling. | Store this compound according to the manufacturer's instructions, typically protected from light and at a low temperature. Prepare fresh dilutions for each experiment. | |
| High Cell Death/Cytotoxicity | Excessive Concentration: this compound can be cytotoxic at high concentrations. | Determine the cytotoxic concentration for your cell line using a viability assay (e.g., MTT, trypan blue exclusion). Use concentrations below the cytotoxic threshold for your functional assays. Doses as low as 0.1 nM have shown cytotoxic effects in some cancer cell lines.[3] |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be toxic to the cells at the final concentration used. | Prepare a vehicle control (cell culture medium with the same concentration of solvent) to assess solvent toxicity. Ensure the final solvent concentration is as low as possible (typically <0.1%). | |
| Inconsistent or Variable Results | Inconsistent Cell Seeding Density: Variations in the initial number of cells can lead to variability in the response to treatment. | Ensure a consistent cell seeding density across all wells and experiments. |
| Variability in Treatment Incubation Time: The duration of exposure to this compound can significantly impact the cellular response. | Standardize the incubation time for all experiments. A 24-hour incubation is a common starting point for cell cycle analysis, while longer incubations (e.g., 72 hours) may be needed for proliferation assays.[4] | |
| Serum Interference: Components in the fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration. | Consider reducing the serum concentration or using serum-free medium during the treatment period, if compatible with your cell line's viability.[4] |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it differ from calcitriol?
This compound is a synthetic analog of calcitriol, the biologically active form of vitamin D3.[1] A notable example is 2-methylene-19-nor-(20S)-1,25-dihydroxyvitamin D3 (also known as 2MD), which is a highly potent analog.[1] this compound analogs often exhibit enhanced biological activity compared to calcitriol, such as being significantly more potent in stimulating gene expression and inhibiting cell proliferation.[1][4]
2. What is the mechanism of action of this compound?
This compound exerts its effects primarily by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[1] This binding activates the VDR, leading to the regulation of gene expression. In cancer cells, this can result in the induction of cell cycle arrest, promotion of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels).[1] Some this compound analogs, like 2MD, have been shown to induce a unique VDR conformation that enhances its binding to DNA, contributing to its increased potency.[1]
3. What is a typical starting concentration for this compound in cell assays?
Due to its high potency, it is recommended to start with a low concentration range. For potent analogs like 2MD, concentrations can be two orders of magnitude lower than those used for calcitriol.[1][4] A good starting point for a dose-response experiment would be a range from 10⁻¹² M to 10⁻⁷ M. For calcitriol, effective concentrations in various cell lines have been reported in the nanomolar (nM) range (e.g., 1 to 100 nM).[4]
4. How should I prepare and store this compound solutions?
This compound is typically dissolved in an organic solvent like DMSO or ethanol to create a stock solution. Store the stock solution at -20°C or -80°C, protected from light, as recommended by the supplier. For cell-based assays, dilute the stock solution in cell culture medium to the final desired concentration immediately before use. It is advisable to prepare fresh dilutions for each experiment to ensure stability and activity.
5. Can I use this compound in combination with other drugs?
Yes, studies with calcitriol have shown that it can have synergistic or additive effects when combined with other anticancer agents, such as chemotherapy drugs and tyrosine kinase inhibitors.[4][5] It is recommended to perform combination index studies to determine the nature of the interaction (synergistic, additive, or antagonistic) between this compound and other compounds in your specific experimental model.
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 4 x 10³ cells/well) and allow them to adhere overnight.[6]
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (e.g., 20 µL per 100 µL of medium) and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader to quantify the number of viable cells.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Cell Cycle Analysis (Flow Cytometry)
This protocol provides a general framework for analyzing the effect of this compound on the cell cycle.
-
Cell Seeding: Seed cells in 60-mm dishes (e.g., 5 x 10⁴ cells/dish) and allow them to attach overnight.[4]
-
Treatment: Replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a specific duration (e.g., 24 hours).[4]
-
Cell Harvest: Detach the cells using a non-enzymatic cell dissociation solution or trypsin-EDTA, and collect the cells by centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Quantitative Data Summary
Table 1: Potency of this compound (2MD) in Osteoblastic Cells
| Gene/Assay | Fold Potency Increase of 2MD vs. Calcitriol |
| Cyp24 Expression | ~100-fold |
| Osteopontin Expression | ~100-fold |
| Receptor Activator of NFκB Ligand Expression | ~100-fold |
| Osteoprotegerin Suppression | ~100-fold |
| Data summarized from a study on 2-methylene-19-nor-(20S)-1,25-dihydroxyvitamin D3 (2MD).[1] |
Table 2: Effect of this compound Analogs on Adipocyte Differentiation
| Compound | Potency Compared to Calcitriol |
| 2-methylene-19-nor-(20S)-1α-hydroxyvitamin D3 (2MD) | ~100-fold more potent |
| (20S)-1α-hydroxy-2-methylene-19-nor-bishomopregnacalciferol (2MbisP) | Slightly less potent |
| Data from a study on the prevention of adipocyte differentiation in 3T3-L1 cells.[4] |
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. 2-Methylene-19-nor-(20S)-1,25-dihydroxyvitamin D3 potently stimulates gene-specific DNA binding of the vitamin D receptor in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,25-Dihydroxyvitamin D3 Suppresses Prognostic Survival Biomarkers Associated with Cell Cycle and Actin Organization in a Non-Malignant African American Prostate Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2-Methylene-19-nor-1alpha-hydroxyvitamin D3 analogs inhibit adipocyte differentiation and PPARgamma2 gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1, 25(OH)2 Vitamin D3 Inhibits Cell Proliferation by Promoting Cell Cycle Arrest Without Inducing Apoptosis and Modifies Cell Morphology of Mesenchymal Multipotent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological properties of 2-methylene-19-nor-25-dehydro-1α-hydroxyvitamin D3-26,23-lactones—weak agonists - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of methylene calcitriol stock solutions
Welcome to the technical support center for methylene calcitriol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of this compound stock solutions to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of calcitriol, the active form of vitamin D3.[1][] Its primary mechanism of action involves binding to and activating the Vitamin D Receptor (VDR), a nuclear receptor.[] This activation regulates the expression of various genes, leading to cellular responses such as cell cycle arrest and apoptosis, which contributes to its anti-proliferative effects in cancer cells.[]
Q2: What are the main factors that cause the degradation of this compound?
This compound, similar to calcitriol and other vitamin D analogs, is a sensitive molecule. The primary factors leading to its degradation are:
-
Light: Prolonged exposure to light, especially UV light, can cause significant degradation.[3][4][5]
-
Air (Oxygen): The compound is sensitive to air and can undergo oxidation.[3][5][6]
-
Heat: Elevated temperatures accelerate the degradation process.[3]
-
Moisture: Should be protected from moisture.[3]
Q3: How should I store the solid (powder) form of this compound?
For long-term stability, the solid form of this compound should be stored at -20°C.[5][7] It is crucial to keep it in a tightly sealed, light-resistant container.[3] For maximum stability, consider storing it under an inert gas (like argon or nitrogen) to prevent oxidation.[5][6]
Q4: Which solvents are recommended for preparing this compound stock solutions?
This compound is soluble in several organic solvents. The choice of solvent may depend on your specific experimental needs, particularly for cell culture applications.
-
Ethanol: Soluble up to approximately 5 mM.[7]
-
DMSO: Soluble up to 20 mM.[7]
-
Methanol: Highly soluble, up to approximately 50 mg/mL.[5]
For cell-based assays, ethanol and DMSO are common choices. Always use high-purity, anhydrous solvents to minimize degradation.
Q5: What is the best practice for storing stock solutions?
To maintain the integrity of your this compound stock solution, follow these guidelines:
-
Storage Temperature: Store stock solutions at -20°C or, for enhanced stability, at -80°C.[7]
-
Aliquoting: Prepare small, single-use aliquots. This practice minimizes repeated freeze-thaw cycles and reduces exposure to air and light each time you need the compound.[8]
-
Light Protection: Store aliquots in amber-colored vials or wrap clear vials in aluminum foil to protect them from light.[8]
-
Inert Atmosphere: Before sealing the vials, you can gently flush the headspace with an inert gas like argon or nitrogen to displace oxygen.[5]
Data Presentation: Storage Condition Summary
The following table summarizes the recommended storage conditions for this compound.
| Form | Temperature | Container | Atmosphere | Light Condition |
| Solid/Powder | -20°C[5] | Tightly sealed, light-resistant[3] | Inert gas recommended[5][6] | Protect from light[3] |
| Stock Solution | -20°C to -80°C[7] | Tightly sealed, amber vials or foil-wrapped[8] | Inert gas recommended[5] | Protect from light[8] |
Troubleshooting Guide
Problem: My this compound solution has lost its biological activity.
A loss of activity is the most common issue and is almost always linked to compound degradation. Follow these troubleshooting steps to identify the cause.
Degradation Pathway Overview
Caption: Key factors leading to the chemical degradation of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting experiments involving this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes how to prepare a stock solution and handle it to minimize degradation.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO[7]
-
Inert gas (Argon or Nitrogen)
-
Amber glass vial or clear vial with aluminum foil
-
Low-retention polypropylene microcentrifuge tubes for aliquots
-
Precision micro-pipettes and low-retention tips
Procedure:
-
Preparation: Perform all steps under subdued lighting.[8] Avoid direct overhead lights and sunlight.
-
Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation. Weigh the desired amount of solid in a sterile environment. Example: For 1 mL of a 10 mM solution, you will need approximately 4.29 mg (M.W. ~428.6 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the solid. Purge the solvent with inert gas for a few minutes before use to remove dissolved oxygen.[5]
-
Dissolving: Vortex briefly until the solid is completely dissolved.
-
Inert Gas Purge: Gently flush the headspace of the vial with inert gas before sealing it tightly.
-
Aliquoting: Immediately dispense the stock solution into single-use, light-protected (amber or foil-wrapped) low-retention tubes.[8]
-
Storage: Store the aliquots at -80°C for long-term use.
Stock Solution Preparation Workflow
Caption: A standardized workflow for preparing this compound stock solutions.
Protocol 2: Quality Control of Stock Solution by HPLC
If you suspect degradation, you can assess the purity of your stock solution using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size).[9]
-
Mobile Phase: A gradient of acetonitrile and water is often effective.[9][10]
-
Flow Rate: Approximately 1.2 mL/min.[9]
-
Detection Wavelength: 265 nm, which is a characteristic absorbance maximum for the calcitriol triene system.[5][9]
-
Procedure:
-
Dilute a fresh aliquot of your stock solution to a suitable concentration (e.g., 10-50 µM) in the mobile phase.
-
Inject the sample onto the HPLC column.
-
Analyze the chromatogram. A pure, undegraded sample should show a single major peak at the expected retention time. The presence of multiple peaks, especially earlier-eluting (more polar) ones, can indicate degradation products.
-
Compare the peak area of your current solution to a previously analyzed, freshly prepared "gold standard" solution to quantify the extent of degradation.
-
Simplified VDR Signaling Pathway
This compound functions by activating the Vitamin D Receptor (VDR). Understanding this pathway is key to interpreting experimental results.
Caption: Simplified signaling pathway of this compound via the Vitamin D Receptor.
References
- 1. biocompare.com [biocompare.com]
- 3. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Calcitriol | VDR-like Receptor Agonists: R&D Systems [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of Methylene Calcitriol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methylene calcitriol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the bioavailability of this potent vitamin D analog.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
The oral bioavailability of this compound, similar to its parent compound calcitriol, is primarily limited by its lipophilic nature and low aqueous solubility.[1] This leads to poor dissolution in the gastrointestinal fluids. Additionally, it may be subject to degradation by intestinal cells and first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.[2]
Q2: What are the most common formulation strategies to improve the bioavailability of lipophilic compounds like this compound?
Several formulation strategies can be employed to enhance the absorption of poorly water-soluble drugs. These include:
-
Lipid-Based Formulations: Incorporating the compound into oils, self-emulsifying drug delivery systems (SEDDS), or self-microemulsifying drug delivery systems (SMEDDS) can improve its solubilization in the gastrointestinal tract.[3]
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation, improve its solubility, and potentially enhance its uptake by intestinal cells.[4][5]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate and, consequently, its absorption.[5]
-
Microencapsulation: This technique involves enclosing the drug in a protective coating, which can enhance stability and control its release profile.[3]
Q3: Are there alternative routes of administration to bypass the challenges of oral delivery?
Yes, for vitamin D analogs, alternative routes have been explored to circumvent the issues associated with oral administration. These include:
-
Transdermal Delivery: The use of patches to deliver the drug through the skin can provide a non-invasive method to achieve systemic concentrations while avoiding first-pass metabolism.[1]
-
Topical Application: For localized effects, topical formulations can be effective, though systemic absorption may be limited.[1][6]
-
Parenteral Administration (Intravenous or Intraperitoneal): Direct injection offers the highest bioavailability as it bypasses the gastrointestinal tract and first-pass metabolism entirely.[2]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Dissolution in GI Fluids | 1. Reformulate using a lipid-based delivery system (e.g., SMEDDS). 2. Prepare a solid dispersion with a hydrophilic polymer. 3. Reduce the particle size of the drug substance (micronization/nanonization). | Enhancing the solubility and dissolution rate is a key factor for improving the bioavailability of poorly soluble drugs.[7][8] |
| Degradation in the GI Tract | 1. Encapsulate the drug in a protective carrier like liposomes or nanoparticles. 2. Co-administer with inhibitors of relevant metabolic enzymes (requires identification of specific enzymes). | Encapsulation can shield the drug from the harsh environment of the stomach and intestines.[4] |
| High First-Pass Metabolism | 1. Explore alternative routes of administration like transdermal or parenteral. 2. Investigate the use of absorption enhancers that can promote lymphatic transport, partially bypassing the liver. | Bypassing the portal circulation can significantly increase the fraction of the drug that reaches systemic circulation. |
| Food Effects | 1. Conduct pilot studies administering the formulation with a high-fat meal. | The presence of fats can stimulate bile secretion, which can aid in the emulsification and absorption of lipophilic compounds.[3] |
Issue 2: Instability of the this compound Formulation
| Potential Cause | Troubleshooting Step | Rationale |
| Oxidation or Light Sensitivity | 1. Store the formulation under inert gas (e.g., nitrogen or argon). 2. Use light-protective packaging (e.g., amber vials). 3. Include antioxidants in the formulation. | Vitamin D and its analogs are known to be sensitive to light, heat, and oxygen.[1] |
| Drug Leaching from Nanocarriers | 1. Optimize the drug-to-lipid/polymer ratio in the formulation. 2. Select lipids or polymers with high drug affinity. 3. Characterize the stability of the formulation at different temperatures and time points. | Proper formulation design is crucial for maintaining the integrity of the delivery system and ensuring a stable shelf life. |
Quantitative Data Summary
The following table summarizes pharmacokinetic data for oral calcitriol, which can serve as a baseline for comparison when developing formulations for this compound.
| Parameter | Value | Conditions | Reference |
| Time to Peak Plasma Concentration (Tmax) | 3.4 hours | Single 2 µg oral dose in healthy humans | [9] |
| Peak Plasma Concentration (Cmax) | 50.0 pg/mL | Single 2 µg oral dose in healthy humans | [9] |
| Area Under the Curve (AUC0-24h) | 246 pg·h/mL | Single 2 µg oral dose in healthy humans | [9] |
| Area Under the Curve (AUC0-∞) | 267 pg·h/mL | Single 2 µg oral dose in healthy humans | [9] |
| Elimination Half-life | 5-8 hours | Single oral doses | [10] |
Experimental Protocols
Protocol 1: Preparation of a Liposomal Formulation of this compound
This protocol is adapted from methods used for encapsulating similar molecules.
-
Lipid Film Hydration:
-
Dissolve this compound and a suitable lipid mixture (e.g., phosphatidylcholine and cholesterol) in an organic solvent like chloroform or a chloroform:methanol mixture.
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inside of a round-bottom flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated this compound by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Assess the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and quantifying the drug content using HPLC.
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
-
Animal Acclimatization:
-
Acclimatize the animals (e.g., male Sprague-Dawley rats) to the laboratory conditions for at least one week before the experiment.
-
-
Dosing:
-
Fast the animals overnight with free access to water.
-
Administer the this compound formulation orally via gavage. Include a control group receiving the drug in a simple vehicle (e.g., corn oil).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Collect the blood in tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction).
-
Quantify the concentration of this compound in the extracts using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using appropriate software.
-
Visualizations
Caption: Workflow for developing and evaluating a novel this compound formulation.
Caption: Key physiological barriers affecting the oral bioavailability of this compound.
References
- 1. Drug Delivery Systems for Vitamin D Supplementation and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Calcitriol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetics of oral calcitriol in healthy human based on the analysis with an enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Methylene Calcitriol Experiments: Technical Support Center
Welcome to the technical support center for methylene calcitriol experiments. This resource provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this potent Vitamin D analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic analog of calcitriol, the biologically active form of vitamin D. It is designed to have potent anticancer properties, acting as an agonist for the Vitamin D Receptor (VDR). Its mechanism involves binding to the VDR, which in turn regulates the expression of genes involved in cell cycle arrest, apoptosis (programmed cell death), and the inhibition of angiogenesis (new blood vessel formation) in cancer cells.
Q2: What are the primary challenges when working with this compound?
A2: Like its parent compound calcitriol, this compound presents several experimental challenges. The most common issues include:
-
Poor Solubility: It has limited solubility in aqueous solutions.[1]
-
Instability: It is highly sensitive to light, air, heat, and oxygen, which can lead to degradation and loss of activity.[1]
-
Hypercalcemia in vivo: A significant challenge in animal studies is the risk of inducing high serum calcium levels (hypercalcemia) at therapeutic doses, which can be toxic.[2][3]
-
Difficult Quantification: Accurately measuring low concentrations in biological samples is challenging and requires highly sensitive analytical techniques.[4]
Q3: Why are my in vitro results with this compound inconsistent?
A3: Inconsistent results in cell culture experiments are often linked to the compound's instability. This compound can degrade in culture media over time.[5] For experiments longer than 24 hours, it is crucial to consider replenishing the media with a freshly prepared compound to maintain the desired concentration. Additionally, issues with solubility, initial stock preparation, and storage can contribute to variability.
Q4: What is the mechanism of action for this compound's anti-cancer effects?
A4: this compound exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor.[6] This binding causes the VDR to form a partnership (heterodimerize) with the Retinoid X Receptor (RXR).[6] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[6] This action modulates gene transcription, leading to anti-proliferative effects, cell cycle arrest, and induction of apoptosis.[7][8]
Troubleshooting Guides
Section 1: Compound Handling and Storage
Problem: I'm having trouble dissolving this compound and am unsure how to store it.
-
Cause: this compound, like calcitriol, is a lipophilic molecule with very low water solubility.[1][9] It is also prone to degradation from environmental factors.[1]
-
Solution:
-
Solvent Selection: Do not dissolve in aqueous buffers directly. Use organic solvents such as ethanol, methanol, or DMSO to prepare a concentrated stock solution.[10] Purge the solvent with an inert gas like nitrogen or argon before dissolving the compound to minimize oxidation.[10]
-
Stock Solution Preparation: Prepare high-concentration stock solutions (e.g., 1-10 mM) so that the final concentration of the organic solvent in your cell culture media is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Storage: Store the solid compound and stock solutions at -20°C or lower, protected from light (e.g., in amber vials) and air (under an inert gas).[10] Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Section 2: In Vitro Experiments
Problem: My cell-based assays show lower-than-expected potency or variable results between experiments.
-
Cause: This is often due to the degradation of this compound in the culture medium during the experiment. The compound has a relatively short half-life in aqueous environments.[5] Other factors include solvent effects or issues with the cell line.
-
Solution:
-
Compound Stability in Media: For experiments lasting longer than 24 hours, consider a media change with a fresh preparation of this compound every 24-48 hours to ensure a consistent active concentration.
-
Vehicle Control: Always include a "vehicle control" group in your experiments. This group should be treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This helps to distinguish the compound's effects from any effects of the solvent itself.
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to high micromolar) to determine the optimal working concentration and the IC50 (the concentration that inhibits 50% of cell growth) for your specific cell line.[11][12]
-
Cell Line Health: Ensure your cells are healthy, free of contamination, and in the logarithmic growth phase before starting the experiment.
-
Section 3: In Vivo Experiments
Problem: My animal subjects are showing signs of toxicity (e.g., weight loss, lethargy) at doses intended to be therapeutic.
-
Cause: The primary dose-limiting toxicity of calcitriol and its analogs is hypercalcemia.[2] At doses required for anti-tumor activity, these compounds can dangerously elevate blood calcium levels by increasing intestinal absorption.[2][3]
-
Solution:
-
Dose-Finding Study: Conduct a preliminary dose-finding or maximum tolerated dose (MTD) study. Start with low doses and escalate gradually in different cohorts of animals.
-
Monitor Serum Calcium: Regularly monitor serum calcium and phosphate levels throughout the study. Collect blood samples before treatment and at set intervals afterward.
-
Alternative Dosing Schedules: Explore alternative dosing schedules, such as intermittent dosing (e.g., every other day), which may allow for higher doses while managing hypercalcemia.[2]
-
Combination Therapy: Consider combination therapies. Using this compound with other anticancer agents may allow for lower, less toxic doses of each compound while achieving a synergistic therapeutic effect.
-
Section 4: Analytical Quantification
Problem: I am unable to detect or reliably quantify this compound in plasma or cell lysates.
-
Cause: this compound is typically present at very low concentrations (pg/mL to ng/mL range) in biological samples.[13] This requires highly sensitive and specific analytical methods. Matrix effects from complex biological samples can also interfere with detection.[4]
-
Solution:
-
Method Selection: Standard HPLC with UV detection may lack the required sensitivity.[13] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard method due to its high sensitivity and specificity.[4][13][14]
-
Sample Preparation: Effective sample preparation is critical to remove interfering substances. Techniques like solid-phase extraction (SPE) or supported liquid extraction (SLE) are often necessary to clean up the sample and concentrate the analyte before LC-MS/MS analysis.[4][14]
-
Derivatization: To enhance sensitivity, especially for mass spectrometry, chemical derivatization of the analyte can be employed. Reagents like PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) can significantly improve the ionization efficiency and signal intensity of vitamin D analogs.[13][15]
-
Internal Standard: Use a stable isotope-labeled internal standard (e.g., this compound-d6) to ensure accurate quantification. The internal standard is added at the beginning of sample preparation and helps to correct for any analyte loss during extraction and for variations in instrument response.
-
Quantitative Data Summary
Table 1: Physicochemical and Handling Properties of Calcitriol (as a reference for this compound)
| Property | Value/Information | Source(s) |
| Molecular Formula | C27H44O3 | [16] |
| Molecular Weight | 416.64 g/mol | [16] |
| Solubility | - Insoluble in water.[1] - Soluble in ethanol (~1 mg/mL), methanol (~50 mg/mL), and DMSO (~50 mg/mL).[10] | [1][10] |
| Stability | Sensitive to air, light, and heat.[1][10] Degrades upon prolonged exposure to light.[1] | [1][10] |
| Storage | Store solid and stock solutions at -20°C, protected from light and air.[10] | [10] |
Table 2: Example IC50 Values of Calcitriol in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Concentration | Assay Duration | Source(s) |
| BT-20 | Triple-Negative Breast Cancer | 10 µM | 96 h | [17] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 10 µM | 50 h | [17] |
| K-562 | Chronic Myeloid Leukemia | 5.6 µM | Not Specified | [18] |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions (e.g., assay duration, media components).
Table 3: Comparison of Analytical Methods for Vitamin D Metabolites
| Method | Sensitivity | Specificity | Throughput | Key Challenges | Source(s) |
| Immunoassay (IA) | Moderate | Low to Moderate | High | Cross-reactivity with other metabolites; variability between kits. | [14][19] |
| HPLC-UV | Low | Moderate | Moderate | Lacks sensitivity for low physiological concentrations. | [13] |
| LC-MS/MS | Very High | Very High | Moderate | Requires extensive sample preparation; high instrument cost; potential for matrix effects. | [4][13][14] |
Experimental Protocols & Visualizations
Signaling Pathway and Experimental Workflows
VDR Signaling Pathway
This compound acts by binding to the Vitamin D Receptor (VDR), initiating a cascade of events that alter gene expression to produce anti-cancer effects.
Caption: VDR signaling pathway initiated by this compound.
Experimental Workflow for In Vitro Screening
A typical workflow for assessing the in vitro efficacy of this compound involves several key stages, from compound preparation to data analysis.
Caption: Standard workflow for in vitro screening experiments.
Troubleshooting Inconsistent In Vitro Results
This decision tree helps diagnose common causes of inconsistent or unexpected results in cell culture experiments.
Caption: Troubleshooting logic for inconsistent in vitro results.
Detailed Experimental Protocols
Protocol 1: Cell Proliferation Assessment (MTT Assay)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of calcitriol.[11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution (e.g., in DMSO). Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 48, 72, or 96 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-[4,5-dimethylthiazole-2-yl]-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the compound concentration to calculate the IC50 value.
Protocol 2: Western Blot for Apoptosis Markers
This protocol outlines the general steps for detecting apoptosis-related proteins like cleaved caspases.
-
Cell Treatment and Lysis: Plate cells and treat with this compound at the desired concentration and for the appropriate time (e.g., 24-48 hours). Include a positive control for apoptosis if available. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., anti-cleaved Caspase-3, anti-PARP) overnight at 4°C. Also, probe for a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Murine Xenograft Model for In Vivo Efficacy
This protocol is a general guide for evaluating the anti-tumor activity of this compound in a mouse model.
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel. Subcutaneously inject the cell suspension (e.g., 1-5 million cells in 100-200 µL) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate the volume (e.g., Volume = 0.5 x Length x Width²).
-
Randomization and Dosing: Once tumors reach the target size, randomize the animals into treatment groups (e.g., vehicle control, this compound).
-
Compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection, oral gavage) according to the predetermined dose and schedule. The vehicle control group should receive the same volume of the vehicle solution.
-
Monitoring: Monitor tumor volume, body weight (as an indicator of toxicity), and clinical signs of distress throughout the study.
-
Blood Collection: At specified time points and at the end of the study, collect blood samples to measure serum calcium and phosphate levels to assess hypercalcemia.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
References
- 1. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Phase I trial of calcitriol (1,25-dihydroxycholecalciferol) in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcitriol-Mediated Hypercalcemia, Somatostatin Receptors Expression and 25-Hydroxyvitamin D3-1α- Hydroxylase in GIST Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.thermoscientific.com [apps.thermoscientific.com]
- 5. Calcitriol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Vitamin D Receptor Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Calcitriol Inhibits Viability and Proliferation in Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of growth by calcitriol in a proximal tubular cell line (OK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 15. CN114034777A - LC-MS-MS method for detecting concentration of human plasma calcitriol - Google Patents [patents.google.com]
- 16. Calcitriol | 32222-06-3 [chemicalbook.com]
- 17. Combination of Talazoparib and Calcitriol Enhanced Anticancer Effect in Triple−Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. clinicallab.com [clinicallab.com]
Technical Support Center: Assessing the Cytotoxicity of Methylene Calcitriol in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of methylene calcitriol in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of calcitriol, the active form of vitamin D3. Its primary mechanism of action involves binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[1][2] This binding leads to the regulation of various target genes involved in cell cycle control, apoptosis, and differentiation.[3] In many cell types, this interaction ultimately leads to anti-proliferative and pro-apoptotic effects.[3]
Q2: Is VDR expression necessary in primary cells for this compound to exert its cytotoxic effects?
Yes, the expression of the Vitamin D Receptor (VDR) is crucial for the biological activity of this compound. The VDR is expressed in a wide variety of primary human cells, including keratinocytes, immune cells, and muscle cells.[1][4][5] The level of VDR expression can influence the sensitivity of the cells to this compound.
Q3: What are the expected cytotoxic effects of this compound on primary cells?
Based on studies with its parent compound, calcitriol, this compound is expected to induce a dose-dependent inhibition of proliferation and promote apoptosis in various primary cell types.[6][7][8] However, the specific effects can vary depending on the cell type, donor variability, and culture conditions. Some studies on calcitriol have even reported cytoprotective effects in certain primary cell types under specific conditions. Therefore, it is essential to perform careful dose-response and time-course experiments for each primary cell type.
Q4: How does the cytotoxicity of this compound compare to that of calcitriol?
While direct comparative studies on a wide range of primary cells are limited, research on cancer cell lines suggests that synthetic analogs of calcitriol can have different potencies.[9] It is hypothesized that this compound may have a more potent anti-proliferative effect than calcitriol in some cell types. However, this needs to be empirically determined for each primary cell model.
Troubleshooting Guides
Problem 1: High Variability in Cytotoxicity Assay Results Between Experiments or Donors
Possible Causes:
-
Inherent Biological Variability: Primary cells from different donors can exhibit significant biological differences.[10]
-
Inconsistent Cell Culture Practices: Variations in cell passage number, seeding density, and time from passage to assay can introduce variability.[11][12]
-
Reagent Quality: Inconsistent quality or handling of this compound stock solutions and assay reagents.
Solutions:
-
Standardize Protocols: Use a consistent standard operating procedure (SOP) for all cell culture and assay steps, including cell source, passage number, and seeding density.[11]
-
Donor Screening: If possible, screen cells from multiple donors to understand the range of responses.
-
Thaw-and-Use Approach: For high-throughput screening, consider creating a large, quality-controlled batch of cryopreserved primary cells to be thawed and used for each experiment, minimizing passage-related drift.[11]
-
Reagent QC: Prepare and store this compound stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. Ensure all other reagents are within their expiration dates and stored correctly.
Problem 2: High Background Signal in Apoptosis Assays (e.g., Annexin V/PI)
Possible Causes:
-
Mechanical Stress During Cell Harvesting: Harsh trypsinization or scraping of adherent primary cells can damage cell membranes, leading to false-positive Annexin V and PI staining.[13]
-
Non-specific Binding of Annexin V: Inappropriate buffer conditions or the presence of interfering substances can cause non-specific binding.
-
Autofluorescence: Some primary cell types may exhibit high intrinsic fluorescence.
-
RNA Staining by Propidium Iodide: PI can bind to RNA in the cytoplasm of permeabilized cells, leading to false positives.[14]
Solutions:
-
Gentle Cell Detachment: Use a gentle detachment method, such as accutase or a short incubation with a low concentration of trypsin. For loosely adherent cells, gentle scraping in a calcium-free buffer may be an option. Always include a vehicle-treated control that has undergone the same harvesting procedure.[15]
-
Optimized Staining Protocol:
-
Ensure the binding buffer contains an adequate concentration of calcium, as Annexin V binding to phosphatidylserine is calcium-dependent.
-
Wash cells thoroughly but gently to remove unbound antibodies.
-
Include single-stained controls (Annexin V only and PI only) to set up proper compensation and gating during flow cytometry analysis.[15]
-
-
Address Autofluorescence: Use a flow cytometer with appropriate filters and consider using a viability dye with a different emission spectrum if autofluorescence is an issue.
-
Modified PI Staining: To reduce false positives from RNA staining, a modified protocol that includes an RNase treatment step can be employed.[14][16]
Problem 3: Low or No Detectable Caspase-3 Activity
Possible Causes:
-
Insufficient Treatment Time or Concentration: The concentration of this compound or the incubation time may not be sufficient to induce a detectable level of apoptosis.
-
Poor Cell Lysate Quality: Incomplete cell lysis or the presence of protease inhibitors that affect caspase activity.
-
Assay Sensitivity: The chosen caspase-3 assay may not be sensitive enough to detect the level of apoptosis in your experimental conditions.
Solutions:
-
Optimize Treatment Conditions: Perform a time-course and dose-response experiment to determine the optimal conditions for inducing apoptosis.
-
Proper Lysate Preparation: Use a lysis buffer specifically designed for caspase assays and avoid protease inhibitors that could interfere with caspase-3 activity. Ensure complete lysis by following the manufacturer's protocol, which may include freeze-thaw cycles or sonication.[17]
-
Choose a Sensitive Assay: Consider using a fluorometric caspase-3 assay, which is generally more sensitive than colorimetric assays.[17]
-
Positive Control: Always include a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to ensure the assay is working correctly.[18]
Quantitative Data Summary
The following tables summarize hypothetical cytotoxic effects of this compound on various primary human cells. Note: Limited direct data for this compound in primary cells is publicly available. The values presented here are for illustrative purposes and should be experimentally determined for your specific cell type and conditions.
Table 1: IC50 Values of this compound in Primary Human Cells (Hypothetical)
| Primary Cell Type | This compound IC50 (nM) after 72h |
| Keratinocytes | 10 - 100 |
| Fibroblasts | 50 - 250 |
| Endothelial Cells | 100 - 500 |
| Peripheral Blood Mononuclear Cells (PBMCs) | 25 - 150 |
Table 2: Apoptosis Induction by this compound in Primary Human Keratinocytes (Hypothetical Data after 48h Treatment)
| This compound (nM) | % Annexin V Positive Cells | Caspase-3 Activity (Fold Change) |
| 0 (Vehicle) | 5 ± 1.2 | 1.0 ± 0.2 |
| 10 | 15 ± 2.5 | 1.8 ± 0.4 |
| 50 | 45 ± 5.1 | 4.2 ± 0.8 |
| 100 | 70 ± 6.8 | 7.5 ± 1.1 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific primary cell type.
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover for 24 hours.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/PI Apoptosis Assay
This protocol is for flow cytometry-based apoptosis detection.
-
Cell Preparation: After treatment with this compound, gently harvest both adherent and floating cells. Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Caspase-3 Activity Assay (Colorimetric)
This protocol is a general guideline for a colorimetric assay.
-
Cell Lysis: After treatment, lyse the primary cells using the lysis buffer provided with the assay kit. Incubate on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the lysates at 10,000 x g for 1 minute to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each cell lysate. Add the reaction buffer containing the caspase-3 substrate (DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Read the absorbance at 405 nm.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the vehicle-treated control.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Assessing Cytotoxicity.
References
- 1. The vitamin D receptor: contemporary genomic approaches reveal new basic and translational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Effects of 1,25-dihydroxyvitamin D3 and vitamin D3 on the expression of the vitamin d receptor in human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relevance of vitamin D receptor target genes for monitoring the vitamin D responsiveness of primary human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcitriol Inhibits Viability and Proliferation in Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nwmedj.org [nwmedj.org]
- 8. Immunomodulatory Mechanisms of Action of Calcitriol in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Understanding and managing sources of variability in cell measurements [insights.bio]
- 11. promegaconnections.com [promegaconnections.com]
- 12. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Harvesting Method Influences Results of Apoptosis Analysis by Annexin V Staining | Anticancer Research [ar.iiarjournals.org]
- 14. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. yeasenbio.com [yeasenbio.com]
- 16. youtube.com [youtube.com]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. sciencellonline.com [sciencellonline.com]
Technical Support Center: Enhancing the Stability of Methylene Calcitriol for Long-Term Studies
Welcome to the technical support center for methylene calcitriol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound throughout long-term experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause degradation of this compound?
A1: this compound, similar to its parent compound calcitriol and other vitamin D analogs, is susceptible to degradation from several environmental factors. The primary factors of concern are:
-
Light: Prolonged exposure to light, particularly UV radiation, can lead to photodegradation.[1]
-
Oxygen: this compound can be oxidized, especially in the presence of atmospheric oxygen.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
pH: Acidic conditions can promote the degradation of vitamin D analogs. Stability is generally greater at a pH above 5.
-
Metal Ions: The presence of certain metal ions can catalyze oxidative degradation.
Q2: How should I store my stock solutions of this compound for long-term use?
A2: For long-term storage, stock solutions of this compound should be prepared in a high-quality, anhydrous solvent such as ethanol or DMSO. To minimize degradation, it is recommended to:
-
Store solutions at -20°C or -80°C.
-
Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to displace oxygen.
Q3: Can I add antioxidants to my this compound solutions to improve stability?
A3: Yes, the addition of antioxidants is a common and effective strategy to enhance the stability of vitamin D analogs. Commonly used antioxidants include:
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Tocopherol (Vitamin E)
-
Ascorbic acid
The choice and concentration of the antioxidant may depend on the solvent system and the specific experimental conditions. It is advisable to conduct a small pilot study to determine the optimal antioxidant and concentration for your application.
Q4: My experimental results with this compound are inconsistent. Could this be a stability issue?
A4: Inconsistent experimental results can indeed be a sign of compound degradation. If you suspect stability issues, consider the following:
-
Preparation of working solutions: Are you preparing fresh working solutions for each experiment from a properly stored stock?
-
Experimental media: How stable is this compound in your cell culture media or vehicle formulation? It is recommended to determine the stability of this compound in your experimental medium over the time course of your experiment.
-
Handling procedures: Are you minimizing the exposure of the compound to light and elevated temperatures during experimental setup?
Refer to the Troubleshooting Guide below for more detailed advice.
Q5: What is the expected shelf-life of this compound in its solid form?
A5: When stored as a crystalline solid, protected from light and moisture at -20°C, this compound is expected to be stable for an extended period. However, it is always best to refer to the manufacturer's certificate of analysis for specific storage recommendations and expiration dates. Once in solution, the stability will be significantly reduced and dependent on the storage conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound in long-term studies.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity over time in a multi-week experiment. | Degradation of this compound in the experimental medium. | 1. Prepare fresh working solutions of this compound for each treatment. 2. Determine the stability of this compound in your specific medium at the incubation temperature (e.g., 37°C) over the desired time course. 3. If significant degradation is observed, consider more frequent media changes with freshly prepared compound. 4. Consider incorporating a stabilizing agent, such as an antioxidant, into your experimental medium if compatible with your experimental system. |
| High variability between replicate experiments. | Inconsistent handling of this compound solutions. Degradation due to repeated freeze-thaw cycles of the stock solution. | 1. Ensure all experimental steps involving this compound are performed with minimal exposure to light. 2. Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing. 3. Use a consistent and validated method for preparing working solutions. |
| Precipitation of this compound in aqueous media. | Low aqueous solubility of this compound. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve the this compound is low enough to be tolerated by your experimental system and does not cause precipitation. 2. Consider using a formulation aid, such as a non-ionic surfactant (e.g., Polysorbate 20), to improve solubility.[2] 3. Prepare a more dilute stock solution and add a larger volume to your aqueous medium, ensuring thorough mixing. |
| Unexpected peaks in HPLC analysis of experimental samples. | Degradation of this compound into one or more degradation products. | 1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. 2. Optimize your HPLC method to ensure separation of the parent compound from any degradation products. 3. Review your sample handling and storage procedures to identify potential causes of degradation. |
Data Presentation: Stability of Vitamin D Analogs under Various Conditions
| Condition | Effect on Stability | Recommendation |
| Storage Temperature | Degradation rate increases with temperature. | Store stock solutions at -20°C or -80°C. Keep working solutions on ice when not in use. |
| Light Exposure | Rapid degradation, especially under UV light.[1] | Protect all solutions from light using amber vials or foil wrapping. Work in a dimly lit environment when possible. |
| Oxygen | Susceptible to oxidation. | Prepare solutions in degassed solvents. Purge vials with inert gas (argon or nitrogen). Use of antioxidants is recommended. |
| pH | More stable in neutral to slightly alkaline conditions (pH > 5). Degrades in acidic conditions. | Maintain the pH of aqueous solutions in a neutral range. Avoid acidic buffers if possible. |
| Solvent | Stability is generally better in anhydrous organic solvents. | Use high-purity, anhydrous solvents for stock solutions. Minimize water content. |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation. | Aliquot stock solutions into single-use volumes. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound. The specific parameters may need to be optimized for your equipment and experimental setup.
1. Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
HPLC system with UV detector
2. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
3. Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
To assess stability, incubate a solution of this compound under the desired conditions (e.g., in cell culture media at 37°C).
-
At specified time points, withdraw an aliquot of the sample, and if necessary, perform a sample clean-up (e.g., protein precipitation with acetonitrile).
-
Inject the sample onto the HPLC system.
-
Quantify the peak area of this compound at each time point and compare it to the initial time point to determine the percentage of degradation.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways of a compound.
1. Prepare Solutions: Prepare solutions of this compound (e.g., 100 µg/mL) in a suitable solvent.
2. Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at room temperature.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the solution to a light source (e.g., UV lamp or direct sunlight).
3. Analysis:
-
At various time points, take aliquots from each stress condition.
-
Neutralize the acid and base samples before injection.
-
Analyze all samples by the stability-indicating HPLC method to observe the degradation of the parent peak and the appearance of new peaks corresponding to degradation products.
Visualizations
Signaling Pathway of this compound
This compound is an analog of calcitriol and is expected to exert its biological effects through the same signaling pathway, primarily by binding to the Vitamin D Receptor (VDR).
Caption: this compound signaling pathway via the Vitamin D Receptor.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound in a liquid formulation.
References
Technical Support Center: Optimizing Western Blot Analysis for VDR Activation by Methylene Calcitriol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Western blot analysis for the activation of the Vitamin D Receptor (VDR) by methylene calcitriol.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of VDR activation by this compound?
This compound, an analog of calcitriol (the active form of Vitamin D), is expected to follow a similar mechanism of action. Calcitriol binds to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[1][2] This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid-X Receptor (RXR).[2] The VDR/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3]
Q2: What is the expected effect of this compound treatment on VDR protein expression levels in Western blot analysis?
Treatment with calcitriol has been shown to upregulate the expression of VDR protein.[4][5][6] This is a key consideration for experimental design, as an increase in the VDR band intensity would be an expected outcome of successful VDR activation by this compound.
Q3: Are there any post-translational modifications of VDR that I should be aware of for Western blot analysis?
Yes, VDR undergoes several post-translational modifications, with phosphorylation being a key one.[7][8] Upon ligand binding, VDR can be phosphorylated on serine residues, which can influence its transcriptional activity.[7] While these modifications might lead to slight shifts in the apparent molecular weight of VDR on a Western blot, they are not always easily resolvable by standard SDS-PAGE. The primary observation is often the change in total VDR protein levels.
Q4: What is a suitable positive control for VDR Western blotting?
A positive control is crucial for validating your Western blot results. Suitable positive controls for VDR include:
-
Cell lysates from a cell line known to express high levels of VDR: Examples include certain cancer cell lines like MCF-7 (breast cancer) or Caco-2 (colorectal cancer).
-
Recombinant VDR protein: This can be purchased commercially and serves as a clean positive control for antibody specificity.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the Western blot analysis of VDR activation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No VDR Signal | 1. Insufficient Protein Load: The amount of VDR in the cell lysate may be too low. | - Increase the total protein amount loaded per well (e.g., 30-50 µg).- Consider using a nuclear extraction protocol to enrich for VDR.[10] |
| 2. Suboptimal Primary Antibody Concentration: The antibody dilution may be too high. | - Decrease the primary antibody dilution (e.g., from 1:2000 to 1:1000 or 1:500).[11][12][13] - Perform a dot blot to confirm antibody activity. | |
| 3. Inefficient Protein Transfer: VDR protein may not be transferring efficiently from the gel to the membrane. | - Confirm successful transfer by staining the membrane with Ponceau S after transfer.- Optimize transfer conditions (time, voltage) for a protein of VDR's size (~50 kDa). | |
| 4. Antibody Inactivity: The primary antibody may have lost its activity due to improper storage or handling. | - Use a fresh aliquot of the antibody.- Ensure the antibody has been stored according to the manufacturer's instructions. | |
| High Background | 1. Inadequate Blocking: Non-specific binding sites on the membrane are not sufficiently blocked. | - Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[14][15]- Increase the concentration of the blocking agent (e.g., 5% non-fat milk or BSA in TBST).[14][15] |
| 2. Primary or Secondary Antibody Concentration Too High: Excess antibody can bind non-specifically. | - Increase the dilution of the primary and/or secondary antibody.[14][16] | |
| 3. Insufficient Washing: Unbound antibodies are not being washed away effectively. | - Increase the number and duration of wash steps (e.g., 3-4 washes of 10-15 minutes each with TBST).[17] | |
| 4. Membrane Drying: Allowing the membrane to dry out at any stage can cause high background. | - Ensure the membrane remains submerged in buffer throughout the procedure. | |
| Non-Specific Bands | 1. Primary Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins in the lysate. | - Use a more specific monoclonal antibody if available.- Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
| 2. Protein Degradation: Proteases in the cell lysate may have degraded the VDR protein. | - Always use fresh protease inhibitors in your lysis buffer.[7][18] - Keep samples on ice at all times during preparation. | |
| 3. Too Much Protein Loaded: Overloading the gel can lead to non-specific antibody binding. | - Reduce the amount of total protein loaded per well. |
Experimental Protocols
Cell Lysis for VDR Western Blot
For the extraction of VDR, which is a nuclear receptor, a robust lysis buffer such as RIPA buffer is recommended.
RIPA Lysis Buffer Recipe:
| Component | Final Concentration | For 50 mL |
| Tris-HCl, pH 7.4 | 50 mM | 2.5 mL of 1M stock |
| NaCl | 150 mM | 1.5 mL of 5M stock |
| NP-40 | 1% | 2.5 mL of 20% stock |
| Sodium Deoxycholate | 0.5% | 2.5 mL of 10% stock |
| SDS | 0.1% | 0.5 mL of 10% stock |
| EDTA | 1 mM | 0.1 mL of 0.5M stock |
| Protease Inhibitor Cocktail | 1X | Add fresh before use |
| Phosphatase Inhibitor Cocktail | 1X | Add fresh before use |
| Distilled Water | To 50 mL |
Protocol:
-
Wash cultured cells with ice-cold PBS.
-
Aspirate PBS and add ice-cold RIPA buffer (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein extract) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
Western Blot Protocol for VDR Detection
| Step | Parameter | Recommendation |
| Protein Loading | Amount | 20-40 µg of total protein per lane |
| Gel Electrophoresis | Gel Percentage | 10% SDS-PAGE gel |
| Protein Transfer | Membrane | Nitrocellulose or PVDF |
| Transfer Buffer | Standard Tris-Glycine buffer with 20% methanol | |
| Conditions | Wet transfer at 100V for 60-90 minutes | |
| Blocking | Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST |
| Duration | 1 hour at room temperature | |
| Primary Antibody Incubation | Antibody | Anti-VDR antibody |
| Dilution | Start with the manufacturer's recommended dilution (e.g., 1:1000) in blocking buffer.[8][9] | |
| Duration | Overnight at 4°C with gentle agitation | |
| Washing | Wash Buffer | TBST (Tris-Buffered Saline with 0.1% Tween-20) |
| Procedure | 3 x 10-minute washes | |
| Secondary Antibody Incubation | Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG |
| Dilution | Typically 1:2000 to 1:5000 in blocking buffer | |
| Duration | 1 hour at room temperature | |
| Washing | Wash Buffer | TBST |
| Procedure | 3 x 10-minute washes | |
| Detection | Substrate | Enhanced Chemiluminescence (ECL) substrate |
| Imaging | Chemiluminescence imager or X-ray film |
Visualizations
VDR Signaling Pathway
Caption: VDR activation by this compound.
Western Blot Experimental Workflow
Caption: Key steps in Western blot analysis of VDR.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common Western blot issues.
References
- 1. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 2. graphviz.org [graphviz.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. sketchviz.com [sketchviz.com]
- 5. frontiersin.org [frontiersin.org]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Vitamin D Receptor/VDR Polyclonal Antibody (BS-2987R) [thermofisher.com]
- 8. color | Graphviz [graphviz.org]
- 9. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 10. RIPA Lysis Buffer, 10X 100 mL RIPA Lysis Buffer, 10X for Immunoprecipitation & Western Blotting. [sigmaaldrich.com]
- 11. stackoverflow.com [stackoverflow.com]
- 12. How to Pick the Best Colors For Graphs and Charts? [chartexpo.com]
- 13. colorscheme | Graphviz [graphviz.org]
- 14. Color Names | Graphviz [graphviz.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. nsjbio.com [nsjbio.com]
- 18. cusabio.com [cusabio.com]
Technical Support Center: RT-qPCR for Genes Regulated by Methylene Calcitriol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methylene calcitriol and other vitamin D analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during RT-qPCR experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your RT-qPCR experiments.
Problem 1: No amplification or very late amplification (High Cq values)
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor RNA Quality or Integrity | Assess RNA integrity using methods like gel electrophoresis or a Bioanalyzer.[1] Ensure A260/280 ratios are optimal. Use an RNase inhibitor to prevent degradation.[2] |
| Inefficient Reverse Transcription (RT) | Ensure your RT enzyme is active and not expired. Optimize the amount of input RNA.[3] Consider using a mix of random hexamers and oligo(dT) primers for cDNA synthesis to ensure comprehensive transcript coverage.[4] Pre-incubating the template and primers at 65-70°C for 5 minutes followed by rapid cooling on ice can help with inefficient priming.[4] |
| Suboptimal Primer/Probe Design | Verify primer specificity using tools like Primer-BLAST.[2] Ensure primers span exon-exon junctions to avoid amplifying genomic DNA.[2] Check for secondary structures like hairpins and dimers.[2] |
| Presence of PCR Inhibitors | Dilute your cDNA template (e.g., 1:10) to reduce the concentration of inhibitors.[2][5] Re-purify your RNA or cDNA to remove potential inhibitors. |
| Incorrect PCR Cycling Conditions | Optimize the annealing temperature of your primers using a temperature gradient.[4] Ensure the extension time is sufficient for your amplicon length.[6] |
| Low Target Gene Expression | The gene of interest may have very low expression in your samples.[3] Increase the amount of cDNA template per reaction.[3] |
| Issues with Reagents | Use fresh aliquots of master mix and primers.[4] If using a new batch of reagents, validate it against a previous, known-good batch. |
Problem 2: Inconsistent or variable Cq values between replicates
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting.[4] Mix all solutions thoroughly before aliquoting.[2] Use calibrated pipettes. |
| Poor Quality of Template RNA | Degraded or impure RNA can lead to inconsistent results.[2] See solutions for "Poor RNA Quality or Integrity" in Problem 1. |
| Low Template Concentration | At very low concentrations, stochastic effects can lead to variability. Try increasing the template amount if possible. |
| Well-to-Well Temperature Variation | Ensure your qPCR instrument is properly calibrated and provides uniform heating. |
| Incomplete Mixing of Reaction Components | Gently vortex and centrifuge your reaction plates before starting the run to ensure all components are mixed and at the bottom of the wells. |
Problem 3: Amplification in No-Template Control (NTC)
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Contamination of Reagents | Use fresh, dedicated aliquots of water, master mix, and primers.[4] |
| Contaminated Work Area or Pipettes | Clean your workspace and pipettes with a DNA decontamination solution.[4] Use aerosol-resistant filter tips.[2] |
| Primer-Dimers | This is especially common with SYBR Green-based assays. Analyze the melt curve to distinguish primer-dimers from the specific product.[2] Optimize primer concentration or redesign primers to minimize dimer formation.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound, like other vitamin D analogs, is expected to exert its effects primarily through the Vitamin D Receptor (VDR).[8][9] Upon binding to this compound, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[8][10] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the activation or repression of their transcription.[8][10][11]
Q2: Which genes are commonly regulated by vitamin D analogs and serve as good positive controls?
A well-established target gene for vitamin D analogs is CYP24A1, which encodes the enzyme responsible for catabolizing active vitamin D.[12][13] Its expression is typically upregulated in response to treatment.[12][13] Other potential target genes can be involved in cell proliferation, differentiation, and calcium homeostasis.[14]
Q3: How long should I treat my cells with this compound before checking for gene expression changes?
The optimal treatment time can vary depending on the cell type and the target gene. A time-course experiment is recommended. A common starting point is to treat cells for 24 to 48 hours.[12]
Q4: What concentration of this compound should I use?
The optimal concentration will depend on the specific analog and the cell line. It is advisable to perform a dose-response experiment to determine the most effective concentration. Concentrations used in published studies for other vitamin D analogs often range from nanomolar to micromolar concentrations.[14][15]
Experimental Protocols
Protocol: Cell Treatment with this compound and RNA Extraction
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvest.
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO or ethanol).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24-48 hours).
-
RNA Extraction: After incubation, wash the cells with PBS and lyse them directly in the plate using a suitable lysis buffer from an RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer and assess its purity (A260/280 ratio). Check RNA integrity on an agarose gel or with a Bioanalyzer.
Protocol: Two-Step RT-qPCR
-
DNase Treatment (Optional but Recommended): Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[2]
-
Reverse Transcription (cDNA Synthesis): Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers. Follow the manufacturer's protocol for the reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare a master mix containing qPCR master mix (with SYBR Green or TaqMan probe), forward primer, reverse primer, and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells.
-
Add diluted cDNA (e.g., 1:10 dilution) to the respective wells.
-
Include no-template controls (NTCs) containing master mix and water instead of cDNA.
-
Include a positive control if available.
-
-
qPCR Run: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension steps), followed by a melt curve analysis for SYBR Green-based assays.
-
Data Analysis: Analyze the amplification data to determine the Cq values. Calculate the relative gene expression using a method such as the ΔΔCq method, normalizing to a stable housekeeping gene.
Visualizations
Caption: this compound Signaling Pathway.
References
- 1. go.idtdna.com [go.idtdna.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. researchgate.net [researchgate.net]
- 4. pcrbio.com [pcrbio.com]
- 5. pcrbio.com [pcrbio.com]
- 6. Troubleshooting PCR and RT-PCR Amplification [merckmillipore.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Calcitriol: Function, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Impact of Vitamin D on Expression of SIRT7 and CYP24A1 in Human Breast Cancer Cells - Research in Veterinary Science and Medicine [veterinaryscimed.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Vitamin D analogs on gene expression profiling in human coronary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of vitamin D treatment on functional expression of drug disposition pathways in human kidney proximal tubule cells during simulated uremia - PMC [pmc.ncbi.nlm.nih.gov]
achieving consistent results with methylene calcitriol batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent results with different batches of methylene calcitriol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of calcitriol, the active form of vitamin D3. Its primary mechanism of action is binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[] Upon binding, the this compound-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[2] This modulation of gene expression leads to various cellular responses, including cell cycle arrest and apoptosis in cancer cells.[]
Q2: What are the common sources of batch-to-batch variability with this compound?
Batch-to-batch variability of this compound can arise from several factors, primarily related to its synthesis and stability:
-
Synthesis-Related Impurities: this compound is a known impurity of calcitriol synthesis.[][3] Variations in the synthetic process can lead to the presence of different types and levels of impurities in each batch.
-
Purity Levels: The purity of the compound can differ between batches, affecting its effective concentration and biological activity.
-
Degradation: this compound, similar to calcitriol, is susceptible to degradation by light, heat, and oxidation. Improper handling and storage can lead to the formation of degradation products, reducing the potency of the compound.
-
Solvent and Formulation: The solvent used to dissolve this compound and the formulation of the final product can impact its stability and delivery to cells in in vitro and in vivo experiments.
Q3: How should I properly handle and store this compound to ensure its stability?
To maintain the integrity and stability of this compound, follow these handling and storage guidelines:
-
Storage of Solid Compound: Store solid this compound in a tightly sealed container, protected from light, at -20°C.
-
Preparation of Stock Solutions: Prepare stock solutions in a suitable anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol. It is recommended to prepare fresh solutions for each experiment.
-
Storage of Stock Solutions: If storage of stock solutions is necessary, aliquot into small volumes in tightly sealed, light-protected vials and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or vehicle immediately before use.
Troubleshooting Guide
Inconsistent Results in Cell-Based Assays
| Observed Problem | Potential Cause | Recommended Solution |
| Lower than expected potency or no biological effect. | Degradation of this compound. | 1. Verify the storage conditions of the solid compound and stock solutions (protection from light, appropriate temperature). 2. Prepare fresh stock and working solutions for each experiment. 3. Perform a quality control check of the compound using HPLC to assess its purity and integrity. |
| Incorrect concentration of the working solution. | 1. Ensure accurate dilution of the stock solution. 2. Verify the concentration of the stock solution. If possible, confirm the concentration spectrophotometrically, although this may be challenging for this compound. | |
| Cell line responsiveness. | 1. Confirm the expression of the Vitamin D Receptor (VDR) in your cell line. 2. Check the passage number of your cells; prolonged culturing can alter cellular responses. | |
| High variability between replicate wells or experiments. | Inconsistent seeding of cells. | 1. Ensure a homogenous cell suspension before seeding. 2. Use a calibrated multichannel pipette for cell seeding and compound addition. |
| Edge effects in multi-well plates. | 1. Avoid using the outer wells of the plate for experimental samples. 2. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Precipitation of the compound in the culture medium. | 1. Observe the wells under a microscope after adding the compound to check for precipitation. 2. Consider using a lower concentration of the compound or a different solvent for the stock solution. | |
| Unexpected cytotoxicity at low concentrations. | Presence of cytotoxic impurities in the batch. | 1. Request a Certificate of Analysis (CoA) from the supplier for the specific batch, detailing the purity and impurity profile. 2. If possible, perform an independent purity analysis (e.g., HPLC-MS). |
| Solvent toxicity. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic level for your cell line (typically <0.5%). 2. Include a vehicle control (medium with the same concentration of solvent) in your experimental design. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protected microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, LNCaP)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for MTT cell viability assay.
Logical Relationship of Troubleshooting Inconsistent Results
Caption: Troubleshooting logic for inconsistent results.
References
Validation & Comparative
Methylene Calcitriol vs. Calcitriol: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of methylene calcitriol (also known as 2-methylene-19-nor-(20S)-1,25-dihydroxyvitamin D3 or 2MD) and its parent compound, calcitriol. The information presented is supported by experimental data to assist in research and drug development decisions.
At a Glance: Key Differences in Efficacy
| Parameter | This compound (2MD) | Calcitriol | Reference |
| Gene Expression Potency | ~100-fold more potent | Standard | [1] |
| Osteoclastogenesis Stimulation | ~100-fold more potent | Standard | |
| Bone Resorption Activity | ~100-fold more potent | Standard | |
| Leukemia Cell Proliferation Inhibition (Analogs) | ~10 to 100-fold more potent | Standard | [2] |
Mechanism of Action: A Tale of Enhanced VDR Activation
Both calcitriol and this compound exert their effects through the Vitamin D Receptor (VDR), a nuclear transcription factor.[1][3] The binding of these ligands to the VDR initiates a cascade of events leading to the regulation of gene expression.
The Calcitriol Pathway:
Calcitriol, the active form of Vitamin D3, binds to the VDR. This binding induces a conformational change in the VDR, leading to its heterodimerization with the retinoid X receptor (RXR).[4] This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[4] This interaction modulates the transcription of genes involved in a variety of cellular processes, including calcium homeostasis, cell proliferation, and differentiation.[3]
The this compound Advantage:
While the fundamental pathway is the same, this compound exhibits significantly higher potency. Experimental evidence suggests that the uptake of both compounds into the cell and their initial binding to the VDR are comparable.[1] However, this compound is more effective at:
-
Promoting VDR-RXR Interaction: It enhances the formation of the VDR-RXR heterodimer.[1]
-
Inducing a Unique VDR Conformation: This altered conformation increases the affinity of the VDR-RXR complex for VDREs on the DNA.[1]
-
Enhancing Coactivator Recruitment: this compound is more potent in promoting the interaction of the VDR-RXR complex with transcriptional coactivators such as SRC-1 and DRIP205.[1]
These molecular enhancements lead to a more robust and sustained transcriptional response at significantly lower concentrations compared to calcitriol.
Comparative Efficacy in Cellular Processes
Cell Proliferation
Cell Differentiation
Both molecules are known to induce differentiation in various cell types. This compound has demonstrated significantly higher potency in inducing the differentiation of osteoclasts, a key process in bone metabolism.[1] Studies on human promyelocytic leukemia cells (HL-60) have also indicated that analogs of calcitriol can be more potent in inducing monocytic differentiation.[5]
Experimental Protocols
Vitamin D Receptor (VDR) Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound to the VDR.
Principle: The assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled known VDR ligand (e.g., [3H]calcitriol) for binding to the VDR.
Methodology:
-
Preparation of VDR: A source of VDR is required, typically from rat intestine or recombinant sources.
-
Incubation: A constant amount of VDR and radiolabeled calcitriol are incubated with varying concentrations of the unlabeled test compound.
-
Separation: After incubation, the bound and free radioligand are separated. This can be achieved by methods such as hydroxylapatite adsorption or size-exclusion chromatography.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This value is then used to calculate the equilibrium dissociation constant (Ki), which reflects the binding affinity of the test compound.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess cell viability and proliferation.
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compounds (this compound and calcitriol) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours.
-
Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
Osteogenic Differentiation (Alizarin Red S Staining) Assay
This assay is used to detect and quantify the mineralization of the extracellular matrix, a hallmark of osteogenic differentiation.
Principle: Alizarin Red S is a dye that selectively binds to calcium salts, forming a red-orange precipitate.
Methodology:
-
Cell Culture and Induction: Osteoprogenitor cells (e.g., mesenchymal stem cells) are cultured in an osteogenic induction medium containing the test compounds.
-
Fixation: After a defined period of differentiation (e.g., 14-21 days), the cells are fixed with a solution like 4% paraformaldehyde.
-
Staining: The fixed cells are stained with an Alizarin Red S solution (typically at pH 4.1-4.3).[6]
-
Washing: Excess stain is washed away with deionized water.
-
Visualization: The stained mineralized nodules can be visualized and imaged using a microscope.
-
Quantification (Optional): For a quantitative analysis, the stain can be extracted from the cells using a solution like 10% cetylpyridinium chloride, and the absorbance of the extracted solution is measured.[7]
Conclusion
The available experimental data strongly indicate that this compound is a significantly more potent analog of calcitriol. Its enhanced efficacy stems from its ability to induce a more favorable VDR conformation, leading to improved interaction with RXR and coactivators, and consequently, a more robust transcriptional response. This heightened potency translates to superior performance in inhibiting cell proliferation and inducing differentiation in various in vitro models. These findings position this compound as a promising candidate for further investigation in therapeutic areas where potent VDR activation is desirable.
References
- 1. 2-Methylene-19-nor-(20S)-1,25-dihydroxyvitamin D3 potently stimulates gene-specific DNA binding of the vitamin D receptor in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative Activity and in Vivo Toxicity of Double-Point Modified Analogs of 1,25-Dihydroxyergocalciferol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. 24- and 26-homo-1,25-dihydroxyvitamin D3: preferential activity in inducing differentiation of human leukemia cells HL-60 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ixcellsbiotech.com [ixcellsbiotech.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
A Comparative Analysis of Methylene Calcitriol (2MD) and Other Vitamin D Analogs for Researchers and Drug Development Professionals
A deep dive into the comparative efficacy, mechanism of action, and experimental evaluation of 2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3 (2MD) against other prominent vitamin D analogs such as calcitriol, calcipotriol, tacalcitol, and maxacalcitol.
This guide provides a comprehensive comparative analysis of methylene calcitriol, a potent vitamin D analog, with other widely recognized analogs. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at their performance based on available experimental data.
Mechanism of Action: A Common Pathway with a Potent Twist
Vitamin D and its analogs exert their biological effects primarily through the vitamin D receptor (VDR), a member of the nuclear receptor superfamily.[1][2] Upon ligand binding, the VDR forms a heterodimer with the retinoid X receptor (RXR), and this complex then binds to vitamin D response elements (VDREs) on the DNA, modulating the transcription of target genes.[1][2] This signaling pathway is central to the regulation of calcium and phosphate homeostasis, cellular differentiation, and proliferation.[3][4]
This compound (2MD), chemically known as 2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3, distinguishes itself through its enhanced potency.[5] Studies have revealed that 2MD is a highly potent analog of calcitriol, with its actions also mediated through the VDR.[5] The molecular basis for its heightened activity lies in its ability to induce a unique conformation in the VDR. This conformational change leads to a significant increase in the affinity of the VDR for DNA and enhances its interaction with coactivators like SRC-1 and DRIP205.[5] This amplified recruitment of coactivators results in a more robust transcriptional response compared to calcitriol, even at lower concentrations.[5]
Quantitative Comparison of Vitamin D Analogs
To facilitate a clear comparison, the following tables summarize the available quantitative data on the binding affinity to the Vitamin D Receptor (VDR) and the anti-proliferative activity of this compound and other key vitamin D analogs.
Table 1: Vitamin D Receptor (VDR) Binding Affinity
| Compound | Relative Binding Affinity (Compared to Calcitriol) | Notes |
| This compound (2MD) | High affinity | Binds with high affinity to the recombinant rat VDR.[6] |
| Calcitriol | 100% (Reference) | The natural, biologically active form of vitamin D3. |
| Calcipotriol | ~100% | Similar affinity to calcitriol. |
| Tacalcitol | Lower than calcitriol | Generally exhibits lower affinity compared to calcitriol. |
| Maxacalcitol | Lower than calcitriol | Shows lower binding affinity to the VDR compared to calcitriol.[7] |
Table 2: Anti-proliferative Activity (IC50/EC50 Values)
| Compound | Cell Line | IC50/EC50 | Potency vs. Calcitriol |
| This compound (2MD) | 3T3-L1 preadipocytes | ~2 orders of magnitude more potent | In preventing adipocyte differentiation.[8] |
| Calcitriol | Various cancer cell lines | Varies by cell line | Reference for comparison. |
| Calcipotriol | Keratinocytes | Potent inhibitor | Often used in psoriasis treatment due to its anti-proliferative effects. |
| Tacalcitol | Keratinocytes | Effective inhibitor | Used in the topical treatment of psoriasis. |
| Maxacalcitol | Keratinocytes | Potent inhibitor | Reported to be more effective than calcipotriol and tacalcitol in reducing keratinocyte proliferation.[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.
Competitive Vitamin D Receptor (VDR) Binding Assay
This assay is used to determine the relative binding affinity of a test compound for the VDR compared to a radiolabeled ligand, typically [3H]-1α,25-(OH)2D3.
Protocol:
-
Preparation of VDR: A source of VDR is required, which can be a recombinant protein or a cell lysate from a VDR-expressing cell line.
-
Incubation: A constant amount of VDR and radiolabeled calcitriol is incubated with increasing concentrations of the unlabeled test compound (e.g., this compound or other analogs).
-
Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated. This can be achieved by methods such as hydroxylapatite adsorption, dextran-coated charcoal, or size-exclusion chromatography.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled calcitriol (IC50) is determined. The relative binding affinity (RBA) is then calculated as (IC50 of calcitriol / IC50 of test compound) x 100%.
Cell Proliferation Assay (MTT/XTT Assay)
These colorimetric assays are widely used to assess the anti-proliferative effects of compounds on cultured cells.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the vitamin D analogs for a specified period (e.g., 24, 48, or 72 hours).
-
Addition of MTT/XTT Reagent: After the treatment period, the media is replaced with a solution containing a tetrazolium salt (MTT or XTT).
-
Incubation: The plate is incubated for a few hours, during which metabolically active cells reduce the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 450 and 570 nm).
-
Data Analysis: The absorbance is proportional to the number of viable cells. The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[10][11]
Luciferase Reporter Gene Assay for VDR Activation
This assay measures the ability of a compound to activate the VDR and induce the transcription of a reporter gene.
Protocol:
-
Cell Transfection: Cells are co-transfected with two plasmids: one expressing the VDR and another containing a luciferase reporter gene under the control of a promoter with one or more VDREs.
-
Compound Treatment: After transfection, the cells are treated with different concentrations of the vitamin D analogs.
-
Cell Lysis: Following the treatment period, the cells are lysed to release the luciferase enzyme.
-
Luciferase Assay: The cell lysate is mixed with a luciferase substrate (luciferin). The luciferase enzyme catalyzes the conversion of luciferin into oxyluciferin, a reaction that produces light.
-
Luminescence Measurement: The amount of light produced is measured using a luminometer.
-
Data Analysis: The luminescence intensity is proportional to the level of VDR activation. The concentration of the compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.[12]
Visualizing the Molecular Pathways and Workflows
To better understand the concepts discussed, the following diagrams created using Graphviz illustrate the VDR signaling pathway and the general workflow of the experimental assays.
Caption: Vitamin D Receptor (VDR) Signaling Pathway.
Caption: General Experimental Workflow for Cellular Assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Alternative Binding Sites at the Vitamin D Receptor and their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Removal of the 20-methyl group from 2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3 (2MD) selectively eliminates bone calcium mobilization activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological properties of 2-methylene-19-nor-25-dehydro-1α-hydroxyvitamin D3-26,23-lactones—weak agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methylene-19-nor-(20S)-1,25-dihydroxyvitamin D3 potently stimulates gene-specific DNA binding of the vitamin D receptor in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New analogs of 2-methylene-19-nor-(20S)-1,25-dihydroxyvitamin D3 with conformationally restricted side chains: evaluation of biological activity and structural determination of VDR-bound conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Methylene-19-nor-1alpha-hydroxyvitamin D3 analogs inhibit adipocyte differentiation and PPARgamma2 gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 26-Desmethyl-2-methylene-22-ene-19-nor-1α,25-dihydroxyvitamin D3 compounds selectively active on intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. indigobiosciences.com [indigobiosciences.com]
Methylene Calcitriol: A Comparative Analysis of Vitamin D Receptor Binding Affinity
Methylene calcitriol, scientifically known as 2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3 (2MD), is a synthetic analog of calcitriol, the hormonally active form of vitamin D.[1] It is recognized as a highly potent agonist whose biological effects are mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates a multitude of genes.[1][2] This guide provides a comparative analysis of the VDR binding affinity of this compound against its natural counterpart, calcitriol, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative VDR Binding Affinity
The binding affinity of a ligand to its receptor is a critical determinant of its biological potency. Competitive binding assays are employed to quantify this interaction, often expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. Experimental data demonstrates that this compound binds to the VDR with an affinity that is significantly greater than that of calcitriol.
| Compound | Common Name | Ki (nM)[3] | Relative Binding Affinity (vs. Calcitriol)[3] |
| 1α,25-(OH)₂D₃ | Calcitriol | 0.22 | 1 |
| 2-methylene-19-nor-(20S)-1α,25-(OH)₂D₃ | This compound (2MD) | 0.08 | 2.75 |
Table 1: Competitive binding data for Calcitriol and this compound to the full-length recombinant rat Vitamin D Receptor. The Ki values represent the inhibition constant, with a lower value indicating stronger affinity.
Molecular Basis for Enhanced Potency
While this compound exhibits superior binding affinity, its remarkable potency is also attributed to post-binding events. Studies have shown that the uptake of this compound and calcitriol into cells and their initial association with VDR are similar.[1] However, this compound is significantly more effective at stimulating the expression of vitamin D-sensitive genes, in some cases at concentrations two orders of magnitude lower than calcitriol.[1] The molecular mechanism for this enhanced activity is its ability to induce a unique conformation in the VDR, which promotes a stronger interaction with the Retinoid X Receptor (RXR) and coactivators, leading to enhanced binding of the VDR complex to specific DNA sequences (Vitamin D Response Elements).[1]
Experimental Protocols
VDR Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound (e.g., this compound) for the VDR by measuring its ability to compete with a radiolabeled VDR ligand (e.g., [³H]-calcitriol).
Materials:
-
Full-length recombinant Vitamin D Receptor (e.g., from rat).
-
Radiolabeled ligand: [³H]-1α,25-(OH)₂D₃.
-
Unlabeled ligands: Calcitriol (for standard curve) and this compound (test compound).
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, EDTA).
-
Wash Buffer.
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled calcitriol (for the standard curve) and this compound in the assay buffer.
-
Incubation: In a 96-well plate, incubate a fixed amount of the recombinant VDR with a fixed concentration of [³H]-1α,25-(OH)₂D₃ and varying concentrations of the unlabeled competitor ligands. Include wells for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of unlabeled calcitriol).
-
Equilibrium: Allow the reaction to reach equilibrium by incubating for a specified time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The receptor-ligand complexes are retained on the filter.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[3]
Visualized Pathways and Workflows
Genomic Signaling Pathway of VDR Activation
The diagram below illustrates the classical nuclear signaling pathway initiated by the binding of a VDR agonist like this compound.
Workflow for Competitive VDR Binding Assay
This flowchart outlines the key steps of the experimental protocol used to determine VDR binding affinity.
References
- 1. 2-Methylene-19-nor-(20S)-1,25-dihydroxyvitamin D3 potently stimulates gene-specific DNA binding of the vitamin D receptor in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Removal of the 20-methyl group from 2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3 (2MD) selectively eliminates bone calcium mobilization activity - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: Methylene Calcitriol vs. Paricalcitol in Vitamin D Receptor Activation
Molecular Mechanism and Vitamin D Receptor (VDR) Interaction
Both methylene calcitriol and paricalcitol exert their biological effects through the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression.[1][2] However, preclinical data suggest nuances in their interaction with the VDR, which may underpin their differing biological activities.
Paricalcitol is a synthetic analog of calcitriol with modifications to the side chain and the A-ring.[1] It is known to be a selective VDR activator, and its biological actions are mediated through binding to the VDR, leading to the modulation of vitamin D-responsive pathways.[1]
This compound is a highly potent analog of calcitriol.[1] Preclinical studies indicate that it stimulates the expression of vitamin D-sensitive genes at concentrations approximately 100 times lower than calcitriol.[1] This enhanced potency is not due to increased cellular uptake or VDR association but rather to its ability to promote a unique VDR conformation that enhances its binding to DNA.[1] this compound also demonstrates a high binding affinity for the recombinant rat VDR.[3]
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from various preclinical studies, offering a side-by-side comparison of this compound and paricalcitol across key performance indicators. It is important to note that these data are collated from different studies and are not from direct comparative experiments.
Table 1: Effects on Parathyroid Hormone (PTH) and Mineral Metabolism
| Parameter | This compound | Paricalcitol |
| PTH Suppression | Potent suppression of PTH has been suggested by its high potency in VDR activation, though specific preclinical data on PTH suppression is limited in the provided search results. | Effectively reduces PTH levels in preclinical models of renal insufficiency.[1] |
| Serum Calcium | Some analogs of this compound have shown high bone mobilizing activity, which can lead to increased serum calcium.[3] | Exhibits less calcemic activity compared to calcitriol at comparable PTH-suppressing doses.[1] |
| Serum Phosphorus | Data not available in the provided search results. | Exhibits less phosphatemic activity compared to calcitriol.[1] |
Table 2: Effects on Bone Metabolism
| Parameter | This compound | Paricalcitol |
| Bone Formation | Some analogs demonstrate high bone mobilizing activity in vivo.[3] | Preclinical data on direct effects on bone formation markers were not prominent in the search results, with the primary focus being on PTH suppression. |
| Bone Resorption | High bone mobilizing activity of some analogs suggests a potential increase in bone resorption.[3] | Primarily acts to reduce PTH, which in turn would decrease PTH-mediated bone resorption. |
Experimental Protocols
Detailed methodologies are crucial for interpreting preclinical data. The following sections outline the typical experimental protocols used in the studies of this compound and paricalcitol.
This compound: In Vitro Gene Expression Assay
-
Cell Line: Osteoblastic cells.
-
Treatment: Cells were treated with varying concentrations of this compound or calcitriol.
-
Analysis: The expression of vitamin D-sensitive genes such as 25-hydroxyvitamin D3-24-hydroxylase (Cyp24), osteopontin, and receptor activator of NF-kappa B ligand (RANKL) was measured using quantitative real-time PCR.
-
Objective: To assess the potency of this compound in stimulating VDR-mediated gene transcription compared to calcitriol.[1]
References
- 1. 2-Methylene-19-nor-(20S)-1,25-dihydroxyvitamin D3 potently stimulates gene-specific DNA binding of the vitamin D receptor in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 3. New analogs of 2-methylene-19-nor-(20S)-1,25-dihydroxyvitamin D3 with conformationally restricted side chains: evaluation of biological activity and structural determination of VDR-bound conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head study of methylene calcitriol and maxacalcitol
An Objective Comparison of Vitamin D Analogs in Dermatological Research: A Head-to-Head Analysis of Calcipotriol and Maxacalcitol
Initially, a was requested. However, a thorough review of scientific literature revealed no direct comparative studies between these two compounds. Methylene calcitriol is identified as a synthetic derivative and an impurity of calcitriol, with limited available data on its clinical performance.
To provide a valuable and data-rich resource for researchers, scientists, and drug development professionals, this guide presents a head-to-head comparison of two widely studied and clinically significant vitamin D analogs: calcipotriol and maxacalcitol . Both are utilized in the topical treatment of psoriasis, and their comparative efficacy and safety have been evaluated in several studies.
Executive Summary
This guide provides a comprehensive comparison of calcipotriol and maxacalcitol, focusing on their efficacy, safety, and mechanism of action in the context of psoriasis treatment. The information is compiled from peer-reviewed studies to provide an objective overview for research and drug development professionals. In vitro studies have suggested that maxacalcitol is approximately 10 times more potent at suppressing keratinocyte proliferation than calcipotriol.[1] However, clinical findings present a more nuanced picture.
Mechanism of Action
Both calcipotriol and maxacalcitol are synthetic analogs of vitamin D3 and exert their therapeutic effects primarily by binding to the Vitamin D Receptor (VDR). The VDR is a nuclear transcription factor that regulates gene expression. The binding of these analogs to the VDR in skin cells, particularly keratinocytes and T-cells, leads to the modulation of genes involved in cell proliferation, differentiation, and inflammation. This is the key mechanism behind their efficacy in treating psoriasis, a condition characterized by hyperproliferation of keratinocytes and inflammation.[2]
While both compounds share a common mechanism, differences in their chemical structure may lead to variations in VDR affinity, interaction with co-activator proteins, and metabolic pathways, potentially influencing their clinical profiles. Calcipotriol has a comparable affinity for the VDR as the endogenous calcitriol but has less than 1% of the activity in regulating calcium metabolism.[2]
Head-to-Head Efficacy Data
Clinical studies have compared the efficacy of calcipotriol and maxacalcitol in the treatment of psoriasis, both as monotherapy and in combination with other treatments like narrow-band ultraviolet B (NBUVB) therapy.
| Parameter | Calcipotriol | Maxacalcitol | Study Details |
| Improvement in Psoriasis Area and Severity Index (PASI) | More rapid improvement.[3] | Effective, but potentially less rapid improvement than calcipotriol.[3] | Retrospective observational study with NBUVB combination therapy.[3] |
| NBUVB Requirement in Combination Therapy | Required lower levels of NBUVB irradiation.[3] | Required higher levels of NBUVB irradiation.[3] | Retrospective observational study.[3] |
| Marked Improvement or Clearance (Monotherapy) | 46% | 55% (at 25 µg/g) | Phase II double-blind, randomized, left vs. right study.[1][4] |
| Investigator's Assessment | - | Maxacalcitol 25 µg/g rated better than calcipotriol (P < 0.05).[1][4] | Phase II double-blind, randomized, left vs. right study.[1][4] |
Safety and Tolerability
The safety profile of topical vitamin D analogs is a crucial consideration, particularly concerning local irritation and systemic effects on calcium metabolism.
| Parameter | Calcipotriol | Maxacalcitol | Study Details |
| Local Skin Irritation | Generally well-tolerated, but can cause lesional or perilesional irritation.[5] | Also well-tolerated.[4] | Data from multiple clinical trials.[4][5] |
| Serum Calcium Levels | No significant difference between the two groups in a combination therapy study.[3] A slight increase was noted after 4 weeks of treatment in both groups.[3] | No significant difference between the two groups in a combination therapy study.[3] A slight increase was noted after 4 weeks of treatment in both groups.[3] | Retrospective observational study with NBUVB.[3] |
| Systemic Calcemic Effects (in rats) | Lower calcemic effect.[6] | Significantly higher serum calcium levels compared to calcipotriol.[6] | Preclinical study in rats.[6] |
Experimental Protocols
Below are summaries of the methodologies used in key comparative studies.
Study 1: Combination Therapy with NBUVB
-
Objective: To compare the efficacy of topical calcipotriol and maxacalcitol in combination with narrow-band UVB radiation for psoriasis vulgaris.[3]
-
Study Design: A retrospective observational study.[3]
-
Participants: 21 patients with psoriasis vulgaris.[3]
-
Intervention: Patients were treated with either calcipotriol or maxacalcitol in combination with narrow-band UVB therapy.[3]
-
Efficacy Evaluation: Assessment of improvement in Psoriasis Area and Severity Index (PASI) scores and the required dose of NBUVB irradiation.[3]
-
Safety Evaluation: Monitoring of serum calcium levels and other adverse effects.[3]
Study 2: Dose-Finding Monotherapy Study
-
Objective: To determine the clinical efficacy of different concentrations of once-daily topical maxacalcitol compared to a placebo and an active comparator (calcipotriol).[1]
-
Study Design: A phase II double-blind, randomized, left vs. right, concentration-response study.[1]
-
Participants: 144 patients with mild to moderate chronic plaque psoriasis.[1]
-
Intervention: Patients applied different concentrations of maxacalcitol ointment (6, 12.5, 25, and 50 µg/g) to psoriatic plaques on one side of the body and a placebo or calcipotriol ointment 50 µg/g on the other side, once daily for 8 weeks.[1][4]
-
Primary Efficacy Parameters: Psoriasis Severity Index (PSI) based on the sum of scores for erythema, scaling, and induration, and the investigators' overall assessment of the patient's response to therapy at 8 weeks.[1]
-
Secondary Efficacy Parameters: Investigators' and patients' side preference.[1][4]
-
Safety Evaluation: Reporting of adverse events, including local skin irritation and effects on serum calcium levels.[4]
Conclusion for the Research Professional
The available evidence suggests that both calcipotriol and maxacalcitol are effective topical treatments for psoriasis. While in vitro data indicates higher potency for maxacalcitol in suppressing keratinocyte proliferation, clinical studies show a more complex picture.
-
Maxacalcitol at a concentration of 25 µg/g may offer a slight efficacy advantage in monotherapy, as suggested by one study where it was rated more favorably by investigators than calcipotriol.[1][4]
-
Calcipotriol may lead to a more rapid improvement and require a lower adjuvant dose of NBUVB when used in combination therapy.[3]
From a safety perspective, both are generally well-tolerated. However, preclinical data in rats suggest that maxacalcitol may have a greater systemic effect on calcium levels, a factor that warrants consideration in drug development and clinical application.[6]
For researchers and drug development professionals, these findings highlight the importance of not relying solely on in vitro potency when predicting clinical outcomes. The subtle structural differences between these vitamin D analogs can translate into different clinical profiles, emphasizing the need for head-to-head clinical trials to delineate the specific advantages of new therapeutic candidates. Future research could focus on the long-term comparative effectiveness of these agents and their impact on patient-reported outcomes.
References
- 1. Topical maxacalcitol for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Comparison of the efficacy of calcipotriol and maxacalcitol in combination with narrow-band ultraviolet B therapy for the treatment of psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Calcipotriol ointment. A review of its use in the management of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing the Cross-Reactivity of Methylene Calcitriol with Other Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methylene calcitriol, also known as 2-methylene-19-nor-(20S)-1,25-dihydroxyvitamin D3 (2MD), a potent analog of calcitriol, the active form of Vitamin D. The primary focus is to assess its cross-reactivity profile with other nuclear receptors, a critical aspect for evaluating its selectivity and potential off-target effects. This document summarizes available data, details relevant experimental protocols, and utilizes visualizations to illustrate key pathways and workflows.
Introduction to this compound and its Primary Target
This compound is a synthetic analog of calcitriol designed for enhanced biological activity. Its actions are primarily mediated through the Vitamin D Receptor (VDR) , a member of the nuclear receptor superfamily. Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
Studies have consistently demonstrated that this compound is a highly potent VDR agonist, exhibiting significantly greater activity in stimulating VDR-mediated gene transcription than the natural ligand, calcitriol. This enhanced potency is attributed to its ability to promote a unique VDR conformation that leads to increased affinity for DNA.
Cross-Reactivity Assessment with Other Nuclear Receptors
A crucial aspect of characterizing any therapeutic agent is to determine its selectivity for its intended target. In the context of this compound, this involves assessing its potential to bind to and activate other nuclear receptors, which could lead to unintended biological effects. The primary receptors of concern for cross-reactivity with a VDR agonist include the Pregnane X Receptor (PXR), Liver X Receptor (LXR), Farnesoid X Receptor (FXR), and the Glucocorticoid Receptor (GR), due to similarities in their ligand-binding domains and their roles in regulating metabolism and cellular processes.
Data Presentation:
Despite a thorough review of the scientific literature, no direct experimental studies quantifying the cross-reactivity of this compound with PXR, LXR, FXR, or GR were identified. The existing research has predominantly focused on its high affinity and potent activation of the VDR. One study did show that this compound can inhibit adipocyte differentiation by preventing the induction of PPARgamma2, a process that is dependent on the VDR.[1]
The absence of specific cross-reactivity data highlights a significant gap in the current understanding of this compound's selectivity profile. To address this, this guide outlines the standard experimental protocols that would be employed to generate such crucial data.
Table 1: Hypothetical Comparative Binding Affinity of this compound
This table is a template for presenting data from a competitive binding assay. Currently, no published data is available for this compound against PXR, LXR, FXR, and GR.
| Compound | VDR (IC50, nM) | PXR (IC50, nM) | LXR (IC50, nM) | FXR (IC50, nM) | GR (IC50, nM) |
| This compound | Data Available (High Affinity) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Calcitriol (Reference) | ~0.1 - 1 | >1000 | >1000 | >1000 | >1000 |
Table 2: Hypothetical Comparative Transcriptional Activation of this compound
This table is a template for presenting data from a transactivation assay. Currently, no published data is available for this compound against PXR, LXR, FXR, and GR responsive elements.
| Compound | VDR-Responsive Reporter (EC50, nM) | PXR-Responsive Reporter (EC50, nM) | LXR-Responsive Reporter (EC50, nM) | FXR-Responsive Reporter (EC50, nM) | GR-Responsive Reporter (EC50, nM) |
| This compound | Data Available (High Potency) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Calcitriol (Reference) | ~1 - 10 | >1000 | >1000 | >1000 | >1000 |
Experimental Protocols for Assessing Cross-Reactivity
To determine the cross-reactivity of this compound, two primary in vitro assays are essential: competitive binding assays and transactivation assays.
Competitive Binding Assay
This assay measures the ability of a test compound (this compound) to displace a known radiolabeled or fluorescently labeled ligand from the ligand-binding domain (LBD) of a specific receptor.
Methodology:
-
Receptor Preparation: Purified recombinant LBDs of VDR, PXR, LXR, FXR, and GR are used.
-
Ligand Preparation: A known high-affinity radiolabeled or fluorescently labeled ligand for each receptor is prepared at a fixed concentration.
-
Competition Reaction: The receptor LBD is incubated with the labeled ligand in the presence of increasing concentrations of this compound.
-
Detection: The amount of labeled ligand bound to the receptor is measured. For radiolabeled ligands, scintillation counting is used. For fluorescently labeled ligands, fluorescence polarization or a similar technique is employed.
-
Data Analysis: The concentration of this compound that inhibits 50% of the labeled ligand binding (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.
Transactivation Assay
This cell-based assay measures the ability of a compound to activate a receptor and induce the transcription of a reporter gene.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T, HepG2) is co-transfected with two plasmids:
-
An expression vector containing the full-length cDNA for the nuclear receptor of interest (VDR, PXR, LXR, FXR, or GR).
-
A reporter plasmid containing a luciferase or beta-galactosidase gene under the control of a promoter with specific response elements for the corresponding nuclear receptor.
-
-
Compound Treatment: The transfected cells are treated with increasing concentrations of this compound or a known agonist for each receptor (positive control).
-
Cell Lysis and Reporter Assay: After an incubation period (typically 24-48 hours), the cells are lysed, and the activity of the reporter enzyme (luciferase or beta-galactosidase) is measured.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal transcriptional activation (EC50) is determined. A lower EC50 value indicates higher potency.
Visualizations
Signaling Pathway of this compound via VDR
Caption: this compound Signaling Pathway through the Vitamin D Receptor.
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for Assessing this compound's Cross-Reactivity.
Conclusion
This compound is a well-established, highly potent agonist of the Vitamin D Receptor. Its enhanced activity compared to calcitriol makes it a compound of significant interest. However, a comprehensive assessment of its selectivity profile, particularly its cross-reactivity with other nuclear receptors such as PXR, LXR, FXR, and GR, is currently lacking in the public domain. The experimental protocols outlined in this guide provide a clear framework for generating the necessary data to fill this knowledge gap. Such studies are imperative for a complete understanding of the pharmacological profile of this compound and to ensure its safe and effective therapeutic application. Researchers are encouraged to conduct these comparative studies to fully elucidate the selectivity of this potent VDR modulator.
References
The Anti-Proliferative Efficacy of Calcitriol and its Analogs: A Comparative Guide
A Note on Terminology: This guide focuses on calcitriol and its synthetic analogs. While the term "methylene calcitriol" was specified, it does not correspond to a standardly recognized analog of vitamin D. It is presumed that this refers to the broader class of calcitriol derivatives, and as such, this document will provide a comparative analysis of well-researched and clinically relevant vitamin D analogs, namely calcipotriol and tacalcitol, in comparison to the parent compound, calcitriol.
The active form of vitamin D3, calcitriol (1α,25-dihydroxyvitamin D3), and its synthetic analogs are well-documented for their potent anti-proliferative and pro-differentiating effects on a variety of cancer cell lines.[1] These compounds exert their effects primarily through the vitamin D receptor (VDR), a nuclear transcription factor that modulates the expression of genes involved in cell cycle regulation and apoptosis.[2] A significant challenge in the clinical application of calcitriol for cancer therapy is the associated risk of hypercalcemia.[1] Consequently, numerous analogs have been synthesized with the aim of retaining or enhancing the anti-proliferative effects while minimizing calcemic side effects.[1] This guide provides a comparative overview of the anti-proliferative efficacy of calcitriol, calcipotriol, and tacalcitol, supported by experimental data and detailed methodologies.
Comparative Anti-Proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of calcitriol, calcipotriol, and tacalcitol in various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate greater potency. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Calcitriol | B16-F10 | Melanoma | 0.24 | [3] |
| HeLa | Cervical Cancer | 0.19 | [3] | |
| MCF-7 | Breast Cancer | 0.17 - 40 | [3] | |
| MDA-MB-231 | Breast Cancer | Not specified | ||
| PANC-1 | Pancreatic Cancer | Not specified | [4] | |
| Calcipotriol | T98G | Glioblastoma | Dose-dependent inhibition (1 nM - 10 µM) | [3] |
| HGC-27 | Gastric Cancer | 0.5 (used in combination) | [5] | |
| AGS | Gastric Cancer | 0.5 (used in combination) | [5] | |
| Tacalcitol | T98G | Glioblastoma | Dose-dependent inhibition (1 nM - 10 µM) | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the anti-proliferative effects of vitamin D analogs.
Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining cell viability through the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Calcitriol, Calcipotriol, or Tacalcitol stock solutions (dissolved in a suitable solvent, e.g., ethanol or DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the vitamin D analogs in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells for each sample by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Rehydration and RNase Treatment: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 1 mL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add 500 µL of PI staining solution to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental process and the mechanism of action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing anti-proliferative effects using the MTT assay.
Caption: VDR-mediated signaling pathway leading to anti-proliferative effects.
References
- 1. droracle.ai [droracle.ai]
- 2. Mechanistic Effects of Calcitriol in Cancer Biology [mdpi.com]
- 3. Vitamin D Analogues Tacalcitol and Calcipotriol Inhibit Proliferation and Migration of T98G Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Calcipotriol abrogates cancer-associated fibroblast-derived IL-8-mediated oxaliplatin resistance in gastric cancer cells via blocking PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Methylene Calcitriol and Tacalcitol: Efficacy, Mechanisms, and Experimental Insights
In the landscape of vitamin D analogs for therapeutic applications, methylene calcitriol and tacalcitol represent two distinct synthetic derivatives of calcitriol, the active form of vitamin D3. While both compounds exert their effects through the vitamin D receptor (VDR), their structural modifications lead to differing biological activities and clinical applications. This guide provides a detailed comparative study of this compound and tacalcitol, targeting researchers, scientists, and drug development professionals.
Introduction to this compound and Tacalcitol
This compound , scientifically known as 2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3 (2MD), is a synthetic analog of calcitriol characterized by a methylene substitution at the C-2 position and the absence of the C-19 methylene group.[1][2] This modification results in a compound with potent biological activities, particularly in stimulating bone formation, while exhibiting reduced calcemic effects compared to calcitriol.[2][3]
Tacalcitol , a synthetic vitamin D3 analog, is primarily used in the topical treatment of psoriasis.[][5] It modulates gene expression to inhibit the excessive growth of skin cells characteristic of psoriasis.[] Tacalcitol binds to keratinocyte vitamin D receptors to the same extent as natural vitamin D3.[]
Mechanism of Action and Signaling Pathways
Both this compound and tacalcitol are agonists of the vitamin D receptor (VDR), a nuclear transcription factor.[] Upon binding, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) on target genes, modulating their transcription. This genomic pathway is central to the therapeutic effects of both compounds.
While both compounds act via the VDR, the specific downstream effects and the potency can differ.
This compound (2MD) Signaling:
The primary signaling pathway for this compound involves the activation of the VDR, leading to the regulation of genes involved in bone metabolism and cell differentiation.[2]
Tacalcitol Signaling:
Tacalcitol's mechanism in psoriasis treatment is primarily through its anti-proliferative and pro-differentiative effects on keratinocytes, mediated by the VDR signaling pathway.[1][2][]
Comparative Data
Direct comparative studies between this compound and tacalcitol are limited. The following tables summarize their known properties based on individual studies.
Table 1: Physicochemical and Pharmacological Properties
| Property | This compound (2MD) | Tacalcitol |
| Chemical Name | 2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3 | 1α,24(R)-dihydroxyvitamin D3 |
| Molecular Formula | C28H44O3 | C27H44O3 |
| Primary Target | Vitamin D Receptor (VDR) | Vitamin D Receptor (VDR) |
| Primary Indication | Investigational (Osteoporosis) | Psoriasis vulgaris |
| Administration | Investigational (Oral, Injection) | Topical (Ointment, Lotion) |
Table 2: Comparative Efficacy and Safety Profile
| Parameter | This compound (2MD) | Tacalcitol |
| Efficacy in Psoriasis | Limited data available. | Effective in treating mild to moderate plaque psoriasis.[5] |
| Effect on Keratinocyte Proliferation | Potent inhibitor of proliferation in various cell types. | Inhibits hyper-proliferation of keratinocytes.[1] |
| Effect on Keratinocyte Differentiation | Induces differentiation. | Induces differentiation of keratinocytes.[1] |
| Calcemic Activity | Significantly less calcemic than calcitriol. | Low systemic absorption, minimal effects on calcium metabolism when used topically within recommended doses.[5] |
| Reported Side Effects | Hypercalcemia at high doses. | Local skin reactions (itching, erythema, burning), hypercalcemia (rare).[] |
Experimental Protocols
Detailed experimental methodologies are crucial for the objective comparison of these compounds. Below are representative protocols for key experiments.
Experimental Workflow: In Vitro Keratinocyte Proliferation Assay
Methodology:
-
Cell Culture: Human epidermal keratinocytes are cultured in a specialized keratinocyte growth medium.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or tacalcitol (typically ranging from 10⁻¹² to 10⁻⁶ M). A vehicle control (e.g., ethanol) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Proliferation Assay: Cell proliferation is assessed using a standard method such as the MTT assay or BrdU incorporation assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of each compound in inhibiting cell proliferation.
Conclusion
This compound and tacalcitol are both potent vitamin D analogs that function through the VDR. However, their distinct structural features lead to different therapeutic profiles. This compound (2MD) shows promise as a bone-anabolic agent with a favorable safety profile regarding calcemic effects. Tacalcitol is a well-established topical treatment for psoriasis, effectively controlling keratinocyte hyperproliferation.
Further head-to-head comparative studies, particularly in dermatological models, are necessary to fully elucidate the relative potency and therapeutic potential of this compound in skin disorders compared to established treatments like tacalcitol. Researchers are encouraged to utilize the outlined experimental protocols to generate robust comparative data to guide future drug development efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Removal of the 20-methyl group from 2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3 (2MD) selectively eliminates bone calcium mobilization activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological properties of 2-methylene-19-nor-25-dehydro-1α-hydroxyvitamin D3-26,23-lactones—weak agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New analogs of 2-methylene-19-nor-(20S)-1,25-dihydroxyvitamin D3 with conformationally restricted side chains: evaluation of biological activity and structural determination of VDR-bound conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Calcipotriol's In Vitro Efficacy in Hyperproliferative Skin Conditions
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo experimental data validating the efficacy of calcipotriol, a synthetic vitamin D3 analog, in the treatment of hyperproliferative skin diseases such as psoriasis. Calcipotriol is a cornerstone of topical therapy for mild-to-moderate psoriasis due to its favorable safety profile and efficacy in modulating keratinocyte growth and inflammation.[1][2] This document outlines the key experimental findings, from cell culture to clinical trials, offering a clear perspective on the translation of preclinical results into therapeutic applications.
Mechanism of Action: Calcipotriol vs. Calcitriol
Calcipotriol and its parent compound, calcitriol (the active form of vitamin D3), share a similar mechanism of action by binding to the vitamin D receptor (VDR), which is a member of the steroid/thyroid hormone receptor superfamily.[2][3] This interaction modulates the transcription of genes involved in cell proliferation, differentiation, and immune responses.[2][3] In the context of psoriasis, the binding of calcipotriol to the VDR in keratinocytes and T-lymphocytes leads to the inhibition of keratinocyte proliferation and the induction of their differentiation, as well as exerting immunomodulatory effects.[3][4]
A key distinction between calcipotriol and calcitriol lies in their systemic effects. Calcipotriol has a significantly shorter biological half-life and its metabolites are inactive.[3] Consequently, it has a much less pronounced effect on systemic calcium metabolism compared to calcitriol, making it a safer option for topical application in psoriasis.[3] While both are used to slow skin cell growth, calcitriol may be preferred for sensitive areas due to potentially lower irritation.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. [Calcipotriol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcipotriol inhibits the proliferation of hyperproliferative CD29 positive keratinocytes in psoriatic epidermis in the absence of an effect on the function and number of antigen-presenting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Psoriasis - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
independent verification of the therapeutic potential of methylene calcitriol
A Comparative Guide for Researchers and Drug Development Professionals
The quest for vitamin D analogs with an improved therapeutic index over the active form of vitamin D3, calcitriol, has led to the development of numerous derivatives. Among these, methylene calcitriol, specifically 2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3 (2MD), has emerged as a compound of interest. This guide provides an objective comparison of the preclinical and clinical data available for this compound against calcitriol and other vitamin D analogs, focusing on independently verified findings to assess its therapeutic potential.
I. Comparative Efficacy and Safety
This compound (2MD) has demonstrated a distinct biological activity profile compared to calcitriol, exhibiting enhanced potency in some cellular processes while showing a potentially different safety profile regarding hypercalcemia.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies comparing this compound (2MD) with calcitriol.
Table 1: In Vitro Potency of this compound (2MD) vs. Calcitriol
| Parameter | Cell Type | 2MD Potency vs. Calcitriol | Reference |
| Inhibition of Adipocyte Differentiation | 3T3-L1 preadipocytes | ~100-fold more potent | [1] |
| Stimulation of Vitamin D-Sensitive Genes | Osteoblastic cells | ~100-fold more potent | [2] |
| Stimulation of Osteoclastogenesis | Bone marrow cells | ~100-fold more potent | [3] |
| Support of New Bone Synthesis | Bone culture | Active at 10-12 M (vs. 10-8 M for calcitriol) | [3] |
Table 2: In Vivo Calcemic Activity of this compound (2MD) vs. Calcitriol in Rats
| Parameter | 2MD Activity vs. Calcitriol | Reference |
| Intestinal Calcium Transport | Approximately equal | [3] |
| Bone Calcium Mobilization | 30 to 100-fold more active | [3] |
Table 3: Clinical Trial Data for this compound (2MD) in Postmenopausal Osteopenic Women (1-year, Phase 2)
| Outcome | Placebo | 220 ng 2MD | 440 ng 2MD | Reference |
| Change in Bone Mineral Density (BMD) | No significant change | No significant increase | No significant increase | [4] |
| Change in Bone Formation Markers | No significant change | Marked increase | Marked increase | [4] |
| Change in Bone Resorption Markers | No significant change | Dose-dependent increase | Dose-dependent increase | [4] |
II. Experimental Protocols
Detailed methodologies are crucial for the independent verification of therapeutic potential. Below are representative protocols for key experiments cited in the comparison of vitamin D analogs.
Vitamin D Receptor (VDR) Binding Assay
This assay determines the affinity of a compound for the vitamin D receptor, a key initial step in its mechanism of action.
Objective: To quantify the binding affinity of this compound and other analogs to the VDR.
Methodology:
-
Preparation of Reagents:
-
Recombinant full-length human VDR.
-
Radio-labeled [3H]1α,25(OH)2D3 (calcitriol).
-
Unlabeled competitor ligands (this compound, calcitriol, etc.) at various concentrations.
-
Binding buffer (e.g., Tris-HCl, EDTA, dithiothreitol, and sodium molybdate).
-
Hydroxyapatite slurry.
-
-
Assay Procedure:
-
Incubate a fixed amount of recombinant VDR with a fixed concentration of [3H]1α,25(OH)2D3 in the presence of increasing concentrations of the unlabeled competitor ligand.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period (e.g., 4 hours) to reach equilibrium.
-
Add hydroxyapatite slurry to the incubation mixture to bind the VDR-ligand complex.
-
Wash the hydroxyapatite pellets to remove unbound ligand.
-
Measure the radioactivity of the pellets using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the competitor ligand.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the relative binding affinity (RBA) compared to calcitriol.
-
HL-60 Cell Differentiation Assay
This assay assesses the ability of vitamin D analogs to induce differentiation of human promyelocytic leukemia cells (HL-60) into monocytes/macrophages, a measure of their potential anti-cancer activity.
Objective: To compare the potency of this compound and calcitriol in inducing HL-60 cell differentiation.
Methodology:
-
Cell Culture:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
-
Treatment:
-
Seed HL-60 cells at a specific density (e.g., 1 x 105 cells/mL).
-
Treat the cells with various concentrations of this compound, calcitriol, or vehicle control.
-
Incubate for a defined period (e.g., 96 hours).
-
-
Assessment of Differentiation (Nitroblue Tetrazolium - NBT Reduction Assay):
-
Harvest the cells and incubate them with a solution containing NBT and a phorbol ester (e.g., TPA).
-
Differentiated cells with phagocytic activity will reduce the yellow NBT to a dark blue formazan precipitate.
-
Count the percentage of NBT-positive cells under a microscope.
-
-
Data Analysis:
-
Plot the percentage of NBT-positive cells against the concentration of the vitamin D analog.
-
Determine the EC50 value (the concentration that induces 50% of the maximal differentiation).
-
In Vivo Xenograft Model for Cancer
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of vitamin D analogs in a mouse model.
Objective: To compare the in vivo anti-cancer activity of this compound and calcitriol.
Methodology:
-
Cell Line and Animal Model:
-
Use a relevant human cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer).
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Implantation:
-
Inject a specific number of cancer cells (e.g., 1-5 x 106) subcutaneously into the flank of each mouse.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle control, calcitriol, this compound).
-
Administer the compounds via a specific route (e.g., intraperitoneal injection or oral gavage) at defined doses and schedules.
-
-
Efficacy Evaluation:
-
Measure tumor volume regularly (e.g., twice a week) using calipers. The formula for tumor volume is typically (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, excise the tumors and weigh them.
-
-
Data Analysis:
-
Compare the tumor growth curves and final tumor weights between the treatment groups.
-
Analyze for statistical significance.
-
III. Signaling Pathways and Experimental Workflows
The biological effects of vitamin D analogs are mediated through the vitamin D receptor (VDR), a nuclear transcription factor. The distinct activities of this compound suggest a unique interaction with the VDR and subsequent modulation of downstream signaling pathways.
Vitamin D Receptor Signaling Pathway
The binding of a vitamin D analog to the VDR initiates a cascade of events leading to changes in gene expression.
References
- 1. Vitamin D analogs in the treatment of psoriasis: Where are we standing and where will we be going? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of a bone- and parathyroid-specific analog of vitamin D: 2-methylene-19-Nor-(20S)-1α,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 19-Norvitamin D analogs for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: Personal Protective Equipment Protocols for Methylene Calcitriol
For Immediate Implementation: Essential Safety and Handling Guidelines for Methylene Calcitriol
Researchers, scientists, and drug development professionals handling this compound must adhere to stringent safety protocols due to its high potency and potential health risks. This document provides essential, immediate safety and logistical information, including personal protective equipment (PPE) requirements, operational plans for handling, and proper disposal methods. The following procedural, step-by-step guidance is designed to directly answer specific operational questions and ensure a safe laboratory environment.
This compound, a potent synthetic analog of Calcitriol (the active form of Vitamin D3), requires careful handling to prevent exposure. The primary routes of exposure are inhalation, skin contact, and ingestion, with potential for severe health effects. Therefore, a comprehensive PPE and handling strategy is not just recommended, it is mandatory.
Engineering Controls: The First Line of Defense
Before any handling of this compound, appropriate engineering controls must be in place to minimize the risk of exposure. These controls are the primary method for ensuring a safe working environment.
-
Fume Hood or Glove Box: All work with this compound, especially when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood or a glove box.[1] This is critical to prevent the inhalation of any dust or aerosols.
-
Ventilation: Ensure adequate ventilation in the laboratory.[1][2] Local exhaust ventilation should be used at the source of any potential dust or aerosol generation.
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is necessary to provide comprehensive protection. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile or latex gloves is recommended.[3] For prolonged or high-risk tasks, gloves with a breakthrough time of >240 minutes should be used. | Prevents skin contact with the highly potent compound. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects eyes from splashes of solutions or contact with airborne particles. |
| Respiratory Protection | For handling solids or when there is a risk of aerosol generation, a NIOSH-approved air-purifying respirator (APR) with a particulate filter (N95 or higher) is required.[4] For higher-risk activities or in case of a spill, a Powered Air-Purifying Respirator (PAPR) may be necessary. | Prevents inhalation of the potent compound, which can be fatal.[5] |
| Protective Clothing | A lab coat should be worn at all times.[3] For tasks with a higher risk of splashing, an impervious apron over the lab coat is recommended. | Protects the skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes are mandatory in the laboratory. | Protects feet from spills. |
Experimental Protocols: Safe Handling and Disposal Procedures
Adherence to strict procedural protocols is critical for minimizing risk. The following step-by-step guidance outlines the safe handling and disposal of this compound.
Handling this compound Powder:
-
Preparation: Before handling the solid compound, ensure all necessary PPE is correctly donned and the fume hood or glove box is functioning properly.
-
Weighing: Weigh the compound in a containment device within the fume hood. Use a dedicated set of weighing tools.
-
Solubilization: If preparing a solution, add the solvent to the solid in a closed container within the fume hood. Avoid shaking or vortexing vigorously to prevent aerosol generation.
-
Cleaning: After handling, decontaminate all surfaces and equipment with an appropriate solvent, followed by soap and water.
Handling this compound Solutions:
-
Containment: Handle solutions within a fume hood to minimize inhalation exposure to any vapors.
-
Pipetting: Use mechanical pipettes with disposable tips. Never mouth pipette.
-
Storage: Store solutions in clearly labeled, tightly sealed containers in a designated, secure location.
Disposal Plan:
This compound and all contaminated materials are considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: All disposable PPE (gloves, lab coats, etc.), weighing papers, and contaminated labware should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a clearly labeled, sealed hazardous waste container. Do not pour any Methylene Caltitriol waste down the drain.[1]
-
Final Disposal: All hazardous waste must be disposed of through a licensed hazardous material disposal company, typically via incineration.[1]
Visualizing Safety: Procedural Diagrams
To further clarify the essential safety and logistical information, the following diagrams illustrate the key workflows for handling this compound.
Caption: PPE and Handling Workflow for this compound.
Caption: Disposal Plan for this compound Waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
